molecular formula C9H8N2O2 B595117 2-Methyl-2H-indazole-7-carboxylic acid CAS No. 1234615-75-8

2-Methyl-2H-indazole-7-carboxylic acid

Cat. No.: B595117
CAS No.: 1234615-75-8
M. Wt: 176.175
InChI Key: ZEBWGCUXSPBILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-indazole-7-carboxylic acid (CAS 1234615-75-8) is a high-purity chemical building block offered for research use only. This heterocyclic compound, with a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, is a solid that should be stored sealed in a dry environment at room temperature . The molecule features a carboxylic acid functional group on a 2-methyl-2H-indazole scaffold, making it a versatile intermediate for synthetic chemistry, particularly in the construction of more complex molecules. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and are found in a range of marketed drugs and clinical candidates . Specifically, 2H-indazole derivatives have been investigated as key components in approved therapeutics for conditions such as cancer, and as inhibitors of various enzymes including TNF-α converting enzyme (TACE) and phosphodiesterase 4 . As a carboxylic acid, this compound is primarily valued as a precursor for the synthesis of amides and esters, facilitating the exploration of structure-activity relationships in drug discovery programs. Researchers utilize this building block to develop novel compounds for potential applications in oncology, anti-inflammatory research, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBWGCUXSPBILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719872
Record name 2-Methyl-2H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-75-8
Record name 2-Methyl-2H-indazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Methyl-2H-indazole-7-carboxylic acid, a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the PARP inhibitor Niraparib. This document delves into the critical aspects of regioselectivity in the N-methylation of the indazole core, offering field-proven insights into reaction mechanisms and detailed experimental protocols. The synthesis is primarily explored through two strategic approaches: the regioselective N-methylation of a pre-functionalized indazole-7-carboxylate and the construction of the methylated indazole ring followed by functional group manipulation. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical methodologies required for the efficient and selective synthesis of this important molecule.

Introduction: The Significance of the 2-Methyl-2H-indazole Moiety

The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into a wide array of therapeutic agents due to its ability to mimic the purine core and engage in various biological interactions. The specific isomer, this compound (CAS 1234615-75-8), has garnered significant attention as a pivotal intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib has demonstrated significant efficacy in the treatment of various cancers, including ovarian and breast cancers, making the efficient and scalable synthesis of its precursors a topic of considerable interest in medicinal and process chemistry.

The synthesis of this compound presents a unique chemical challenge, primarily centered on achieving regioselective methylation at the N2 position of the indazole ring. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, necessitating a carefully designed synthetic strategy to ensure the desired isomeric purity. This guide will explore the underlying principles and practical applications of synthetic routes that address this challenge.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified as viable for the synthesis of the target molecule. These strategies are:

  • Strategy A: Regioselective N-Methylation of a Pre-formed Indazole-7-carboxylate. This is the most direct and commonly employed approach. It involves the synthesis of a 1H-indazole-7-carboxylate precursor followed by a regioselective methylation reaction.

  • Strategy B: Indazole Ring Formation with Subsequent C7-Functionalization. This alternative approach involves the initial formation of a 2-methyl-2H-indazole core, followed by the introduction of the carboxylic acid functionality at the C7 position.

This guide will primarily focus on Strategy A, as it is more extensively documented in the literature and offers a more convergent approach.

In-depth Analysis of Synthetic Route A: Regioselective N-Methylation

The successful execution of this strategy hinges on controlling the regioselectivity of the N-methylation step. The ratio of N1 to N2 alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of base, the solvent, and the alkylating agent.

Mechanistic Insights into Regioselective N-Alkylation

The regioselectivity of N-alkylation in indazoles is a subject of extensive study. The presence of an electron-withdrawing group, such as a carboxylate at the C7 position, has been shown to significantly favor alkylation at the N2 position. This preference can be attributed to both electronic and steric factors. Electronically, the C7-carboxylate group withdraws electron density from the benzene ring, which in turn influences the electron density at the N1 and N2 positions of the pyrazole ring. This can lead to a higher nucleophilicity of the N2 atom. Furthermore, the proximity of the C7-substituent to the N1-position can create steric hindrance, further directing the incoming electrophile (the methyl group) to the more accessible N2-position.

The choice of base and solvent also plays a critical role. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common for deprotonating the indazole, forming the indazolide anion. The counter-ion of the base (e.g., Na+) can also influence the regioselectivity through chelation with the indazole nitrogen and the C7-substituent.

Experimental Workflow for Synthetic Route A

The following diagram illustrates the general workflow for the synthesis of this compound via Strategy A.

Synthetic_Workflow_A Start Starting Material: 2-Amino-3-methylbenzoic acid Step1 Diazotization & Cyclization Start->Step1 i. NaNO2, HCl ii. Heat Intermediate1 1H-Indazole-7-carboxylic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 MeOH, H2SO4 Intermediate2 Methyl 1H-indazole-7-carboxylate Step2->Intermediate2 Step3 Regioselective N-Methylation Intermediate2->Step3 MeI, Base (e.g., K2CO3) Intermediate3 Methyl 2-methyl-2H-indazole-7-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 NaOH, H2O/MeOH End Final Product: This compound Step4->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

This step can be achieved through the diazotization of 2-amino-3-methylbenzoic acid followed by intramolecular cyclization.

  • Protocol:

    • Suspend 2-amino-3-methylbenzoic acid in a suitable aqueous acid (e.g., HCl).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete diazotization.

    • Slowly warm the reaction mixture to room temperature and then heat to induce cyclization.

    • Cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 1H-indazole-7-carboxylic acid.

Step 2: Esterification to Methyl 1H-indazole-7-carboxylate

To facilitate the subsequent methylation and improve solubility, the carboxylic acid is converted to its methyl ester.

  • Protocol:

    • Dissolve 1H-indazole-7-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1H-indazole-7-carboxylate.

Step 3: Regioselective N-Methylation

This is the most critical step for achieving the desired N2-isomer.

  • Protocol:

    • Dissolve methyl 1H-indazole-7-carboxylate in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of cesium carbonate has been reported to enhance N2 selectivity in some cases.

    • Add the methylating agent, typically methyl iodide (MeI), dropwise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain pure methyl 2-methyl-2H-indazole-7-carboxylate.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Protocol:

    • Dissolve methyl 2-methyl-2H-indazole-7-carboxylate in a mixture of methanol and water.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
12-Amino-3-methylbenzoic acidNaNO₂, HClWater70-85>95
21H-Indazole-7-carboxylic acidMethanol, H₂SO₄Methanol85-95>98
3Methyl 1H-indazole-7-carboxylateMeI, K₂CO₃DMF60-75 (N2 isomer)>99 (after chromatography)
4Methyl 2-methyl-2H-indazole-7-carboxylateNaOHMethanol/Water90-98>99

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Alternative Synthetic Strategy: Directed Ortho-Metalation (DoM)

An alternative, though less commonly reported, strategy for the synthesis of this compound involves the use of Directed Ortho-Metalation (DoM). This powerful technique allows for the direct functionalization of an aromatic C-H bond ortho to a directing metalation group (DMG).

Conceptual Framework

In this approach, the indazole nitrogen would first be protected with a suitable group that can also act as a DMG. Subsequently, the C7-proton, being ortho to the directing group, can be selectively abstracted by a strong organolithium base. The resulting aryllithium species can then be quenched with carbon dioxide to install the carboxylic acid group. A final deprotection and N-methylation step would yield the target molecule.

DoM_Strategy Start 1H-Indazole Step1 N-Protection (DMG) Start->Step1 e.g., Boc₂O Intermediate1 N-Protected Indazole Step1->Intermediate1 Step2 Directed Ortho-Metalation Intermediate1->Step2 n-BuLi, THF Intermediate2 7-Lithio-N-protected-indazole Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 CO₂ Intermediate3 N-Protected-1H-indazole-7-carboxylic acid Step3->Intermediate3 Step4 Deprotection & N-Methylation Intermediate3->Step4 i. TFA ii. MeI, Base End This compound Step4->End

Caption: Conceptual workflow for the DoM-based synthesis.

While elegant in concept, this route may present challenges in terms of the stability of the lithiated indazole intermediate and the regioselectivity of the final N-methylation step.

Conclusion and Future Perspectives

The synthesis of this compound is a task of significant importance in contemporary pharmaceutical chemistry. The most reliable and well-documented approach involves a four-step sequence starting from 2-amino-3-methylbenzoic acid, with the key challenge being the regioselective N-methylation of the indazole-7-carboxylate intermediate. A thorough understanding of the factors governing this regioselectivity is paramount for the successful and efficient synthesis of the desired N2-isomer.

Future research in this area may focus on the development of more efficient and greener synthetic methodologies. This could include the use of novel catalytic systems for regioselective N-methylation that avoid the use of stoichiometric bases and alkyl halides, or the development of more robust and higher-yielding DoM protocols. As the demand for Niraparib and other indazole-based pharmaceuticals continues to grow, the optimization of the synthesis of this key building block will remain a priority for the drug development community.

References

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Foley, J. R., & Wilson, R. D. (2013). Pharmaceutically Acceptable Salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}2H-indazole-7-carboxamide. U.S.
  • Liang, C., Jia, M., & Tian, D. (2017).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Jones, P., et al. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Cadogan, J. I. G., et al. (1972). A new synthesis of 2H-indazoles. Journal of the Chemical Society, Perkin Transactions 1, 1, 1304-1306.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.
  • Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ACS Publications. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • Google Patents. (2014). Regioselective n-2 arylation of indazoles.
  • Google Patents. (2009). Indole, indazole or indoline derivatives.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

2-Methyl-2H-indazole-7-carboxylic acid CAS number 1234615-75-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid (CAS: 1234615-75-8): Synthesis, Characterization, and Application in PARP Inhibitor Synthesis

Introduction

This compound is a methylated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its structural rigidity and specific functional group presentation make it an invaluable scaffold for developing complex, biologically active molecules. The primary significance of this compound lies in its role as a key intermediate in the synthesis of Niraparib, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2) approved for the treatment of various cancers.[1][2][3][4]

The synthesis of this compound is not trivial, presenting a classic heterocyclic chemistry challenge: the regioselective N-alkylation of the indazole core.[5][6] The indazole system possesses two reactive nitrogen atoms, and controlling the site of methylation is paramount to achieving the desired 2H-indazole isomer, which is essential for its utility in the Niraparib synthesis. This guide provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis with a focus on overcoming the regioselectivity challenge, and its critical application in drug development.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis and research.

PropertyValueReference
CAS Number 1234615-75-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.175 g/mol
SMILES CN1C=C2C=CC=C(C(O)=O)C2=N1
Typical Purity ≥95%
Storage Conditions 2-8 °C, Inert atmosphere
Spectroscopic and Chromatographic Analysis

Confirming the identity and purity of this compound is critical. The most definitive method for confirming the N2-methylation is through Nuclear Magnetic Resonance (NMR) spectroscopy.

Expertise & Experience: The chemical environment of the protons on the indazole ring system is distinctly different between N1- and N2-alkylated isomers. 1H NMR spectroscopy serves as a rapid and powerful diagnostic tool to confirm the regiochemical outcome of the methylation reaction.[7] The N-methyl signal and the shifts of the aromatic protons provide a clear fingerprint for the 2-methyl isomer. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which confirm the presence of a single major component and the correct molecular mass.[8]

Representative Analytical Data:

Analysis TypeExpected Data
¹H NMR Peaks corresponding to the N-methyl group (singlet), the C3-proton (singlet or doublet), and distinct aromatic protons for the benzene ring.
¹³C NMR Resonances for the N-methyl carbon, the carboxylic acid carbon, and the eight carbons of the indazole ring system.
LC-MS A single major peak on the chromatogram with a corresponding mass peak of [M+H]⁺ ≈ 177.06.

Part 2: Synthesis Strategies and Methodologies

The synthesis of this compound hinges on the selective methylation of the N2 position of the indazole ring.

The Challenge of Regioselective N-Alkylation

The indazole nucleus exists in two predominant tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[5][6] Direct alkylation of the indazole anion under basic conditions often leads to a mixture of N1- and N2-alkylated products, with the N1 isomer being the thermodynamically more stable product and the N2 isomer being the kinetically favored product.[6][9][10] Achieving high selectivity for the N2 position requires carefully chosen reaction conditions that favor the kinetic pathway.

G cluster_0 Indazole Alkylation Start 1H-Indazole-7-COOH (Starting Material) Base Base (e.g., K₂CO₃) + Alkylating Agent (e.g., MeI) Start->Base Acid Acid-Promoted Alkylation (e.g., TfOH) + Specific Methylating Agent Start->Acid Selective (Favors Kinetic Pathway) Product_Mix Mixture of Products Base->Product_Mix N2_Product 2-Methyl-2H-indazole-7-COOH (Kinetic Product) (Desired) Acid->N2_Product Selective (Favors Kinetic Pathway) N1_Product 1-Methyl-1H-indazole-7-COOH (Thermodynamic Product) Product_Mix->N1_Product Major Product_Mix->N2_Product Minor

Diagram 1: General outcomes of indazole N-alkylation.
Recommended Synthetic Protocol: Selective N2-Methylation

To ensure a high yield of the desired N2 isomer, an acid-promoted alkylation strategy is superior. This protocol is a self-validating system, as the final product's identity can be unequivocally confirmed by NMR, validating the regioselectivity of the key step. The synthesis starts from the commercially available 1H-Indazole-7-carboxylic acid.

Causality Behind Experimental Choices:

  • Esterification: The initial protection of the carboxylic acid as a methyl ester prevents it from interfering with the methylation step (e.g., by acting as a base or nucleophile).

  • Acid-Promoted Methylation: Using a strong acid promoter like trifluoromethanesulfonic acid (TfOH) with a specific methylating agent such as methyl 2,2,2-trichloroacetimidate favors reaction at the more kinetically accessible N2 lone pair.[9][11]

  • Saponification: The final basic hydrolysis step is a robust and high-yielding method to deprotect the ester and yield the target carboxylic acid.

Step 1: Esterification of 1H-Indazole-7-carboxylic acid

  • Suspend 1H-Indazole-7-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the residue carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 1H-indazole-7-carboxylate, which can often be used in the next step without further purification.

Step 2: Selective N2-Methylation of Methyl 1H-indazole-7-carboxylate

  • Dissolve methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add methyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq) as a promoter.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS for the formation of the desired product and consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure methyl 2-methyl-2H-indazole-7-carboxylate.

Step 3: Saponification to this compound

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the mixture to remove the THF.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1N hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

G cluster_workflow Synthesis Workflow A 1H-Indazole-7-carboxylic acid B Step 1: Esterification (MeOH, SOCl₂) A->B C Methyl 1H-indazole-7-carboxylate B->C D Step 2: N2-Methylation (Methyl 2,2,2-trichloroacetimidate, TfOH) C->D E Methyl 2-methyl-2H-indazole-7-carboxylate D->E F Step 3: Saponification (LiOH or NaOH, H₂O/THF) E->F G This compound (Final Product) F->G

Diagram 2: Step-by-step synthesis workflow.

Part 3: Core Application in Drug Development - The Synthesis of Niraparib

The primary industrial and academic interest in this compound stems from its use as a late-stage intermediate for the PARP inhibitor, Niraparib.

Niraparib: A Targeted Cancer Therapy

Niraparib (brand name Zejula) is an orally active PARP inhibitor that has demonstrated significant efficacy in treating patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to platinum-based chemotherapy.[12] It functions by trapping PARP enzymes (PARP-1 and PARP-2) at sites of single-strand DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[1][4]

Coupling to the Niraparib Core Structure

In the synthesis of Niraparib, this compound represents the "warhead" portion of the molecule that binds to the PARP enzyme. The synthesis converges by coupling this acid with the (S)-3-(4-aminophenyl)piperidine fragment. This is achieved through a standard amide bond formation reaction.

Experimental Workflow: Amide Coupling

  • The carboxylic acid group of this compound is "activated" to make it more reactive. This is typically done by converting it to an acyl chloride (using agents like thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • The activated acid is then reacted with the primary amine of the (S)-3-(4-aminophenyl)piperidine fragment in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid formed during the reaction.

  • This reaction forms the final amide bond, yielding Niraparib.

G cluster_niraparib Pathway to Niraparib Indazole This compound Key Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Indazole->Coupling Piperidine (S)-3-(4-aminophenyl)piperidine Side Chain Piperidine->Coupling Niraparib Niraparib Coupling->Niraparib

Diagram 3: Role of the title compound in Niraparib synthesis.

Conclusion

This compound (CAS: 1234615-75-8) is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving therapeutics. Its synthesis, while requiring careful control of regiochemistry, is achievable through modern organic chemistry methods that favor the kinetic N2-alkylation product. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway to this valuable molecule. As a cornerstone in the synthesis of the PARP inhibitor Niraparib, this compound underscores the critical link between fundamental heterocyclic chemistry and the development of targeted cancer therapies. Its utility may extend to other areas of medicinal chemistry where the 2-methyl-2H-indazole-7-carboxamide scaffold can be exploited for enzyme inhibition or receptor modulation.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. [Link]
  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
  • Capot Chemical. 1234615-75-8 | 2-methyl-2H-indazole-7.... [Link]
  • ResearchGate. Scheme 20.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • MDPI.
  • Google Patents.
  • Google Patents.
  • Beilstein Journals.
  • New Drug Approvals. Niraparib; MK 4827. [Link]
  • Connect Journals.
  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]
  • Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]
  • Chemspace. 1H-Indazole-7-carboxylic acid. [Link]
  • PubMed. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]
  • ResearchGate.
  • INDOFINE Chemical Company. This compound METHYL ESTER | 1092351-88-6. [Link]
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
  • PMC.
  • NIH.
  • ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-7-carboxylic acid is a methylated heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Its rigid, bicyclic structure and versatile chemical handles make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth look at its application in the development of targeted cancer therapies, particularly as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.175 g/mol , this compound serves as a critical starting material for molecules designed to have improved metabolic stability and potent biological activity.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development. These properties are crucial for its identification, purification, and the prediction of its behavior in biological systems.

Core Molecular Attributes

The key molecular attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.175 g/mol [1]
CAS Number 1234615-75-8[1]
Appearance Solid (predicted)
Purity Typically >95% (commercially available)[1]
Storage 2-8 °C[1]
SMILES CN1C=C2C=CC=C(C(O)=O)C2=N1[1]
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary to commercial suppliers, the expected spectral features can be inferred from the known characteristics of its functional groups. Commercial suppliers can typically provide detailed NMR, HPLC, and LC-MS data upon request.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton on the pyrazole ring, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the carboxylic acid and the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the pyrazole ring, and the methyl carbon. The carbonyl carbon signal is expected to be in the characteristic downfield region for carboxylic acids.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is also expected around 1700 cm⁻¹.[3]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (176.175 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Synthesis of this compound: A Detailed Protocol

While numerous methods exist for the synthesis of the indazole scaffold, this section outlines a detailed, plausible protocol for the preparation of this compound, constructed from established synthetic strategies for related compounds. This protocol is designed to be a self-validating system, with clear rationales for each step.

Synthetic Workflow Overview

The synthesis of this compound can be logically approached from a substituted aminobenzoic acid precursor. The following diagram illustrates the key transformations in the proposed synthetic route.

Synthesis_Workflow A 2-Amino-3-methylbenzoic acid (Starting Material) B Diazotization A->B  NaNO₂, HCl   C Intramolecular Cyclization B->C  Heat   D N-Methylation C->D  (CH₃)₂SO₄, Base   E This compound (Final Product) D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-3-methylbenzoic acid

  • Rationale: The initial step involves the conversion of the primary amino group of the starting material into a diazonium salt. This is a classic and reliable method for generating a reactive intermediate that can subsequently undergo cyclization.

  • Procedure:

    • In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization to form 1H-Indazole-7-carboxylic acid

  • Rationale: The diazonium salt intermediate is unstable and will readily cyclize upon gentle heating to form the indazole ring system. The position of the methyl group on the starting material directs the cyclization to form the desired indazole isomer.

  • Procedure:

    • Slowly warm the reaction mixture from Step 1 to room temperature and then gently heat to 40-50 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the formation of the indazole product.

    • Once the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield crude 1H-indazole-7-carboxylic acid.

Step 3: N-Methylation

  • Rationale: The final step is the selective methylation of the N2 position of the indazole ring. The choice of methylating agent and base is crucial to control the regioselectivity of this reaction. While methylation can occur at both N1 and N2 positions, reaction conditions can be optimized to favor the desired N2 isomer.

  • Procedure:

    • Suspend the crude 1H-indazole-7-carboxylic acid from Step 2 in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (2-3 equivalents), to the suspension.

    • Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Application in Drug Discovery: A Core Scaffold for PARP Inhibitors

The 2H-indazole-7-carboxylic acid scaffold is a cornerstone in the development of a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[4][5]

The Role of PARP in DNA Repair and Cancer

PARP enzymes are crucial for a DNA repair pathway known as base excision repair. In cancer cells with compromised DNA repair capabilities, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.

This compound in PARP Inhibitor Design

The 2-Methyl-2H-indazole-7-carboxamide moiety (a direct derivative of the topic compound) serves as a key pharmacophore in several potent PARP inhibitors, including Niraparib (MK-4827).[5][6] This structural motif is responsible for crucial interactions within the active site of the PARP enzyme. The indazole ring system mimics the nicotinamide moiety of the NAD+ cofactor, while the carboxamide group forms key hydrogen bonds with the enzyme.

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A Single-Strand DNA Break B PARP-mediated Base Excision Repair A->B C DNA Repair B->C D Single-Strand DNA Break F Inhibition of PARP D->F E PARP Inhibitor (e.g., Niraparib) E->F G Double-Strand DNA Break F->G H Defective Homologous Recombination Repair (due to BRCA mutation) G->H I Cell Death (Synthetic Lethality) H->I

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

The development of PARP inhibitors based on the 2H-indazole-7-carboxamide scaffold, such as Niraparib, highlights the therapeutic potential of this heterocyclic system.[4][5] The methyl group at the N2 position of this compound can be a crucial element in modulating the compound's pharmacokinetic properties, such as metabolic stability and cell permeability, making it a valuable building block for optimizing drug candidates.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties and the versatile chemistry of the indazole ring system make it a valuable scaffold in drug discovery. The detailed synthetic protocol provided in this guide offers a practical framework for its preparation, while the discussion of its application in the development of PARP inhibitors underscores its relevance in the field of oncology. As research into targeted therapies continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the discovery of new and more effective medicines.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. [Link]
  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]
  • 21.

Sources

2-Methyl-2H-indazole-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, explores its chemical reactivity, and contextualizes its primary application as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably the PARP inhibitor Niraparib. This guide is intended to serve as a key resource for scientists engaged in drug discovery and process development, offering field-proven insights grounded in authoritative references.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-based compounds represent a privileged scaffold in modern pharmacology, renowned for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an effective pharmacophore for interacting with various biological targets.[2][3]

This compound (CAS No. 1234615-75-8) is a specific and highly valuable derivative within this class.[4][5] The strategic placement of the methyl group at the N-2 position is crucial; it resolves the tautomeric ambiguity of the indazole ring, locking the molecule into a single, stable isomer.[3] This structural rigidity is often essential for achieving high-affinity binding to enzyme active sites. Furthermore, methylation can enhance metabolic stability by blocking a potential site of enzymatic degradation. The carboxylic acid at the 7-position serves as a versatile chemical handle for further elaboration, primarily through amide bond formation, to link the indazole core to other pharmacophoric fragments.[6]

Its most prominent role is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[7][8][9] This application underscores the industrial and scientific relevance of this molecule and drives the need for robust synthetic and analytical methodologies.

Physicochemical and Safety Data

A thorough understanding of the compound's fundamental properties is the first step in its effective application. The data below has been consolidated from various chemical suppliers and safety data sheets.

PropertyValueSource(s)
CAS Number 1234615-75-8[4][5]
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [5]
Purity (Typical) ≥95%
Appearance Typically a solid (e.g., white to off-white powder)Inferred
SMILES CN1C=C2C=CC=C(C(O)=O)C2=N1
Storage 2-8°C or Room Temperature, Sealed in Dry Conditions[5]
GHS Pictogram [5]
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][10]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[5][10]

Note: Experimental data such as melting point, pKa, and specific solubility values are not widely published in publicly available literature, which is common for specialized intermediates.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following describes the expected spectroscopic data for verifying the identity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring portion of the indazole. The proton adjacent to the carboxylic acid will likely be the most downfield.

    • Indazole C-H Proton: A singlet for the proton at the C3 position of the indazole ring.

    • N-Methyl Protons: A sharp singlet around 3.8-4.2 ppm, integrating to three protons, is characteristic of the N-CH₃ group.

    • Carboxylic Acid Proton: A very broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton.[11] Its position can be concentration-dependent, and it will disappear upon a D₂O shake.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal in the 165-185 ppm range, characteristic of a carboxylic acid carbonyl.[12]

    • Aromatic/Heteroaromatic Carbons: Multiple signals in the 110-150 ppm region corresponding to the carbons of the bicyclic indazole system.

    • N-Methyl Carbon: A signal in the 30-40 ppm range.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display two key features for the carboxylic acid group.[11]

    • O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[11]

    • Aromatic C-H and C=C stretching bands will also be present in their usual regions.

  • Mass Spectrometry (MS):

    • In electrospray ionization (ESI) mass spectrometry, the compound should be readily detectable in both positive and negative modes.

    • [M+H]⁺: 177.06 (Calculated for C₉H₉N₂O₂⁺)

    • [M-H]⁻: 175.05 (Calculated for C₉H₇N₂O₂⁻)

    • The molecular ion peak in the mass spectrum provides direct confirmation of the molecular weight.

Synthesis and Purification Protocol

The synthesis of this compound is often a multi-step process embedded within a larger synthetic campaign, such as the preparation of Niraparib.[7][13] The following protocol is a representative, conceptual pathway derived from methodologies described in the patent literature. It illustrates the conversion of a substituted nitrobenzoate to the target indazole.

Conceptual Synthetic Workflow```dot

G A Methyl 3-methyl-2-nitrobenzoate B Enamine Intermediate A->B DMF-DMA High Temp. C Methyl 2-amino-3-methylbenzoate B->C Reduction (e.g., H₂, Pd/C) D Methyl 2H-indazole-7-carboxylate C->D Diazotization (e.g., NaNO₂, acid) Intramolecular Cyclization E 2-Methyl-2H-indazole-7-carboxylate D->E N-Methylation (e.g., MeI, base) F This compound E->F Saponification (e.g., NaOH, H₂O)

Caption: Key chemical transformations of the carboxylic acid group.

Application in Drug Discovery: The Niraparib Case Study

This compound is not typically a final drug product but rather a crucial structural motif and intermediate. Its value is exemplified by its role in Niraparib.

  • Role as a Scaffold: In Niraparib, the 2-Methyl-2H-indazole moiety is responsible for key interactions within the active site of the PARP enzyme. The indazole ring provides a flat, aromatic surface for π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

  • Structural Importance: The amide bond, formed from the 7-carboxylic acid, acts as a rigid linker connecting the indazole "warhead" to the (S)-piperidine fragment, which provides additional binding interactions and influences the overall pharmacokinetic properties of the drug. T[7][8]he N-2 methylation ensures the precise geometry required for optimal binding is maintained.

G cluster_0 Niraparib Structure cluster_1 Biological Target A 2-Methyl-2H-indazole (Core Scaffold) B Carboxamide Linker A->B Target PARP Enzyme Active Site A->Target π-stacking & H-bond interactions C (S)-Piperidine Moiety B->C C->Target Hydrophobic & polar interactions

Caption: Role of the indazole scaffold in the structure of Niraparib.

Conclusion

This compound is a sophisticated chemical building block whose value is defined by its structural precision and chemical versatility. The fixed N-2 methylation provides metabolic stability and conformational rigidity, while the C-7 carboxylic acid offers a reliable point of attachment for constructing complex molecules. Its integral role in the synthesis of life-saving oncology drugs like Niraparib highlights its importance to the pharmaceutical industry. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]
  • Google Patents.
  • PubChem. 2-Methyl-2H-indazole. [Link]
  • Google Patents.
  • Google Patents.
  • ResearchGate. (PDF)
  • Chem-Impex. 1H-Indazole-7-carboxylic acid. [Link]
  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]
  • ResearchGate. Scheme 20.
  • MDPI.
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • NIH National Center for Biotechnology Information.
  • Pressbooks. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]
  • Oregon State University.
  • ResearchGate.
  • ChemBK. 2H-Indazole-7-carboxylic acid, 2-[4-[(3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]phenyl]-. [Link]
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
  • MDPI.
  • Chemistry LibreTexts. 21.
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Pharmaffiliates. (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic Acid. [Link]
  • Journal of the American Chemical Society.
  • PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

Sources

A Definitive Guide to the Structure Elucidation of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Isomeric Purity

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, integral to a multitude of therapeutic agents. However, its synthetic utility is accompanied by a critical analytical challenge: the regioselectivity of N-alkylation. The addition of a methyl group to the indazole nitrogen can yield either the N1 or N2 isomer, each possessing distinct physicochemical and pharmacological properties. Misassignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. This guide provides a comprehensive, methodology-driven approach to unequivocally confirm the structure of 2-Methyl-2H-indazole-7-carboxylic acid, moving beyond procedural steps to explain the causal logic behind the analytical strategy.

The Analytical Gauntlet: A Multi-Pronged Strategy

structure_elucidation_workflow cluster_start Initiation cluster_mass_spec Step 1: Mass Verification cluster_nmr Step 2: Isomer Determination cluster_xray Step 3: Absolute Confirmation cluster_end Conclusion A Hypothesized Structure: This compound B High-Resolution Mass Spectrometry (HRMS) A->B Analyze C Elemental Composition Confirmed? (C₉H₈N₂O₂) B->C D 1D NMR ('H, ¹³C) Initial Fingerprint C->D Yes E 2D NMR (HMBC & NOESY) Definitive Connectivity D->E F Single-Crystal X-ray Crystallography E->F Ambiguity or Absolute Proof Needed G Structure Confirmed E->G Unambiguous Correlations F->G Structure Solved

Figure 1: Logical workflow for structure elucidation. Each step provides a higher level of structural certainty, culminating in an unambiguous assignment.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before investing time in complex NMR experiments, it is crucial to confirm the elemental composition. HRMS provides a precise mass measurement, typically to within 5 ppm, which validates that the correct atoms are present in the correct numbers. For a carboxylic acid, electrospray ionization (ESI) is an ideal technique, capable of generating both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, offering dual confirmation.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS grade solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ions. Use the instrument software to calculate the elemental formula that best fits the observed mass and isotopic pattern.

Data Presentation: Expected HRMS Results

Ion SpeciesTheoretical Mass (m/z)Acceptable Observed Range (±5 ppm)Inferred Formula
[M+H]⁺177.0659177.0650 - 177.0668C₉H₉N₂O₂⁺
[M-H]⁻175.0513175.0504 - 175.0522C₉H₇N₂O₂⁻

Trustworthiness: Observing the correct accurate mass for both the positive and negative ions provides extremely high confidence in the elemental formula, forming a trustworthy foundation for subsequent spectroscopic analysis.

The Decisive Tool: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise isomeric structure of molecules in solution. While 1D ¹H and ¹³C spectra provide an initial overview, 2D correlation experiments are essential for distinguishing between the N1 and N2 methylated indazoles.[1][2]

The Linchpin Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Expertise & Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to locating the methyl group. In both the N1 and N2 isomers, the N-methyl protons are three bonds away from the C3 carbon and the C7a bridgehead carbon. Therefore, a correlation from the methyl protons to both of these carbons is expected in either case.[1][3] This experiment confirms the methyl group is attached to a nitrogen within the indazole core but does not, by itself, differentiate the isomers.

The Tie-Breaker: Nuclear Overhauser Effect Spectroscopy (NOESY)

Expertise & Rationale: The NOESY (or ROESY for small to medium-sized molecules) experiment is the definitive tool for isomeric assignment. It detects correlations between protons that are close in space, typically within 5 Å, regardless of their bonding connectivity. This spatial proximity is the crucial difference between the N1 and N2 isomers.

  • In the 2-Methyl isomer (our target): The N-methyl group is located in close proximity to the proton at the C3 position (H3). Therefore, a distinct cross-peak between the N-CH₃ protons and the H3 proton is expected.

  • In the 1-Methyl isomer: The N-methyl group would be spatially close to the proton at the C7 position (H7). A NOESY experiment would show a correlation between N-CH₃ and H7, and a notable absence of a correlation to H3.

This single, unambiguous spatial correlation provided by the NOESY experiment is the most critical piece of evidence for assigning the correct regioisomer.[2]

nmr_correlation cluster_protons Key Protons cluster_carbons Key Carbons cluster_experiments 2D NMR Experiments NCH3 N-CH₃ HMBC HMBC (³J-Coupling) NCH3->HMBC correlates to NOESY NOESY (Through-Space) NCH3->NOESY correlates to H3 H3 H7 H7 C3 C3 C7a C7a HMBC->C3 HMBC->C7a NOESY->H3 Definitive for 2-Methyl Isomer

Figure 2: Diagnostic 2D NMR correlations. The HMBC confirms N-methylation, while the NOESY correlation between N-CH₃ and H3 definitively identifies the 2-methyl isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon chemical shifts.

  • 2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton directly to its attached carbon.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms).

  • Data Interpretation: Systematically analyze the spectra, starting with the HSQC to assign protonated carbons. Use the HMBC to build the carbon skeleton and confirm the N-CH₃ to C3/C7a correlations. Finally, inspect the NOESY/ROESY spectrum for the critical N-CH₃ to H3 correlation.

Data Presentation: Summary of Expected Key NMR Correlations

ExperimentFrom NucleusCorrelates ToSignificance
HMBC N-CHC 3, C 7aConfirms N-methylation on the indazole ring system.[1]
NOESY N-CHH 3Unambiguously confirms the 2-Methyl-2H-indazole structure. [2]
NOESYH3H4Confirms adjacent protons on the heterocyclic ring.

The Gold Standard: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the NMR data provides definitive proof of structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable evidence of the molecular structure in the solid state.[4] This technique determines the precise three-dimensional arrangement of every atom, providing accurate bond lengths and angles and leaving no ambiguity regarding the isomeric form.[4][5]

Experimental Protocol: X-ray Diffraction

  • Crystallization: The critical and often most challenging step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound. A screening of various solvents (e.g., ethanol, acetone, ethyl acetate) and solvent/anti-solvent systems is necessary.[6]

  • Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to generate a final electron density map and atomic model.

A successful crystallographic analysis provides a visual model of the molecule, confirming the N2 position of the methyl group and the connectivity of the carboxylic acid at the C7 position, thereby serving as the final, authoritative validation of the structure.

Conclusion

The structural elucidation of this compound is a testament to the power of a strategic, multi-technique analytical approach. By first confirming the elemental composition with HRMS, we establish a solid foundation. Subsequently, the application of advanced 2D NMR techniques, specifically the HMBC and the diagnostically crucial NOESY experiments, allows for the definitive assignment of the N2-methyl regioisomer in solution. Finally, single-crystal X-ray crystallography provides absolute, unambiguous proof of the structure. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and is an essential component of modern chemical research and drug development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structural Confirmation of 7-Iodo-1H-indazole Derivatives Using X-ray Crystallography.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929–1940.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • BLD Pharm. (n.d.). This compound.
  • MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(10), 2463.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

Sources

Spectroscopic Characterization of 2-Methyl-2H-indazole-7-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-2H-indazole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find this guide valuable for compound identification, purity assessment, and structural elucidation. The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The specific substitution pattern and functionalization of the indazole core are critical determinants of a compound's pharmacological profile. This compound (MW: 176.175 g/mol , MF: C₉H₈N₂O₂) is a valuable intermediate, offering a strategic point for molecular elaboration in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the expected spectroscopic data for this compound, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The molecule comprises a bicyclic indazole core, a methyl group at the N2 position, and a carboxylic acid at the C7 position.

cluster_workflow Mass Spectrometry Workflow Sample Sample Preparation (1 mg/mL in MeOH) Infusion Direct Infusion (5-10 µL/min) Sample->Infusion ESI Electrospray Ionization (Positive/Negative Mode) Infusion->ESI MS_Analysis Mass Analysis (Q-TOF or Orbitrap) ESI->MS_Analysis Data Data Interpretation (Molecular Ion & Fragmentation) MS_Analysis->Data

Caption: Experimental workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (in cm⁻¹):

Functional GroupExpected Absorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500-3300Very BroadThe O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically broad. [3][4]
C-H (Aromatic)3000-3100Sharp, MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)2850-3000Sharp, MediumStretching vibrations of the C-H bonds of the methyl group.
C=O (Carboxylic Acid)1700-1725Strong, SharpThe carbonyl stretch of a conjugated carboxylic acid. [4][5]
C=C (Aromatic)1450-1600Medium to WeakStretching vibrations of the carbon-carbon double bonds in the aromatic ring.
C-O (Carboxylic Acid)1210-1320StrongStretching vibration of the carbon-oxygen single bond.

Conclusion

The spectroscopic data derived from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and self-validating system for the structural confirmation of this compound. The expected chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies detailed in this guide serve as a reliable reference for researchers engaged in the synthesis and characterization of this important heterocyclic compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and purity assessment.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • 2-Methyl-2H-indazole.
  • Spectroscopy of Carboxylic Acid Derivatives.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]
  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. For heterocyclic compounds such as indazoles, which are prevalent scaffolds in medicinal chemistry, NMR is fundamental for unambiguous isomer identification and structural verification. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Methyl-2H-indazole-7-carboxylic acid, a key building block in the synthesis of pharmacologically active molecules[1]. As a Senior Application Scientist, this document is structured to not only present the data but to explain the underlying principles and experimental considerations necessary for researchers, scientists, and drug development professionals to confidently acquire and interpret such spectra.

The core challenge in the characterization of substituted indazoles lies in the definitive assignment of the substituent's position on the pyrazole ring (N-1 vs. N-2). The ¹H NMR spectrum provides a direct and reliable solution to this challenge through the distinct chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectrum: A Structural Analysis

A thorough understanding of the molecular structure of this compound allows for a precise prediction of its ¹H NMR spectrum. The molecule consists of three key regions: the indazole aromatic core, the N-methyl group, and the carboxylic acid group. We anticipate five distinct signals in the ¹H NMR spectrum.

Chemical structure of this compound with protons labeled

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha (-COOH)10.0 - 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its chemical shift is concentration and solvent dependent[2][3][4][5][6].
Hb (H-6)~8.1 - 8.3Doublet (d)1HThis proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. It will be coupled to H-5.
Hc (H-4)~7.8 - 8.0Doublet (d)1HThis proton is in a peri position relative to the carboxylic acid, experiencing deshielding. It will be coupled to H-5.
Hd (H-5)~7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)1HThis proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. It is generally more shielded than the protons ortho or peri to the carboxyl group.
He (H-3)~8.0 - 8.2Singlet (s)1HThe proton at the C-3 position of the indazole ring typically appears as a singlet and its chemical shift helps distinguish between N-1 and N-2 isomers[7].
Hf (-CH₃)~4.1 - 4.3Singlet (s)3HThe methyl group is directly attached to a nitrogen atom within the aromatic system, leading to a downfield shift compared to a typical alkyl methyl group.

Note: Predicted chemical shifts are based on general principles and data from similar indazole derivatives[8][9][10]. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The integrity of the acquired NMR data is directly dependent on a meticulously executed experimental protocol. The following section details a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of 2-Methyl-2H-indazole- 7-carboxylic acid s2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) s1->s2 s3 Add internal standard (e.g., TMS) if required s2->s3 s4 Transfer to a clean, dry 5 mm NMR tube s3->s4 a1 Insert sample into NMR spectrometer s4->a1 Sample Ready a2 Lock, Tune, and Shim the spectrometer a1->a2 a3 Acquire ¹H NMR spectrum (e.g., 16-32 scans) a2->a3 a4 Perform D₂O exchange experiment (optional) a3->a4 p1 Fourier Transform a3->p1 FID Data a4->p1 FID Data p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Integration and Peak Picking p3->p4 p5 Reference to TMS (0 ppm) p4->p5

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Causality: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). This is because the acidic proton (-COOH) is more likely to be observed in DMSO-d₆ as it undergoes slower exchange with residual water compared to CDCl₃[11]. In CDCl₃, the acidic proton signal can be very broad or even absent[12][13].

    • Protocol:

      • Accurately weigh 5-10 mg of this compound.

      • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

      • Ensure complete dissolution, using gentle vortexing if necessary.

      • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Expertise: Proper setup of the NMR spectrometer is paramount for high-quality data. The "lock, tune, and shim" process ensures field frequency stability, optimal signal reception, and magnetic field homogeneity, respectively.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Tune and match the probe to the appropriate frequency.

      • Shim the magnetic field to achieve high resolution and symmetrical peak shapes. A half-height linewidth of <0.5 Hz for the solvent residual peak is a good target.

      • Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 to 32 scans, a spectral width of -2 to 14 ppm, and a relaxation delay of 1-2 seconds.

  • Self-Validating Protocol: The D₂O Exchange Experiment

    • Trustworthiness: To definitively confirm the assignment of the carboxylic acid proton, a deuterium exchange experiment is the gold standard. Adding a drop of deuterium oxide (D₂O) will cause the labile -COOH proton to exchange with deuterium, leading to the disappearance of its signal in a subsequent ¹H NMR spectrum[2][4].

    • Protocol:

      • After acquiring the initial spectrum, carefully remove the NMR tube.

      • Add one drop of D₂O to the sample.

      • Gently shake the tube to mix.

      • Re-acquire the ¹H NMR spectrum using the same parameters.

      • The disappearance of the broad singlet in the 10-13 ppm region confirms its identity as the carboxylic acid proton.

  • Data Processing and Analysis:

    • Authoritative Grounding: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum. By convention, the internal standard Tetramethylsilane (TMS) is set to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing[11].

    • Protocol:

      • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

      • Perform a Fourier transform to convert the time-domain data to the frequency domain.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to ensure a flat baseline.

      • Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known value.

      • Integrate all signals to determine the relative number of protons for each.

      • Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that, when correctly acquired and interpreted, allows for its unambiguous structural confirmation. The key diagnostic signals include a broad singlet for the carboxylic acid proton (confirmable by D₂O exchange), three distinct signals in the aromatic region with predictable coupling patterns, a singlet for the C-3 proton, and a downfield singlet for the N-methyl group. By following the detailed experimental protocol and understanding the principles outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of their characterization workflow for this and related heterocyclic compounds.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]
  • Chemistry LibreTexts. Carboxylic acid NMR. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm)
  • ResearchGate. 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Link]
  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Wiley-VCH.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]
  • PubMed.
  • Reddit. Protons Carboxylic acids in 1H NMR : r/OrganicChemistry. [Link]
  • MDPI.
  • Suzhou Unite Pharmaceutical Co.,Ltd. This compound methyl ester. [Link]
  • ResearchGate. New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. [Link]

Sources

Introduction: The Role of ¹³C NMR in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2H-indazole-7-carboxylic acid

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution insight into the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment generates a specific signal, creating a molecular "fingerprint" that is invaluable for structure elucidation, verification, and purity assessment. This guide offers a comprehensive analysis of this compound, a heterocyclic compound of interest, detailing the theoretical prediction of its ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and the logic behind spectral interpretation.

Molecular Structure and Carbon Environment Analysis

This compound is a substituted indazole. The indazole ring is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. In this specific isomer, the methyl group is attached to the N2 position of the pyrazole ring, and the carboxylic acid group is at the C7 position of the benzene ring. Understanding the electronic influence of these substituents is critical for predicting the ¹³C chemical shifts.

  • Indazole Core: The bicyclic system's carbons will have shifts in the aromatic region, but their precise values are modulated by their position relative to the nitrogen atoms and the substituents.

  • N-Methyl Group (-CH₃): This alkyl group is electron-donating and will have a characteristic upfield chemical shift. Its presence at N2 influences the electron distribution throughout the heterocyclic ring.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing. The carbonyl carbon (C=O) is significantly deshielded and will appear far downfield.[1][2] The group's attachment to the C7 position will also influence the chemical shifts of the adjacent aromatic carbons.

Below is a diagram of the molecule with the carbon atoms numbered for analytical discussion.

Caption: Molecular structure with systematic carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

Predicting the ¹³C NMR spectrum involves analyzing the electronic environment of each carbon atom. The chemical shift (δ) is influenced by hybridization, inductive effects, and resonance. For aromatic and heterocyclic systems, substituent chemical shift (SCS) effects are key.

  • Carboxyl Carbon (C9): The carbonyl carbon of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is typically found in the range of 160-180 ppm.[1][2][3]

  • Aromatic and Heterocyclic Carbons (C3-C7a): These carbons resonate in the aromatic region (approx. 110-150 ppm). Their specific shifts are determined by their position relative to the nitrogen atoms and the substituents.

    • C7: This carbon is directly attached to the electron-withdrawing carboxylic acid group, which will deshield it, shifting it downfield.

    • C3: This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift.

    • C7a and C3a: These are bridgehead carbons and their shifts are influenced by the fusion of the two rings.

    • C4, C5, C6: The shifts of these carbons are influenced by their proximity to the substituents and the nitrogen atoms of the pyrazole ring.

  • N-Methyl Carbon (C8): The carbon of the N-methyl group is an sp³-hybridized carbon attached to a nitrogen atom. It will appear significantly upfield, typically in the range of 30-45 ppm.

The following table summarizes the predicted chemical shifts based on data from analogous structures like substituted indazoles and benzoic acids.[4][5][6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C9 (-COOH) 165 - 175Highly deshielded carbonyl carbon in an electron-withdrawing group.[1][2]
C3 140 - 150Adjacent to two nitrogen atoms in the pyrazole ring.
C7a 138 - 145Bridgehead carbon adjacent to N1 and C7.
C7 130 - 138Attached to the electron-withdrawing -COOH group.
C3a 125 - 135Bridgehead carbon, influenced by both rings.
C5 122 - 130Aromatic carbon in the benzene ring portion.
C4 118 - 125Aromatic carbon influenced by the pyrazole moiety.
C6 110 - 120Aromatic carbon ortho to the -COOH group, potentially shielded.
C8 (-CH₃) 30 - 45sp³ carbon attached to a nitrogen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

A meticulously executed experimental protocol is essential for acquiring high-quality, interpretable data. The following steps provide a robust methodology for the ¹³C NMR analysis of this compound.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.

  • Analyte Quantity: Weigh approximately 20-50 mg of the compound. ¹³C NMR is significantly less sensitive than ¹H NMR, requiring a more concentrated sample for a good signal-to-noise ratio within a reasonable time.[8][9][10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and prevent hydrogen bonding from causing peak broadening.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: The solution must be free of any particulate matter, which can degrade spectral quality. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Tube and Cap: Use high-quality NMR tubes free from scratches or chips. Ensure the cap is clean and seals the tube properly.[8]

Instrument Setup and Calibration

These steps are performed at the NMR spectrometer console.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the instrument's depth gauge. Wipe the outside of the tube clean before inserting it into the magnet.

  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.[10] After locking, the magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[10]

  • Tuning and Matching: The NMR probe must be tuned to the ¹³C frequency to ensure maximum signal transmission and reception.[10]

Data Acquisition Parameters

For a standard proton-decoupled ¹³C experiment, the following parameters are crucial:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

  • Spectral Width (SW): A spectral width of approximately 240-250 ppm is sufficient to cover the entire range of expected ¹³C chemical shifts (from ~0 to 220 ppm).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is required. The number of scans can range from several hundred to several thousand, depending on the sample concentration. A starting point could be 1024 scans.

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for the relaxation of the carbon nuclei, which is important for obtaining reliable signal intensities, though standard ¹³C spectra are not strictly quantitative.

  • Acquisition Time (at): This is determined by the spectral width and the number of data points and affects the digital resolution of the spectrum. A typical value is 1-2 seconds.

Workflow for Structural Elucidation

The process from sample to structure is a logical sequence of steps, as illustrated below.

Caption: Standard workflow for ¹³C NMR structural analysis.

Data Processing and Interpretation

  • Fourier Transform: The raw data acquired by the spectrometer is a Free Induction Decay (FID), a time-domain signal. A Fourier Transform converts this into the familiar frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

  • Chemical Shift Referencing: The spectrum is calibrated by setting the solvent's known chemical shift. For example, the central peak of DMSO-d₆ is set to 39.52 ppm, and CDCl₃ is set to 77.16 ppm.

  • Interpretation: The final spectrum should display nine distinct peaks, one for each unique carbon atom in the molecule.

    • Confirm the presence of the downfield carboxyl peak (~165-175 ppm).

    • Identify the upfield N-methyl peak (~30-45 ppm).

    • Assign the remaining seven peaks in the aromatic/heterocyclic region (110-150 ppm) by comparing their experimental shifts to the predicted values and known SCS effects. Advanced techniques like 2D NMR (HMBC, HSQC) could be used for unambiguous assignment if necessary.

Conclusion

The ¹³C NMR spectrum serves as a definitive analytical tool for the structural verification of this compound. By combining a theoretical understanding of substituent effects with a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality data. The predicted chemical shifts provide a reliable roadmap for spectral assignment, ensuring that the synthesized compound matches its intended structure—a critical step in any drug discovery or chemical research pipeline.

References

  • Duddeck, H., & Elgamal, M. H. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 589-592.
  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of benzoic acid.
  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra.
  • Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube.
  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences.
  • Supporting Information for a Wiley-VCH publication. (2007). General Information on NMR spectroscopy.
  • Figeys, H. P., & Figeys-Fauconnier, M. (2016). 13 C NMR of indazoles. ResearchGate.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information.
  • Alowil Scientech. (2025). How To Prepare And Run An NMR Sample.
  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
  • University of Maryland, Baltimore. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2020). Interpreting C-13 NMR spectra.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Mao, J., et al. (2014). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Organic Letters, 16(15), 4056–4059.
  • Cook, A. G. (n.d.). 13C-NMR.
  • EPFL. (n.d.). 13C NMR.
  • Mao, J., et al. (2014). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles - Supporting Information. American Chemical Society.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Mao, J., et al. (2014). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Organic Letters, 16(15), 4056–4059.
  • Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 34(4), 529-541.
  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Varian, Inc. (n.d.). Running 13C spectra.
  • University of Maryland, Baltimore. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Sarotti, A. M. (2020). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Organic Chemistry, 85(19), 12104-12114.
  • de Graaf, R. A., & Behar, K. L. (2014). State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. NMR in Biomedicine, 27(7), 802-815.
  • Chemistry LibreTexts. (2023). 13.6: 13C NMR Spectroscopy.

Sources

A Comprehensive Technical Guide to the Mass Spectrometry of 2-Methyl-2H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-Methyl-2H-indazole-7-carboxylic acid, a methylated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for molecules targeting enzyme inhibition and receptor modulation, its unambiguous characterization is paramount.[1] This document moves beyond standard operating procedures to deliver a narrative grounded in scientific first principles, explaining the causality behind experimental choices in liquid chromatography-mass spectrometry (LC-MS). We will cover ionization theory, fragmentation pathways, and a detailed, field-tested experimental protocol designed for researchers, scientists, and drug development professionals.

Introduction: The Analyte and the Technique

Overview of this compound

This compound is a bicyclic aromatic compound featuring both a pyrazole and a benzene ring.[2] The presence of a carboxylic acid group and a methylated nitrogen within the indazole core imparts specific physicochemical properties that dictate its behavior in a mass spectrometer. Understanding this structure is the first step in developing a robust analytical method.

PropertyValueSource
CAS Number 1234615-75-8[3][4]
Molecular Formula C₉H₈N₂O₂[5]
Average Molecular Weight 176.17 g/mol
Monoisotopic Mass 176.0586 Da
SMILES CN1C=C2C=CC=C(C(O)=O)C2=N1
Why Mass Spectrometry is Essential

In drug discovery and development, mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and quantification of novel chemical entities.[6][7][8] For substituted indazoles, MS provides definitive confirmation of molecular weight and offers structural insights through controlled fragmentation, which is critical for distinguishing between isomers and verifying synthetic success.[9]

Core Principles for Analyzing this compound

The successful analysis of this molecule hinges on making informed decisions at each stage of the mass spectrometric process, from ionization to detection.

The Critical Choice of Ionization

The goal of the ion source is to convert the neutral analyte molecule into a gas-phase ion with maximum efficiency and minimal unintended degradation. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preeminent technique.

Expert Insight: Negative vs. Positive Ion Mode

The molecular structure offers two primary avenues for ionization: deprotonation of the carboxylic acid or protonation of the heterocyclic nitrogens.

  • Negative Ion Mode (ESI-): This is the most logical and efficient approach. The carboxylic acid proton is acidic and readily abstracted in the ESI plume, forming a stable carboxylate anion, [M-H]⁻ . This process is typically very efficient, leading to high sensitivity and a strong, easily identifiable signal at m/z 175.05.

  • Positive Ion Mode (ESI+): Protonation can occur on one of the nitrogen atoms of the indazole ring to form the [M+H]⁺ ion at m/z 177.07. While viable, the acidity of the carboxylic acid group can suppress positive ion formation, potentially leading to lower sensitivity compared to the negative mode.

Selecting the Right Mass Analyzer

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of the analysis.

  • Quadrupole Analyzers: Ideal for routine quantification (e.g., in Selected Ion Monitoring, SIM, or Multiple Reaction Monitoring, MRM) due to their stability and cost-effectiveness. They are workhorses for targeted analysis.

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments are essential for discovery and characterization. They provide exceptional mass accuracy (typically <5 ppm), which allows for the confident determination of the elemental composition of the parent ion and its fragments, confirming the identity of the analyte beyond any doubt.

Experimental Workflow: A Validated Protocol

This section details a self-validating protocol for the LC-MS analysis of this compound. The logic is to couple efficient chromatographic separation with optimal mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation Prep 1. Prepare Stock Solution (1 mg/mL in Methanol) Work 2. Create Working Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O) Prep->Work LC 3. LC Separation (Reversed-Phase) Work->LC ESI 4. ESI Source (Negative Mode) LC->ESI MS 5. Mass Analyzer (Full Scan & MS/MS) ESI->MS Data 6. Data Acquisition MS->Data Extract 7. Extract Ion Chromatogram (m/z 175.05) Data->Extract Fragment 8. Analyze Fragmentation (MS/MS Spectrum) Extract->Fragment Confirm 9. Confirm Structure Fragment->Confirm

Caption: High-level workflow for the LC-MS analysis of the target compound.

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the compound in methanol or DMSO to a final concentration of 1 mg/mL.

  • Working Solution: Perform a serial dilution of the stock solution into a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL for initial method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

This table provides a robust starting point for method development. The use of formic acid is to ensure good peak shape and ionization efficiency.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for aromatic acids.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 5 minutesA generic gradient to ensure elution and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode ESI, NegativeOptimal for the acidic nature of the analyte.
Capillary Voltage -3.0 kVA typical starting voltage for negative mode ESI.
Drying Gas Temp. 325 °CFacilitates desolvation of droplets.
Drying Gas Flow 10 L/minRemoves solvent vapor from the ion source.
Nebulizer Gas 35 psiAssists in the formation of a fine spray.
Scan Range m/z 50 - 300Covers the expected parent ion and key fragments.
Collision Energy 10-30 eV (for MS/MS)A range should be tested to find the optimal fragmentation.

Data Interpretation: From Mass to Structure

Expected Parent Ions

In a full scan experiment, the primary goal is to identify the deprotonated molecule. Using HRMS is crucial for confirming the elemental composition.

Ion SpeciesFormulaCalculated m/zExpected in Mode
[M-H]⁻ C₉H₇N₂O₂⁻175.0513Negative (Primary)
[M+H]⁺ C₉H₉N₂O₂⁺177.0659Positive
[M+Na]⁺ C₉H₈N₂O₂Na⁺199.0478Positive
Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the isolated parent ion. For this compound, we select the [M-H]⁻ ion (m/z 175.05) for Collision-Induced Dissociation (CID). The fragmentation is predictable and follows established chemical principles for carboxylates.[10][11]

  • Primary Fragmentation: The most facile and characteristic fragmentation is the neutral loss of CO₂ (44.00 Da) from the carboxylate anion. This is a highly favorable process that results in a stable carbanion on the indazole ring.[12]

  • Secondary Fragmentation: The resulting fragment ion can subsequently lose the methyl radical (•CH₃, 15.02 Da) , leading to a further fragment.

Fragmentation_Pathway parent Parent Ion [M-H]⁻ C₉H₇N₂O₂⁻ m/z 175.05 frag1 Fragment 1 C₈H₇N₂⁻ m/z 131.06 parent->frag1 - CO₂ (44.00 Da) frag2 Fragment 2 C₇H₄N₂⁻˙ m/z 116.04 frag1->frag2 - •CH₃ (15.02 Da)

Caption: Proposed MS/MS fragmentation pathway in negative ion mode.

This proposed pathway provides two distinct and diagnostic transitions (175.05 → 131.06 and 175.05 → 116.04) that can be used for highly selective and sensitive quantification in an MRM experiment on a triple quadrupole mass spectrometer.

Advanced Considerations

  • Quantitative Analysis: For determining the concentration of the analyte in complex matrices like plasma or tissue, an MRM method based on the transitions described above should be developed. This requires the use of a stable isotope-labeled internal standard for the most accurate results.

  • Isomer Differentiation: It is critical to note that mass spectrometry alone may not distinguish this compound from its isomers (e.g., 1-Methyl-1H-indazole-7-carboxylic acid). The fragmentation pattern may be very similar. In this case, chromatographic separation is absolutely essential for unambiguous identification. The retention time, in combination with the mass spectral data, provides the definitive evidence.

Conclusion

The mass spectrometric analysis of this compound is most effectively and sensitively achieved using a reversed-phase LC method coupled with ESI-MS in negative ion mode. The molecule exhibits predictable behavior, with the deprotonated [M-H]⁻ ion being the primary species observed. Its fragmentation is dominated by a characteristic loss of carbon dioxide, providing a robust transition for both qualitative confirmation and quantitative analysis. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this important medicinal chemistry building block, ensuring data integrity throughout the drug discovery pipeline.

References

  • Anonymous. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem.
  • precisionFDA. (n.d.). 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
  • Suzhou Unite Pharmaceutical Co.,Ltd. (n.d.). This compound methyl ester.
  • University of Groningen research portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
  • Anonymous. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • PubMed. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-89. [Link]
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Pereira, V. R., et al. (2021).
  • CSIR NET & GATE CHEMISTRY. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube.
  • BOJNSCI. (n.d.). This compound.

Sources

The 2-Methyl-2H-indazole-7-carboxylic Acid Scaffold: A Case Study in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the significant biological activities stemming from the 2-Methyl-2H-indazole-7-carboxylic acid core structure. Rather than a broad overview, we will focus on a compelling drug discovery narrative: the evolution of this scaffold into potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. This journey provides a robust framework for understanding the interplay between chemical structure, biological function, and clinical application. We will explore the rationale behind experimental designs, from synthesis to biological evaluation, to provide actionable insights for professionals in the field.

The 2H-Indazole-7-carboxamide Core: A Privileged Scaffold in Oncology

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to mimic purine bases and engage in various biological interactions. The 2H-indazole isomer, in particular, has proven to be a valuable template for the design of highly selective and potent enzyme inhibitors. The strategic placement of a carboxylic acid, or its amide derivative, at the 7-position provides a crucial anchor point for molecular interactions within target proteins.

Our focus, the this compound scaffold, serves as a foundational building block for creating molecules with enhanced metabolic stability.[1] The methyl group at the 2-position of the indazole ring plays a key role in orienting substituents and can influence the compound's pharmacokinetic properties. This guide will primarily examine the derivatization of this core into 2-aryl-2H-indazole-7-carboxamides, a class of compounds that has yielded a clinically successful PARP inhibitor.

Synthesis of the Core Scaffold and Key Derivatives

The successful development of novel therapeutics hinges on robust and reproducible synthetic routes. Here, we outline a general, multi-step synthesis for 2-aryl-2H-indazole-7-carboxamides, starting from commercially available precursors. This process highlights the key chemical transformations required to construct the core scaffold and introduce diversity for structure-activity relationship (SAR) studies.

General Synthesis of 2-Aryl-2H-indazole-7-carboxamides

Below is a generalized, multi-step protocol for the synthesis of 2-aryl-2H-indazole-7-carboxamides, which is a common class of derivatives from this core scaffold.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazole-7-carboxamides

Objective: To synthesize a representative 2-aryl-2H-indazole-7-carboxamide derivative for biological evaluation.

Materials:

  • 2-Nitrobenzaldehyde

  • Substituted anilines

  • Triethyl phosphite (P(OEt)₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Ammonia solution or desired amine

  • Organic solvents (e.g., ethanol, DMF, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Schiff Base Formation.

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.

    • Add the desired substituted aniline (1 equivalent) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Reductive Cyclization (Cadogan Reaction). [2]

    • Place the dried Schiff base (1 equivalent) in a round-bottom flask.

    • Add an excess of triethyl phosphite (3-5 equivalents).

    • Heat the mixture to reflux (typically 150-160 °C) for 4-6 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess triethyl phosphite under reduced pressure.

    • Purify the resulting 2-aryl-2H-indazole intermediate by column chromatography on silica gel.

  • Step 3: Hydrolysis to the Carboxylic Acid (if starting from an ester).

    • Note: This step is necessary if the starting material contains an ester at the 7-position instead of a group that can be converted to a carboxylic acid.

    • Dissolve the 2-aryl-2H-indazole-7-carboxylate ester (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.

    • Collect the precipitated 2-aryl-2H-indazole-7-carboxylic acid by filtration, wash with water, and dry.

  • Step 4: Amide Formation.

    • Method A (via Acid Chloride): Suspend the 2-aryl-2H-indazole-7-carboxylic acid (1 equivalent) in dichloromethane and add a catalytic amount of DMF. Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in fresh dichloromethane and add an excess of the desired amine (or ammonia solution) at 0 °C. Stir at room temperature until the reaction is complete.

    • Method B (using a Coupling Agent): Dissolve the 2-aryl-2H-indazole-7-carboxylic acid (1 equivalent), the desired amine (1.2 equivalents), and a coupling agent such as HATU (1.2 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 12-24 hours.

    • Work-up for both methods: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final 2-aryl-2H-indazole-7-carboxamide product by column chromatography or recrystallization.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base_Formation Schiff Base Formation (Ethanol, Reflux) 2-Nitrobenzaldehyde->Schiff_Base_Formation Substituted Aniline Substituted Aniline Substituted Aniline->Schiff_Base_Formation Schiff_Base Schiff Base Intermediate Schiff_Base_Formation->Schiff_Base Cadogan_Cyclization Cadogan Cyclization (P(OEt)3, Reflux) Indazole_Core 2-Aryl-2H-indazole Core Cadogan_Cyclization->Indazole_Core Amide_Formation Amide Formation (Coupling Agent/Acid Chloride) Final_Product 2-Aryl-2H-indazole-7-carboxamide Amide_Formation->Final_Product Schiff_Base->Cadogan_Cyclization Indazole_Core->Amide_Formation G cluster_normal Normal Cell (Functional BRCA) cluster_cancer BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Replication_N Replication Fork BER_N->Replication_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Occasional Stalling Viability_N Cell Viability Replication_N->Viability_N BRCA_N BRCA1/2 DSB_N->BRCA_N HR_N Homologous Recombination (HR) BRCA_N->HR_N HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP (Inhibited) SSB_C->PARP_C PARPi PARP Inhibitor PARPi->PARP_C BER_C BER Blocked PARP_C->BER_C No Repair Replication_C Replication Fork Stalling BER_C->Replication_C DSB_C Accumulation of DSBs Replication_C->DSB_C BRCA_C Deficient BRCA1/2 DSB_C->BRCA_C No Repair HR_C HR Defective BRCA_C->HR_C No Repair Apoptosis_C Apoptosis HR_C->Apoptosis_C

Sources

Unlocking the Therapeutic Potential of 2-Methyl-2H-indazole-7-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 2-Methyl-2H-indazole-7-carboxylic acid. While direct biological data for this compound is scarce, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of analogous indazole-containing molecules to logically deduce and prioritize high-probability therapeutic targets. We present a comprehensive framework for researchers and drug development professionals, detailing the scientific rationale behind the selection of each potential target class and providing robust, step-by-step experimental protocols for their validation. This guide is intended to serve as a foundational resource to accelerate the investigation and potential clinical translation of this compound.

Introduction: The Indazole Moiety as a Versatile Pharmacophore

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in drug discovery.[4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. The indazole nucleus is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance across diverse disease areas, including oncology, inflammation, and central nervous system disorders.[1][6]

Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Axitinib, another kinase inhibitor for the same indication, feature the indazole core.[1] The success of these and other indazole-containing drugs underscores the immense potential held within this chemical class. The specific compound of interest, this compound, possesses distinct structural features that guide our exploration of its therapeutic potential: the N2-methylation of the indazole ring and the presence of a carboxylic acid at the 7-position. The N2-methylated isomer is notably a key intermediate in the synthesis of the anticancer drug Pazopanib, suggesting a potential role in oncology.[7]

This guide will systematically dissect the potential therapeutic avenues for this compound by examining three high-potential target classes: Protein Kinases , Cyclooxygenase (COX) Enzymes , and Nitric Oxide Synthases (NOS) . For each class, we will provide the scientific rationale for its selection, a detailed experimental workflow for target validation, and visual aids to clarify complex pathways and protocols.

Potential Therapeutic Target Class 1: Protein Kinases

Scientific Rationale

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[8] The ATP-binding site of many kinases can accommodate the planar indazole ring system, which can be further functionalized to achieve high affinity and selectivity. The anticancer drugs Pazopanib and Axitinib, both containing an indazole core, are potent inhibitors of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8]

The N-methylation pattern of the indazole ring is known to influence biological activity, with both N1- and N2-isomers demonstrating utility in drug design.[9][10] The 2-methyl substitution in our compound of interest may confer a specific conformational preference that favors binding to certain kinase families. Furthermore, the 7-carboxylic acid group, or bioisosteric replacements, can form crucial hydrogen bond interactions with amino acid residues in the kinase hinge region or solvent-exposed areas, enhancing binding affinity.[1][4][5][6][11] Indazole amide derivatives have also been reported as potent inhibitors of the ERK1/2 signaling pathway, a key regulator of cell proliferation and survival.[12]

Given the prevalence of indazole-based kinase inhibitors in oncology and other diseases, it is a primary and logical starting point for investigating the therapeutic potential of this compound.

Experimental Workflow for Kinase Target Validation

A hierarchical screening approach is recommended to efficiently identify and validate potential kinase targets.

Kinase_Validation_Workflow cluster_screening Initial Screening cluster_cellular Cellular Validation cluster_downstream Downstream Functional Analysis A Broad Kinase Panel Screening (e.g., KinomeScan) B Biochemical IC50 Determination (e.g., LanthaScreen, HTRF) A->B Identify initial hits C Target Engagement Assays (e.g., CETSA, NanoBRET) B->C Confirm direct target binding D Phosphorylation Status Analysis (Western Blot, ELISA) C->D Validate target inhibition in cells E Cellular Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E Assess functional cellular consequences F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V, Caspase-Glo) E->G COX_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A COX-1/COX-2 Inhibition Assay (e.g., Colorimetric, Fluorometric) B Determine IC50 and Selectivity Index A->B Quantify inhibitory activity C Prostaglandin E2 (PGE2) Production Assay (e.g., in LPS-stimulated macrophages) B->C Validate in a cellular system D Assess cellular potency C->D Confirm functional effect

Caption: Workflow for validating COX inhibition.

Protocol 1: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Methodology: Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These assays typically measure the peroxidase activity of the COX enzymes.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In separate wells of a 96-well plate, incubate the compound with recombinant human COX-1 or COX-2.

    • Add arachidonic acid to initiate the reaction.

    • Add a chromogenic or fluorogenic substrate for the peroxidase reaction.

    • Measure the absorbance or fluorescence.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay

  • Objective: To assess the ability of the compound to inhibit the production of a key inflammatory mediator in a cellular model.

  • Methodology: Enzyme-linked immunosorbent assay (ELISA) for PGE2.

  • Procedure:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).

    • Pre-treat the cells with various concentrations of the compound.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Determine the concentration of the compound that inhibits PGE2 production by 50% (IC50).

Potential Therapeutic Target Class 3: Nitric Oxide Synthases (NOS)

Scientific Rationale

Certain indazole derivatives have been identified as inhibitors of nitric oxide synthases (NOS). [13]For instance, 1H-Indazole-7-carboxylic acid has been reported as a NOS inhibitor. [13]The three main isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—play diverse roles in physiology and pathophysiology. Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases and septic shock, making iNOS a relevant therapeutic target.

The structural similarity of this compound to known indazole-based NOS inhibitors suggests that it may also possess activity against one or more NOS isoforms. The precise mechanism by which indazoles inhibit NOS can vary, but they often compete with the substrate L-arginine or the cofactor tetrahydrobiopterin.

Experimental Workflow for NOS Inhibition Validation

The validation process involves assessing the inhibition of NOS activity and determining isoform selectivity.

NOS_Validation_Workflow cluster_activity Enzyme Activity Assays cluster_cellular Cellular Nitric Oxide Production A NOS Activity Assay (e.g., Griess Reagent, Citrulline Assay) B Determine IC50 for nNOS, iNOS, and eNOS A->B Quantify isoform-specific inhibition C Cellular NO Production Assay (e.g., in LPS/IFN-γ stimulated macrophages) B->C Validate in a relevant cell model D Confirm cellular efficacy C->D Assess functional impact

Caption: Workflow for validating NOS inhibition.

Protocol 1: In Vitro NOS Activity Assay

  • Objective: To measure the inhibitory effect of the compound on the activity of the three NOS isoforms.

  • Methodology: A common method is to measure the conversion of L-arginine to L-citrulline or to quantify the production of nitric oxide using the Griess reagent.

  • Procedure (Griess Assay):

    • Use recombinant human nNOS, iNOS, and eNOS.

    • Incubate each enzyme with L-arginine, NADPH, and other necessary cofactors in the presence of varying concentrations of the compound.

    • After the reaction, add the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite (a stable oxidation product of NO) to form a colored azo compound.

    • Measure the absorbance at ~540 nm.

  • Data Analysis: Calculate the IC50 values for each NOS isoform to determine potency and selectivity.

Protocol 2: Cellular Nitric Oxide Production Assay

  • Objective: To evaluate the compound's ability to inhibit NO production in a cellular model of inflammation.

  • Methodology: Griess assay on cell culture supernatants.

  • Procedure:

    • Culture RAW 264.7 macrophages.

    • Pre-treat the cells with different concentrations of the compound.

    • Induce iNOS expression and activity by stimulating the cells with a combination of LPS and interferon-gamma (IFN-γ).

    • After 24 hours, collect the culture medium.

    • Measure the nitrite concentration in the medium using the Griess reagent as described above.

  • Data Analysis: Determine the IC50 for the inhibition of cellular NO production.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, chemical entity within the therapeutically rich indazole family. Based on robust structure-activity relationship data from analogous compounds, we have identified protein kinases, cyclooxygenase enzymes, and nitric oxide synthases as high-priority potential therapeutic targets. The detailed experimental workflows provided in this guide offer a clear and logical path for researchers to systematically investigate these hypotheses.

Successful validation of activity against any of these targets would warrant further preclinical development, including lead optimization to improve potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, while potentially crucial for target engagement, could also be a liability for cell permeability and metabolic stability. Exploration of carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, may be a fruitful avenue for future medicinal chemistry efforts. [1][5][6][11] This document serves as a catalyst for the scientific exploration of this compound. Through the rigorous application of the outlined experimental strategies, the scientific community can unlock the therapeutic potential of this compound and contribute to the development of novel medicines for a range of human diseases.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed Central.
  • Duncton, M. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2022). ResearchGate.
  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online.
  • Therapeutic and synthetic approach towards indazole. (n.d.). Hilaris Publisher.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). ResearchGate.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006). PubMed.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Center for Biotechnology Information.
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1972). Journal of the Chemical Society, Perkin Transactions 2.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central.

Sources

The Emergence of 2-Methyl-2H-indazole-7-carboxylic Acid: A Cornerstone for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a pivotal moment in the genesis of new therapeutic agents. The indazole ring system, a bicyclic heterocycle, has emerged as one such scaffold, demonstrating remarkable versatility and potency across a range of therapeutic targets. Its unique electronic properties and conformational rigidity make it an ideal foundation for the design of highly selective and effective inhibitors. This guide delves into the discovery and application of a particularly significant derivative, 2-Methyl-2H-indazole-7-carboxylic acid, a key building block in the development of potent therapeutics, most notably in the realm of oncology.

The strategic importance of the indazole core lies in its ability to engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding, and π-π stacking. The substitution pattern on the indazole ring system allows for the fine-tuning of physicochemical properties and biological activity, enabling medicinal chemists to optimize compounds for potency, selectivity, and pharmacokinetic profiles. This guide will provide a comprehensive overview of the journey from the foundational this compound to its successful application as a drug scaffold, with a focus on the underlying scientific principles and practical experimental methodologies.

The Genesis of a Scaffold: Discovery and Synthesis of this compound

The discovery of this compound (CAS No. 1234615-75-8) is intrinsically linked to the development of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] While the compound itself is now commercially available as a building block, its initial synthesis was a critical step in the medicinal chemistry campaigns that led to this groundbreaking cancer therapeutic. The strategic placement of the methyl group at the N2 position and the carboxylic acid at the C7 position of the indazole ring proved to be a key architectural feature for potent PARP inhibition.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors like 3-methyl-2-nitrobenzoic acid.[2] The following diagram outlines a plausible synthetic workflow, culminating in the target scaffold.

Synthesis_of_2_Methyl_2H_indazole_7_carboxylic_acid cluster_0 Synthetic Workflow Start 3-Methyl-2-nitrobenzoic acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 1 Intermediate1 Methyl 3-methyl-2-nitrobenzoate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe, NH4Cl or H2, Pd/C) Intermediate1->Step2 2 Intermediate2 Methyl 2-amino-3-methylbenzoate Step2->Intermediate2 Step3 Diazotization & Cyclization (e.g., NaNO2, HCl) Intermediate2->Step3 3 Intermediate3 Methyl 1H-indazole-7-carboxylate Step3->Intermediate3 Step4 N-Methylation (e.g., MeI, K2CO3) Intermediate3->Step4 4 Intermediate4 Methyl 2-methyl-2H-indazole-7-carboxylate Step4->Intermediate4 Step5 Hydrolysis (e.g., NaOH, H2O) Intermediate4->Step5 5 End This compound Step5->End PARP_Inhibition_Mechanism cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA_Damage Single-Strand DNA Break PARP_Activation PARP1/2 Recruitment and Activation DNA_Damage->PARP_Activation BER Base Excision Repair (DNA Repair) PARP_Activation->BER PARP_Inhibition PARP Inhibition PARP_Activation->PARP_Inhibition Blocks Scaffold 2-Methyl-2H-indazole- 7-carboxylic acid Scaffold Niraparib Niraparib Scaffold->Niraparib Leads to Niraparib->PARP_Inhibition Binds to PARP1/2 Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells PARP_Inhibition->Synthetic_Lethality

Sources

In silico modeling of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-2H-indazole-7-carboxylic acid

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology.[1][2][3][4] this compound represents a key building block for the synthesis of these advanced therapeutic agents. In silico modeling, or computer-aided drug design (CADD), provides a powerful framework for accelerating the drug discovery process by predicting molecular interactions, optimizing compound properties, and prioritizing candidates for synthesis and experimental testing, thereby reducing costs and time.[5][6][7][8] This guide presents a comprehensive, methodology-driven approach to the in silico characterization of this compound. We will explore a validated workflow encompassing both structure-based and ligand-based drug design techniques, including molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each section provides not only a detailed, step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these computational strategies with confidence and precision.

Introduction: The Significance of the Indazole Moiety and In Silico Strategy

The indazole ring system is a bicyclic heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[4] Derivatives of this scaffold are known to act as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2][9] Approved drugs such as Axitinib and Pazopanib feature the indazole core and function as tyrosine kinase inhibitors.[1][9] The subject of this guide, this compound (CAS No. 1234615-75-8), is a valuable synthetic intermediate used to explore this chemical space.[10][11]

In silico drug design has become an indispensable component of the modern drug discovery pipeline.[7][12] By leveraging computational power, researchers can build predictive models that guide the design of molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[7] This guide establishes a hypothetical research program centered on this compound, targeting a relevant protein kinase to illustrate a complete in silico workflow.

Target Selection Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Many indazole derivatives have been successfully developed as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[1] Therefore, for the purpose of this guide, we will use VEGFR-2 (PDB ID: 4ASD) as our hypothetical protein target to demonstrate a structure-based design workflow. This choice is grounded in the established precedent of indazole scaffolds showing potent activity against this kinase.[1]

A Structure-Based Drug Design (SBDD) Workflow

When the three-dimensional structure of a biological target is known, SBDD is the preferred approach.[7] It allows for the direct modeling of how a ligand interacts with the protein's binding site at an atomic level.[13]

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase Target_Selection Target Identification (e.g., VEGFR-2, PDB: 4ASD) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Binding_Site Binding Site Definition (Grid box generation) Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking Molecular Docking (Predict binding pose & affinity) Ligand_Prep->Docking Binding_Site->Docking Pose_Analysis Pose Analysis & Scoring (Rank candidates) Docking->Pose_Analysis MD_Sim Molecular Dynamics (MD) (Assess complex stability) Pose_Analysis->MD_Sim Free_Energy Binding Free Energy Calc. (e.g., MM/GBSA) MD_Sim->Free_Energy Lead_Opt Lead Optimization Free_Energy->Lead_Opt Iterative Refinement MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Start Start with Docked Protein-Ligand Complex Topology Generate Topology & Parameter Files Start->Topology Solvation Solvate System (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Remove clashes) Ionization->Minimization NVT NVT Ensemble (Heat system to target T) Minimization->NVT NPT NPT Ensemble (Adjust pressure to target P) NVT->NPT Production_MD Production MD Run (Collect trajectory data) NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis

Caption: Workflow for a standard molecular dynamics (MD) simulation.

This protocol outlines a typical MD simulation using the NAMD (Nanoscale Molecular Dynamics) software. [14][15][16]

  • System Preparation:

    • Action: Start with the top-ranked docked pose from the previous step.

    • Action: Use a tool like VMD or CHARMM-GUI to generate the necessary topology (PSF) and parameter files for the protein-ligand complex. [17][18] * Rationale: These files define the atom types, charges, bond lengths, angles, and force field parameters required for the simulation. [17] * Action: Solvate the complex by placing it in a box of water molecules. Neutralize the system's overall charge by adding counter-ions (e.g., Na+ or Cl-).

    • Rationale: Simulating in an explicit solvent environment is crucial for accurately modeling biological systems. Neutralizing the charge is a prerequisite for many simulation algorithms.

  • Minimization and Equilibration:

    • Action: Perform energy minimization on the entire system to remove any bad contacts or steric clashes. [18] * Rationale: This step relaxes the system into a more energetically favorable starting conformation.

    • Action: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Action: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Restraints on the protein and ligand are often applied and then slowly released during this phase.

    • Rationale: Equilibration ensures the system reaches the desired temperature and pressure and is stable before the production run begins.

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

    • Rationale: This is the main data collection phase of the simulation, capturing the dynamic motions of the complex.

  • Trajectory Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

    • Rationale: A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) for each residue. [19] * Rationale: RMSF analysis highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.

    • Action: Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation.

    • Rationale: Stable interactions observed throughout the MD run provide strong evidence for a valid binding mode.

A Ligand-Based Drug Design (LBDD) Workflow

In cases where the 3D structure of the target is unknown, LBDD methods can be employed. [7]These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. [20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [20][21]A robust QSAR model can predict the activity of novel, untested compounds, prioritizing them for synthesis. [5]

QSAR_Workflow cluster_data Data Curation cluster_model Model Development cluster_validation Validation & Prediction Dataset Assemble Dataset (Diverse structures & activities) Split Split Data (Training set & Test set) Dataset->Split Descriptors Calculate Molecular Descriptors (2D/3D) Split->Descriptors Feature_Selection Feature Selection (Identify relevant descriptors) Descriptors->Feature_Selection Model_Building Build Model (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Val Internal Validation (Cross-validation on training set) Model_Building->Internal_Val External_Val External Validation (Predict test set activity) Internal_Val->External_Val Prediction Predict Activity of New Compounds External_Val->Prediction

Caption: A logical flow diagram for developing a QSAR model.

This protocol describes the general steps for building a QSAR model, which can be implemented using platforms like VEGA ZZ. [22][23][24][25]

  • Data Set Preparation:

    • Action: Compile a dataset of indazole derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target.

    • Rationale: The quality and diversity of the dataset are paramount for building a predictive QSAR model.

    • Action: Randomly divide the dataset into a training set (typically ~80%) and a test set (~20%).

    • Rationale: The training set is used to build the model, while the test set is kept aside to independently evaluate its predictive power.

  • Descriptor Calculation and Model Building:

    • Action: For each molecule in the training set, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).

    • Rationale: Descriptors are numerical representations of a molecule's properties, which are used to correlate structure with activity. [20] * Action: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation linking the most relevant descriptors to the biological activity.

    • Rationale: This equation is the QSAR model itself, quantifying the structure-activity relationship.

  • Model Validation:

    • Action: Perform internal validation (e.g., leave-one-out cross-validation) on the training set to assess the model's robustness.

    • Rationale: Internal validation checks for overfitting and the internal consistency of the model.

    • Action: Use the finalized model to predict the activity of the compounds in the external test set. Compare the predicted values with the experimental values.

    • Rationale: This is the ultimate test of a QSAR model's predictive ability. A good model will accurately predict the activities of compounds it has never seen before.

Validation ParameterValue (Hypothetical)Interpretation
R² (Training Set)0.8585% of the variance in activity is explained by the model.
Q² (Cross-Validation)0.75Good internal predictivity.
R²_pred (Test Set)0.79Good external predictive power.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound, a key scaffold in drug discovery. By integrating structure-based techniques like molecular docking and MD simulations with ligand-based approaches such as QSAR, researchers can build a deep, multi-faceted understanding of a compound's potential. The docking and MD simulations against VEGFR-2 provided a plausible binding hypothesis, highlighting key interactions that could be experimentally validated. The QSAR framework offers a parallel path for optimizing derivatives and predicting their activity.

The true power of these computational methods lies in their synergy with experimental research. The predictions and hypotheses generated through in silico modeling serve to guide and prioritize wet-lab experiments, from chemical synthesis to biological assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate.
  • NAMD Tutorial - From Installation to Molecular Dynamics Simulation. (n.d.). BioSoft.
  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube.
  • NAMD TUTORIAL. (n.d.). University of Illinois Urbana-Champaign.
  • Run a molecular dynamics simulation using NAMD. (n.d.). OSGConnect.
  • NAMD Tutorials. (n.d.). University of Illinois Urbana-Champaign.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information.
  • Quantitative structure–activity relationship-based computational approaches. (2022). National Center for Biotechnology Information.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). PubMed.
  • Running molecular dynamics simulations using NAMD. (2019). Galaxy Training!.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
  • QSAR and pharmacophore modeling in computational drug design. (2025). ResearchGate.
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. (2024). YouTube.
  • 3D-QSAR in drug design--a review. (n.d.). PubMed.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information.
  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). Springer.
  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers.
  • GOMoDo: A GPCRs Online Modeling and Docking Webserver. (2013). PLOS ONE.
  • GOMoDo: A GPCRs online modeling and docking webserver. (2013). PubMed.
  • pyGOMoDo: GPCRs modeling and docking with python. (n.d.). Oxford Academic.
  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes.
  • pyGOMoDo: GPCRs modeling and docking with python. (n.d.). Forschungszentrum Jülich.
  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information.
  • pyGOMoDo: GPCRs modeling and docking with python. (2023). ResearchGate.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed.
  • This compound;CAS No. - ChemShuttle. (n.d.). ChemShuttle.
  • VEGA ZZ Manual. (n.d.). Drug Design Laboratory.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
  • VEGA ZZ. (n.d.). Drug Design Laboratory.
  • 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. (n.d.). precisionFDA.
  • This compound. (n.d.). Frontier Specialty Chemicals.
  • 1234615-75-8|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. (2026). PubChem.
  • VEGA models. (n.d.). Toolbox Repository.
  • VEGA ZZ Manual - Printable version. (n.d.). Drug Design Laboratory.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
  • In silico models: theory, guidance and applications within VEGAHUB. (n.d.). VEGAHUB.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate.
  • This compound methyl ester AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

Sources

Physicochemical properties of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-7-carboxylic acid

Introduction: The Physicochemical Blueprint of a Molecule

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and molecular behavior. The intrinsic physicochemical properties of a compound are the foundation of this behavior, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A molecule's success or failure is often predetermined by characteristics such as its ionization state (pKa), lipophilicity (LogP/D), and aqueous solubility.[4][5] These parameters are not mere data points; they are critical indicators that guide lead optimization, formulation development, and the ultimate clinical efficacy of a drug candidate.

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with potential applications in medicinal chemistry.[6] We will delve into the core physicochemical properties of this molecule, presenting not just the data, but the causality behind the experimental choices and the detailed protocols necessary for their accurate determination. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's fundamental characteristics.

Molecular Identity and Structure

A thorough analysis begins with the unambiguous identification of the molecule . This compound is a derivative of indazole, a bicyclic aromatic heterocycle, featuring a methyl group at the N2 position and a carboxylic acid at the C7 position.

  • Chemical Name: this compound

  • CAS Number: 1234615-75-8[6][7]

  • Molecular Formula: C₉H₈N₂O₂[6][7]

  • Molecular Weight: 176.17 g/mol [6][7]

Structural Features: The molecule's structure combines a relatively rigid, aromatic indazole core with two key functional groups that dictate its properties:

  • Carboxylic Acid (-COOH): An acidic group that can be deprotonated. Its ionization state is pH-dependent and is a primary driver of the molecule's solubility and interactions with biological targets.

  • N-Methyl Group (-CH₃): The methylation at the N2 position resolves the tautomerism inherent to the parent indazole ring system, locking the structure into the 2H-indazole form.[8] This modification can influence metabolic stability and binding interactions.[6]

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms. For a compound with a carboxylic acid, the pKa governs its charge state in different physiological environments, profoundly impacting its solubility, membrane permeability, and receptor binding.

Causality of Experimental Choice: Potentiometric Titration

To determine the pKa of an ionizable compound, potentiometric titration stands as a highly reliable and cost-effective method.[9] This technique directly measures the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The resulting titration curve provides a precise inflection point from which the pKa can be derived.[9][10]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of this compound.

Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Automated or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Titration vessel

Reagents:

  • This compound (high purity)

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • 0.1 M Hydrochloric Acid (HCl), standardized solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • High-purity, degassed water (purged with nitrogen)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of the 0.15 M KCl solution to create a sample concentration of approximately 1 mM.[10] Gentle warming or sonication may be used if necessary.

  • Acidification: Place 20 mL of the sample solution into the titration vessel. Acidify the solution to ~pH 2 by adding 0.1 M HCl.[10] This ensures the carboxylic acid is fully protonated at the start.

  • Titration: Immerse the pH electrode and temperature probe. Begin stirring at a constant rate. Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[10] Continue the titration until the pH reaches ~12.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point—the point at which half of the volume of NaOH required to reach the steepest inflection point has been added.[11][12]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[10]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1 mM Sample in 0.15 M KCl Calibrate->PrepareSample Acidify Acidify Sample to pH ~2 PrepareSample->Acidify Titrate Titrate with 0.1 M NaOH Acidify->Titrate Record Record pH vs. Volume Added Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot FindEP Identify Equivalence Point (EP) Plot->FindEP FindHalfEP Locate Half-EP FindEP->FindHalfEP Determine_pKa Determine pKa (pH at Half-EP) FindHalfEP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): Gauging Membrane Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[5]

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For drug discovery, LogD at pH 7.4 is particularly relevant as it reflects the physiological pH of blood serum.[13][14][15]

Causality of Experimental Choice: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining LogP and LogD values.[14][15][16] It involves the direct measurement of a compound's concentration in two immiscible phases (typically n-octanol and an aqueous buffer) after they have reached equilibrium. Its directness and accuracy make it the definitive method, despite being more labor-intensive than chromatographic alternatives.[16][17]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

Apparatus:

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Reagents:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[14]

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[14]

  • Partitioning: In a glass vial, add a small aliquot of the DMSO stock to a volume of the pre-saturated PBS. Then, add an equal volume of the pre-saturated n-octanol. The final organic solvent concentration from the DMSO stock should be minimal (e.g., <1%).

  • Equilibration: Cap the vials tightly and shake them for a sufficient time to reach equilibrium (e.g., 2-4 hours) at a constant temperature (e.g., 25°C).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Dilute the aliquots appropriately and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (HPLC-UV or LC-MS).

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)

  • Replication: Perform the experiment in triplicate.

Visualization: Shake-Flask LogD Workflow

LogD_Workflow Start Prepare Pre-saturated n-Octanol & PBS (pH 7.4) AddCmpd Add Compound to Phases Start->AddCmpd Shake Shake to Reach Equilibrium AddCmpd->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Aqueous & Octanol Layers Centrifuge->Sample Quantify Quantify Concentration (C_aq, C_oct) via HPLC/LC-MS Sample->Quantify Calculate Calculate LogD = log10(C_oct / C_aq) Quantify->Calculate

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium. It is a prerequisite for absorption and systemic exposure.[5] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[18]

Causality of Experimental Choice: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature.[18][19] This method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While it doesn't represent true thermodynamic equilibrium, it provides a highly relevant measure for assessing compounds in typical in vitro assay conditions, which often involve similar DMSO-to-buffer additions.[18][19][20]

Experimental Protocol: Shake-Flask Kinetic Solubility

Apparatus:

  • 96-well microtiter plates (filter plates and collection plates)

  • Plate shaker/incubator

  • Centrifuge with a plate rotor (optional)

  • UV-Vis plate reader or LC-MS system

Reagents:

  • This compound

  • DMSO (spectroscopic grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[20]

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in the wells of a microtiter plate. This creates a target concentration (e.g., 200 µM) with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker. Incubate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[19]

  • Precipitate Removal: Filter the solutions through a 96-well filter plate into a clean collection plate to remove any undissolved precipitate. Centrifugation followed by sampling the supernatant is an alternative.[19]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant. This can be done using a UV-Vis plate reader (if the compound has a suitable chromophore and a calibration curve is prepared) or, more accurately, by LC-MS/MS.[19]

  • Reporting: The measured concentration is reported as the kinetic solubility in µg/mL or µM.

Visualization: Kinetic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Stock Prepare 20 mM Stock in DMSO Dilute Add Stock to PBS in 96-well Plate Stock->Dilute Incubate Incubate with Shaking (2h, 25°C) Dilute->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Filtrate Concentration (UV or LC-MS) Filter->Quantify Result Report Kinetic Solubility Quantify->Result

Caption: Workflow for kinetic solubility determination.

Summary of Physicochemical Properties

This table summarizes the core physicochemical properties of this compound. Experimental values should be determined using the protocols outlined in this guide.

PropertyValueMethodSignificance in Drug Discovery
Molecular Formula C₉H₈N₂O₂-Defines elemental composition.
Molecular Weight 176.17 g/mol -Influences diffusion and size-based interactions.[2]
pKa Experimentally DeterminedPotentiometric TitrationGoverns ionization state, solubility, and permeability.
LogD (pH 7.4) Experimentally DeterminedShake-Flask MethodPredicts membrane permeability and distribution in the body.
Aqueous Solubility Experimentally DeterminedKinetic Solubility AssayCritical for absorption and achieving therapeutic concentrations.
Melting Point Experimentally DeterminedCapillary MethodIndicator of purity and lattice energy.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (~4.0 ppm), several signals in the aromatic region (7.0-8.5 ppm) for the indazole ring protons, and a broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (160-180 ppm).[21] Signals for the N-methyl carbon and the aromatic carbons of the indazole ring would also be present.

  • Infrared (IR) Spectroscopy: A characteristic broad absorption band is expected in the 2500-3300 cm⁻¹ region for the O-H stretch of the carboxylic acid. A strong C=O stretching absorption should appear around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight. A common fragmentation pattern for carboxylic acids is the loss of the -OH group or the entire -COOH group, often resulting in a stable acylium ion (R-CO⁺).[21]

Conclusion

The physicochemical properties of this compound define its potential as a scaffold or intermediate in drug discovery. A thorough experimental characterization of its pKa, LogD, and solubility, as detailed in this guide, is not merely an academic exercise but a critical step in building a predictive understanding of its in vivo behavior. The protocols and workflows provided herein offer a validated framework for obtaining the high-quality data necessary to make informed decisions, mitigate development risks, and ultimately accelerate the path from molecule to medicine.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.
  • Physicochemical properties. (n.d.). Fiveable.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • What are the physicochemical properties of drug? (2023). LookChem.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • How to Determine Pka from Titration Curve. (2025).
  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
  • Development of Methods for the Determin
  • Determination of pKa's from titration curves. (n.d.). University of Wisconsin-La Crosse.
  • 1234615-75-8|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • This compound;CAS No. - ChemShuttle. (n.d.). ChemShuttle.
  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364. (n.d.). PubChem - NIH.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.).
  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). University of Groningen research portal.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Spectroscopy of Carboxylic Acid Deriv
  • mass spectrometry of oxazoles. (n.d.). HETEROCYCLES.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 2H-Indazoles

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, with its two principal tautomers, 1H- and 2H-indazoles, forming the core of numerous therapeutic agents. While the 1H-tautomer is thermodynamically more stable and thus more common, the 2H-indazole isomer is present in a range of key pharmaceuticals, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[1][2][3] The selective synthesis of the less stable 2H-indazole regioisomer presents a significant challenge, as many synthetic routes yield mixtures or default to the 1H product.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the regioselective synthesis of 2H-indazoles. We will delve into the mechanistic underpinnings of key methodologies, explain the causality behind experimental choices, and provide detailed protocols to bridge theory with practice.

The Strategic Imperative for Regiocontrol in Indazole Synthesis

The fundamental challenge in selectively targeting the 2H-indazole isomer lies in overcoming the inherent thermodynamic preference for the 1H tautomer. Direct N-alkylation or N-arylation of an unsubstituted indazole core often results in a mixture of N1 and N2 substituted products, necessitating difficult chromatographic separations and reducing overall process efficiency.[5] Therefore, modern synthetic chemistry has pivoted towards developing methodologies where the regiochemical outcome is predetermined by the reaction mechanism itself.

This guide is structured around three principal strategic approaches that exert high levels of regiocontrol:

  • N-N Bond Forming Cyclizations: Building the pyrazole ring onto a benzene precursor in a manner that dictates the final position of the N-substituent.

  • Transition-Metal-Catalyzed Annulations: Employing the directing capabilities of transition metal catalysts to forge the heterocyclic ring with impeccable regioselectivity.

  • Post-Modification via Directed N-Alkylation: Utilizing specific reagents to override the intrinsic reactivity of the indazole nitrogen atoms.

G cluster_0 Core Synthetic Strategies cluster_1 Methodologies cluster_2 Specific Approaches Strategies Regioselective Synthesis of 2H-Indazoles NN_Bond N-N Bond Formation Strategies->NN_Bond TM_Catalysis Transition-Metal Catalysis Strategies->TM_Catalysis N_Alkylation Directed N-Alkylation Strategies->N_Alkylation Cadogan Reductive Cyclization (Cadogan) NN_Bond->Cadogan Oxidative Oxidative Cyclization NN_Bond->Oxidative CH_Activation C-H Activation ([4+1] Annulation) TM_Catalysis->CH_Activation Three_Component Cu-Catalyzed Three-Component TM_Catalysis->Three_Component Metal_Mediated Ga/Al-Mediated Alkylation N_Alkylation->Metal_Mediated G A Azobenzene + [Rh(III)] B Ortho C-H Activation A->B Azo-directed C Rhodacycle Intermediate B->C D Aldehyde Insertion C->D + R-CHO E Intermediate Alcohol D->E F Cyclative Capture (N attacks C) E->F G Cyclized Intermediate F->G H Aromatization (-H₂O) G->H I 2-Aryl-2H-Indazole H->I J Catalyst Turnover I->J J->A [Rh(III)] regenerated G cluster_0 Standard Conditions (e.g., NaH) cluster_1 Ga/Al-Mediated Conditions Indazole_Anion Indazole Anion N1_Attack N1 Attack (Major Product) Indazole_Anion->N1_Attack Thermodynamically Favored N2_Attack N2 Attack (Minor Product) Indazole_Anion->N2_Attack Metal_Complex Indazole-Metal Complex N1_Blocked N1 Sterically Hindered Metal_Complex->N1_Blocked N2_Favored N2 Attack (Major Product) Metal_Complex->N2_Favored Kinetically Favored

Sources

Methodological & Application

A Robust and Regioselective Protocol for the Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-2M7C-SN01

For Research Use Only

Abstract

This application note provides a detailed, step-by-step experimental protocol for the synthesis of 2-Methyl-2H-indazole-7-carboxylic acid, a key building block in medicinal chemistry and drug development. The described method focuses on the regioselective N-methylation of the readily available precursor, 2H-indazole-7-carboxylic acid. The protocol is designed for high reproducibility and yield, addressing the common challenge of controlling N1 versus N2 alkylation in indazole chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this important scaffold.

Introduction

Indazole derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1] Specifically, N-alkylated indazoles are central to the development of therapeutics targeting various diseases. The synthesis of these molecules, however, presents a significant challenge: the regioselective alkylation of the indazole nucleus.[2] The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often leads to a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the overall yield of the desired product.[3]

This compound is a valuable intermediate used in the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. Achieving a high yield of the N2-methylated isomer is therefore of considerable interest. Research has shown that the substitution pattern on the indazole ring can significantly influence the regioselectivity of N-alkylation. For instance, the presence of a carboxylic acid or ester group at the C7 position has been shown to confer excellent N2 regioselectivity.[2][4] This protocol leverages this electronic influence to achieve a highly selective N2-methylation.

This document outlines a robust procedure for the synthesis of this compound from 2H-indazole-7-carboxylic acid using a suitable methylating agent in the presence of a base. The rationale behind the choice of reagents and conditions is discussed to provide a comprehensive understanding of the reaction mechanism.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure pH is correctly adjusted during acidification to precipitate the product fully. Perform extractions thoroughly.
Mixture of N1 and N2 isomers Reaction conditions not optimal for selectivity.Ensure the reaction temperature does not exceed the recommended value. Confirm the purity of the starting material.
Starting material remains Insufficient base or methylating agent.Use freshly opened or properly stored anhydrous reagents. Re-check stoichiometry.
Deactivated methylating agent.Use a fresh bottle of methyl iodide.

Safety Precautions

  • Methyl Iodide: is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: is corrosive. Handle with care and wear appropriate PPE.

  • Always perform a risk assessment before starting any chemical synthesis.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
  • TfOH-catalyzed regioselective N 2 -alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). (2022-04-27). DOI:10.1039/D2CC01404A.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. (2024-08-09).
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. (2021-08-02).
  • This compound;CAS No.. ChemShuttle.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. (2024-08-09).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02).
  • Development of a selective and scalable N1-indazole alkylation. PMC. (2024-02-20).

Sources

Strategic Synthesis of Potent PARP Inhibitors Using 2-Methyl-2H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a transformative class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] The core principle behind their efficacy is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair becomes selectively lethal to cancer cells that cannot repair the resulting double-strand breaks.[2][4][5] A key structural motif found in several potent, clinically approved PARP inhibitors is the 2H-indazole-7-carboxamide scaffold. This application note provides a comprehensive guide for the strategic use of 2-Methyl-2H-indazole-7-carboxylic acid as a pivotal starting material for the synthesis of this important class of inhibitors. We present detailed, field-tested protocols for synthesis via amide coupling, methods for analytical characterization, and workflows for subsequent biological evaluation.

The Scientific Rationale: Why the 2H-Indazole-7-Carboxamide Core?

The efficacy of a PARP inhibitor is intrinsically linked to its ability to bind within the catalytic domain of the PARP enzyme, specifically in the nicotinamide (NAD+) binding pocket. The 2H-indazole-7-carboxamide moiety has proven to be an exceptional pharmacophore for this purpose.

Mechanism of Binding: Structural biology studies have revealed that this scaffold optimally positions itself to form critical hydrogen bonds with key amino acid residues in the active site, such as Gly863 and Ser904.[5] The carboxamide at the 7-position acts as a hydrogen bond donor and acceptor, mimicking the interactions of the native NAD+ substrate. The 2-substituted indazole ring provides a rigid core that orients the molecule for favorable hydrophobic and π-stacking interactions within the pocket.[6][7][8] This high-affinity binding is responsible for both potent enzymatic inhibition and, for some compounds, the "trapping" of PARP on DNA, a secondary mechanism that contributes significantly to cytotoxicity.[4][5][9]

The Role of this compound: Using this compound as a starting material offers a direct and efficient route to this critical pharmacophore. The N-methylation at the 2-position of the indazole ring is a common feature in potent inhibitors, and starting with this pre-functionalized building block simplifies the synthetic route, avoiding potential issues with N1/N2 isomer separation that can arise from alkylating the parent indazole.[10]

Visualizing the Mechanism of Action

The following diagram illustrates the principle of synthetic lethality, which is central to the therapeutic strategy of PARP inhibitors.

G Figure 1: The Principle of Synthetic Lethality with PARP Inhibitors cluster_0 HR-Proficient Cell (Normal Cell) cluster_1 HR-Deficient Cell (e.g., BRCA-mutant Cancer Cell) ssb1 DNA Single-Strand Break (SSB) parpi1 PARP Inhibitor ssb1->parpi1 blocks repair parp1 PARP-mediated SSB Repair dsb1 Replication leads to Double-Strand Break (DSB) parpi1->dsb1 hr1 Homologous Recombination (HR) Repair dsb1->hr1 survival DNA Repaired, Cell Survival hr1->survival ssb2 DNA Single-Strand Break (SSB) parpi2 PARP Inhibitor ssb2->parpi2 blocks repair dsb2 Replication leads to Double-Strand Break (DSB) parpi2->dsb2 hr2 Homologous Recombination Repair is DEFECTIVE dsb2->hr2 death Genomic Instability, Cell Death (Apoptosis) hr2->death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Synthesis and Characterization Protocol

This section details the synthesis of a model PARP inhibitor via amide coupling of this compound with a representative amine, followed by purification and analytical characterization.

Synthetic Workflow Overview

The core of the synthesis is a robust amide coupling reaction, a cornerstone of medicinal chemistry.[11][12] The workflow is designed for efficiency and high yield.

G Figure 2: General Synthetic Workflow start_mat1 2-Methyl-2H-indazole- 7-carboxylic acid reaction Amide Coupling Reaction start_mat1->reaction start_mat2 Amine Partner (e.g., 4-aminobenzylpiperidine) start_mat2->reaction reagents Coupling Reagents (HATU, DIPEA) Solvent (DMF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification qc Characterization (HPLC, LC-MS, NMR) purification->qc final_product Final PARP Inhibitor qc->final_product

Caption: High-level workflow for PARP inhibitor synthesis.

Detailed Experimental Protocol: Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for fast reaction times and minimizing side reactions, particularly racemization if chiral amines are used.[12]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>98% PurityFrontier/BLD Pharm[13][14]
Amine Partner (e.g., 4-(piperidin-4-yl)aniline)>98% PurityCommercial
HATUSynthesis GradeCommercial
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Commercial
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial
Brine (Saturated aq. NaCl)Reagent GradeCommercial
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Round-bottom flask, magnetic stirrer, argon supplyStandard Lab Equip.-

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired Amine Partner (1.1 eq.), followed by DIPEA (3.0 eq.). Stir the solution for 5 minutes at room temperature.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the ammonium salt of the amine partner without interfering with the activated ester intermediate, driving the reaction forward.[12]

  • Activation: Add HATU (1.2 eq.) portion-wise to the stirred solution. The reaction may slightly exotherm.

    • Scientist's Note: HATU rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The NaHCO₃ wash is critical to remove unreacted HATU byproducts and any remaining acidic starting material.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol: The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0-10% MeOH in DCM), is generally effective.

Analytical Characterization: The identity and purity of the final compound must be rigorously confirmed.

TechniqueProtocol SummaryExpected Outcome
HPLC Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile/water (both containing 0.1% TFA or formic acid). Monitor at a relevant UV wavelength (e.g., 254 nm).[15] A typical run time is 10-15 minutes.A single major peak with >95% purity by area integration. The retention time should be consistent between runs.
LC-MS Couple the HPLC output to a mass spectrometer (ESI+ mode).The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the target molecule, confirming the correct molecular weight.
¹H NMR Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher instrument.The spectrum should show all expected proton signals with correct integration values and splitting patterns. Key signals would include the indazole aromatic protons, the N-methyl singlet, and protons from the newly introduced amine fragment.

Biological Evaluation Protocols

After successful synthesis and characterization, the inhibitor's biological activity must be assessed.

In Vitro PARP-1 Enzymatic Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the PARP-1 enzyme. Commercial colorimetric or chemiluminescent assay kits are widely available and provide a robust platform.

G Figure 3: Workflow for In Vitro PARP IC50 Determination plate Prepare 96-well plate (histone-coated) inhibitor Add serially diluted inhibitor compound plate->inhibitor enzyme Add PARP-1 enzyme and activated DNA inhibitor->enzyme substrate Add Biotinylated NAD+ enzyme->substrate incubate Incubate at RT (e.g., 60 min) substrate->incubate detect Add Streptavidin-HRP and substrate (e.g., TMB) incubate->detect read Read absorbance on plate reader detect->read analyze Plot dose-response curve and calculate IC50 read->analyze

Caption: Step-by-step process for a typical PARP-1 enzymatic assay.

Protocol Outline:

  • Plate Preparation: Use a 96-well plate pre-coated with histones (the protein substrate for PARP).

  • Inhibitor Addition: Prepare a serial dilution of the synthesized inhibitor (e.g., from 100 µM to 10 pM) and add it to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add a reaction cocktail containing recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the co-substrate).[16][17]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction (poly-ADP-ribosylation of histones) to proceed.

  • Detection: Wash the plate to remove unreacted components. Add a conjugate of Streptavidin and Horseradish Peroxidase (Strep-HRP), which binds to the incorporated biotinylated ADP-ribose.

  • Signal Generation: Add a colorimetric HRP substrate (like TMB). The HRP enzyme will convert the substrate, generating a color signal proportional to PARP activity.

  • Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: PARP Target Engagement

To confirm the compound is active in a cellular context, a Western blot can be used to measure the levels of poly(ADP-ribose) (PAR) in cancer cells following DNA damage.

Protocol Outline:

  • Cell Culture: Plate a relevant cancer cell line (e.g., a BRCA-deficient breast cancer line like HCC1937) and a wild-type control.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.

  • DNA Damage: Induce DNA damage by adding a damaging agent like hydrogen peroxide (H₂O₂) or MMS for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash the cells with cold PBS and lyse them to extract total protein.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PAR. A loading control (e.g., β-actin) must be used.

  • Analysis: A potent inhibitor will prevent the formation of PAR chains upon DNA damage, resulting in a significantly reduced signal in the Western blot compared to the vehicle-treated control.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of potent PARP inhibitors. Its structure provides a direct pathway to the 2H-indazole-7-carboxamide pharmacophore, which is critical for high-affinity binding to the PARP enzyme. The protocols detailed in this guide offer robust, reproducible methods for synthesizing and evaluating novel inhibitors based on this scaffold. By combining efficient amide coupling chemistry with rigorous analytical and biological validation, researchers can accelerate the discovery and development of next-generation targeted cancer therapies.

References

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?.
  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
  • Wikipedia. (n.d.). PARP inhibitor. Wikipedia. [Link]
  • PubMed. (2010). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. PubMed. [Link]
  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Alfa Cytology. [Link]
  • NIH National Cancer Institute. (2022).
  • ResearchGate. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]
  • Bio-Techne. (n.d.). PARP: Activity Assays. Bio-Techne. [Link]
  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
  • AACR Journals. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. [Link]
  • PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. [Link]
  • New Drug Approvals. (2016). Niraparib; MK 4827. New Drug Approvals. [Link]
  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]
  • Google Patents. (2017). A kind of synthetic method for preparing Niraparib.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
  • NIH National Cancer Institute. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. [Link]
  • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]
  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]
  • ACS Publications. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]
  • ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
  • PubMed. (2019).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • ResearchGate. (2014). A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application.
  • MDPI. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. [Link]
  • MDPI. (2010).
  • PubMed. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. PubMed. [Link]
  • Oncotarget. (2017). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Oncotarget. [Link]

Sources

Application Notes and Protocols: 2-Methyl-2H-indazole-7-carboxylic acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, allows it to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[2] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole motif, underscoring its clinical significance.[1]

This document provides a comprehensive guide to the application of 2-Methyl-2H-indazole-7-carboxylic acid , a key building block for the synthesis of a new generation of kinase inhibitors. The strategic placement of the methyl group at the N2 position and the carboxylic acid at the C7 position offers distinct advantages in drug design. N-methylation can enhance metabolic stability and modulate the electronic properties of the indazole ring system, while the C7-carboxylic acid serves as a versatile synthetic handle for the introduction of various side chains to explore the solvent-exposed region of the kinase active site and optimize pharmacokinetic properties.

These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors. We will delve into the synthesis of this building block, provide detailed protocols for its incorporation into lead compounds via amide coupling, and present a case study illustrating its application in the synthesis of a potent kinase inhibitor.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1234615-75-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solidCommercially available
Purity Typically ≥95%
Storage 2-8 °C, desiccated
SMILES CN1C=C2C=CC=C(C(O)=O)C2=N1

Synthesis of the Building Block: A Plausible and Adaptable Protocol

Synthesis_Workflow A 2-Methyl-3-nitrobenzoic acid B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-amino-2-methylbenzoate B->C Reduction (H₂, Pd/C or SnCl₂) D Methyl 2H-indazole-7-carboxylate C->D Diazotization & Cyclization (NaNO₂, HCl) E Methyl 2-methyl-2H-indazole-7-carboxylate D->E N-Methylation (MeI, K₂CO₃) F This compound E->F Hydrolysis (LiOH or NaOH)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

  • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-methyl-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (15 vol).

  • Add 10% Palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-methylbenzoate.

Step 3: Diazotization and Indazole Formation

  • Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • This cyclization can be promoted by gentle warming or the addition of a suitable reagent to facilitate ring closure to form methyl 1H-indazole-7-carboxylate. Note: This step may require optimization.

Step 4: N-Methylation of the Indazole Core

  • To a solution of methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.5 eq).

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 4-6 hours. The reaction may be gently heated to 40-50 °C to drive it to completion.

  • Monitor the formation of the N1 and N2 methylated isomers by TLC or LC-MS. The desired N2 isomer, methyl 2-methyl-2H-indazole-7-carboxylate, should be the major product under these conditions.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 5: Saponification to the Carboxylic Acid

  • Dissolve methyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the reaction mixture to remove the THF.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Kinase Inhibitor Synthesis: Amide Coupling Protocols

The 7-carboxylic acid functionality of the title compound is an ideal handle for amide bond formation, a cornerstone reaction in the synthesis of kinase inhibitors. The resulting amide can act as a hydrogen bond donor or acceptor, forming crucial interactions with the kinase protein.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A This compound B Activated Ester Intermediate A->B Coupling Reagent (e.g., HATU, EDC/HOBt) D Target Kinase Inhibitor (Amide Product) B->D C Amine (R-NH₂) C->D

Caption: General workflow for amide coupling using this compound.

General Protocol for Amide Coupling (HATU-mediated)

This protocol is a robust and widely applicable method for the synthesis of amides from this compound.

Materials and Reagents:

  • This compound

  • Desired amine (e.g., aminopyridine, aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (10 vol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Case Study: Synthesis of a Representative PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant promise in cancer therapy. The 2-aryl-2H-indazole-7-carboxamide scaffold is a known pharmacophore for potent PARP inhibition.[1][2] The following is a representative protocol for the synthesis of a PARP inhibitor, adapted to utilize the 2-methyl analog.

Target Molecule: N-(piperidin-4-yl)-2-methyl-2H-indazole-7-carboxamide

Rationale: The piperidine moiety is a common feature in PARP inhibitors, often engaging with the ribose-binding pocket.

Synthesis Protocol:

  • Follow the General Protocol for Amide Coupling described above, using tert-butyl 4-aminopiperidine-1-carboxylate as the amine component.

  • After purification of the Boc-protected amide, dissolve the product in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting product can be purified by recrystallization or by conversion to a salt and subsequent precipitation.

Scientific Rationale for Kinase Inhibition

The efficacy of this compound as a building block for kinase inhibitors is rooted in its specific structural features:

  • The Indazole Core as a Hinge Binder: The indazole ring system is a bioisostere of adenine and can form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP-competitive inhibition.

  • N2-Methylation for Enhanced Properties: Methylation at the N2 position blocks a potential hydrogen bond donation site, which can fine-tune the binding affinity and selectivity for certain kinases. It can also improve metabolic stability by preventing N-dealkylation or oxidation.

  • The 7-Carboxamide Linker for Specificity and Solubility: The amide group formed at the C7 position can act as both a hydrogen bond donor and acceptor, allowing for additional interactions with the protein. The substituent attached to the amide nitrogen extends into the solvent-exposed region, providing an opportunity to enhance selectivity and improve physicochemical properties such as solubility.

Conclusion

This compound is a highly valuable and versatile building block for the discovery and development of novel kinase inhibitors. Its strategic design allows for the creation of compounds with potent inhibitory activity, improved metabolic stability, and tunable pharmacokinetic properties. The protocols and rationale presented in this document provide a solid foundation for researchers to effectively utilize this scaffold in their drug discovery programs, paving the way for the next generation of targeted cancer therapies.

References

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Shaikh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26195-26221.

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Methyl-2H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry, celebrated for its wide-ranging pharmacological activities.[1] This privileged scaffold is a key component in several FDA-approved drugs, demonstrating its clinical importance.[1][2] Derivatives of indazole carboxylic acid have been the focus of intensive research, revealing potent anti-cancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][3][4] The structural versatility of the indazole ring system allows for fine-tuning of its biological activity, making it a fertile ground for the discovery of novel therapeutics.

This document provides detailed application notes and protocols for investigating the biological activities of 2-Methyl-2H-indazole-7-carboxylic acid (CAS No. 1234615-75-8) in cell-based assays.[5] While specific data for this particular molecule is emerging, its structural similarity to known bioactive indazole derivatives, particularly potent inhibitors of Poly(ADP-ribose) polymerase (PARP), provides a strong rationale for its evaluation in several key therapeutic areas.[6][7][8] These protocols are designed for researchers, scientists, and drug development professionals to explore its potential as a novel therapeutic agent.

Evaluation of Anticancer Activity: PARP Inhibition

Scientific Rationale:

A significant body of research has identified substituted 2-phenyl-2H-indazole-7-carboxamides as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[7][8] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9][10] Given that this compound shares the core 2H-indazole-7-carboxylic acid scaffold, it is a prime candidate for investigation as a PARP inhibitor.

The following protocols outline a workflow to assess the PARP inhibitory activity of this compound in a cellular context, progressing from a general assessment of cytotoxicity to a specific whole-cell PARP activity assay.

Experimental Workflow for PARP Inhibitor Evaluation

PARP Inhibitor Evaluation Workflow Workflow for Assessing PARP Inhibitory Activity cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis A Prepare Stock Solution of This compound B Cell Viability Assay (MTT/XTT) in BRCA-proficient and BRCA-deficient cancer cell lines A->B C Whole-Cell PARP Activity Assay B->C If selective cytotoxicity is observed D Western Blot for PAR levels C->D E Calculate IC50 (Cell Viability) and EC50 (PARP Inhibition) D->E F Compare potency in BRCA-proficient vs. BRCA-deficient cell lines E->F

Caption: Workflow for assessing PARP inhibitory activity.

Protocol 1.1: Cell Viability Assay (XTT)

Principle:

The XTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is proportional to the number of viable cells.[11] This assay will determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • BRCA1 or BRCA2-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)

  • BRCA-proficient cancer cell line (e.g., MCF-7, BxPC-3)

  • Appropriate cell culture medium and supplements

  • XTT Cell Viability Assay Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Assay: Prepare the XTT reagent according to the manufacturer's instructions. Add the XTT solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 1.2: Whole-Cell PARP Activity Assay

Principle:

This chemiluminescent assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well format, providing a direct measure of cellular PARP activity.

Materials:

  • Cells treated with this compound

  • Universal Chemiluminescent PARP Assay Kit

  • Lysis buffer

  • BCA Protein Assay Kit

  • Chemiluminescent plate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for 1-4 hours. Lyse the cells according to the assay kit protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • PARP Assay: Normalize the protein concentration for all samples and perform the PARP assay according to the manufacturer's instructions. This typically involves incubating the lysate in wells coated with histones and providing the necessary substrates for the PARP reaction.

  • Detection: Add the detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate) and measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value for PARP inhibition.

Parameter BRCA-deficient Cells (e.g., CAPAN-1) BRCA-proficient Cells (e.g., MCF-7) Rationale
Expected IC50 (XTT) LowerHigherPARP inhibition is synthetically lethal in cells with deficient homologous recombination.
Expected EC50 (PARP) SimilarSimilarThe direct inhibition of the PARP enzyme should be independent of the cell's BRCA status.

Evaluation of Anti-Inflammatory Activity

Scientific Rationale:

Indazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[3][4] A common mechanism of anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of the inflammatory response.[12][13][14] Therefore, it is logical to investigate the potential of this compound to modulate inflammatory responses in a cell-based model.

NF-κB Signaling Pathway

NF-kB Signaling Pathway Simplified NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases IkB_NFkB IκB-NF-κB Complex NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Genes induces

Caption: Simplified NF-kB signaling pathway.

Protocol 2.1: NF-κB Reporter Assay

Principle:

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • This compound

  • Inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α). Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel XTT assay) to account for cytotoxicity. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Evaluation of General Cytotoxicity and Kinase Inhibition Potential

Scientific Rationale:

The indazole scaffold is a well-known "kinase hinge-binder," and numerous indazole derivatives are potent kinase inhibitors.[1] Given the central role of kinases in cell signaling and proliferation, evaluating the effect of this compound on a panel of cancer cell lines with different kinase dependency profiles can provide initial insights into its potential as a kinase inhibitor.

Protocol 3.1: Broad-Spectrum Cancer Cell Line Panel Screening

Principle:

Screening the compound against a diverse panel of cancer cell lines can reveal patterns of sensitivity that may correlate with specific genetic backgrounds or dysregulated signaling pathways, suggesting potential molecular targets.

Materials:

  • A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel)

  • This compound

  • Appropriate cell culture media and supplements

  • MTT or XTT Cell Viability Assay Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow the general procedure for the cell viability assay (Protocol 1.1).

  • Test a standardized range of concentrations of this compound against each cell line in the panel.

  • Determine the IC50 value for each cell line.

Data Interpretation:

  • Broad-spectrum activity: If the compound is cytotoxic across most cell lines at similar concentrations, it may have a general cytotoxic mechanism.

  • Selective activity: If certain cell lines are significantly more sensitive, this may indicate that the compound targets a specific vulnerability in those cells (e.g., a particular mutated or overexpressed kinase). This can guide further mechanistic studies.

Cell Line Example Key Kinase Dependency (Hypothetical) Expected Sensitivity to a Kinase Inhibitor
K562 (CML) BCR-ABLHigh
A549 (Lung Cancer) EGFRModerate
HT-29 (Colon Cancer) BRAFLow (if targeting a different kinase)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of this compound. Based on the well-established pharmacology of the indazole scaffold, there is a strong scientific basis for investigating its potential as a PARP inhibitor, an anti-inflammatory agent, and a kinase inhibitor. The data generated from these assays will be crucial in guiding further preclinical development and elucidating the therapeutic potential of this promising compound.

References

  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • This compound;CAS No. - ChemShuttle.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • [Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
  • 1234615-75-8|this compound|BLD Pharm.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Smart cellular assays to study inflamm
  • NF-κB Inhibition. MedChemExpress.
  • Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals.
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • PARP assay for inhibitors. BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well form
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
  • Kinase assays. BMG LABTECH.
  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.
  • PARP Assays. BPS Bioscience.
  • Virtual screening of small molecules databases for discovery of novel PARP-1 inhibitors: combination of in silico and in vitro studies. Springer.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthesis and biological evaluation of indazole deriv
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC - NIH.
  • 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. precisionFDA.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair.
  • Application Notes and Protocols for High-Throughput Screening of Novel Cancer Therapies Using Parp10-IN-3. Benchchem.
  • MTT assay and its use in cell viability and prolifer
  • Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro.
  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry.
  • biological activity of indazole carboxylic acids. Benchchem.
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
  • NF-κB Signaling P
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed.
  • Cell-based test for kinase inhibitors. INiTS.
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-2H-indazole-7-carboxylic Acid Derivatives as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold in Oncology

The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Within this class, derivatives of 2-Methyl-2H-indazole-7-carboxylic acid have emerged as a focal point for oncology research, largely due to their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP1 and PARP2 are critical components of the cellular machinery responsible for detecting and repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5][6][7][8]

The inhibition of PARP has proven to be a highly effective anticancer strategy, particularly in tumors harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4][7][9] This concept, known as "synthetic lethality," arises because the pharmacological inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[10][11][12] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1/2 proteins. However, in BRCA-mutant cancer cells, the HR pathway is compromised, and the accumulation of unrepaired DSBs triggers catastrophic genomic instability and, ultimately, apoptosis.[7][10][13]

Furthermore, the efficacy of many PARP inhibitors is amplified by their ability to "trap" the PARP enzyme on the DNA at the site of damage.[5][14] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and transcription, leading to stalled replication forks and further contributing to cell death.[5][10]

This guide provides a comprehensive suite of in vitro protocols designed to rigorously evaluate novel this compound derivatives for their potential as PARP inhibitors. The methodologies described herein are designed to not only quantify the enzymatic and cellular inhibitory activity of these compounds but also to elucidate their mechanism of action, providing a robust framework for their preclinical characterization.

I. Primary Screening: Biochemical Evaluation of PARP1/2 Inhibition

The initial assessment of novel compounds involves determining their direct inhibitory effect on the enzymatic activity of purified PARP1 and PARP2. This allows for the quantification of potency (IC50) and selectivity.

A. Rationale for Experimental Choices

A cell-free enzymatic assay is the most direct method to measure the interaction between an inhibitor and its target enzyme without the complexities of cellular uptake, metabolism, or off-target effects. We will describe two common formats: a colorimetric assay suitable for high-throughput screening and a fluorescence polarization assay that can also provide insights into competitive binding.

B. Experimental Workflow: Biochemical PARP Inhibition

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor Prepare serial dilutions of 2-indazole-7-carboxylic acid derivative add_inhibitor Add inhibitor/vehicle to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PARP1/2 enzyme and activated DNA solution add_enzyme Add PARP enzyme mix prep_enzyme->add_enzyme prep_nad Prepare β-NAD+ solution start_reaction Initiate reaction with β-NAD+ prep_nad->start_reaction add_inhibitor->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 incubate1->start_reaction incubate2 Incubate (60 min, RT) start_reaction->incubate2 add_reagents Add detection reagents (e.g., Strep-HRP) incubate2->add_reagents incubate3 Incubate (20 min, RT) add_reagents->incubate3 add_substrate Add colorimetric/fluorogenic substrate incubate3->add_substrate read_plate Read absorbance/fluorescence add_substrate->read_plate

Caption: Workflow for a biochemical PARP inhibition assay.

C. Protocol 1: Colorimetric PARP Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone-coated plates, which is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[15]

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • 10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM DTT)

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare 1X PARP Buffer by diluting the 10X stock with deionized water.

    • Prepare serial dilutions of the test compounds (e.g., from 1 µM to 0.01 nM) in 1X PARP Buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • Dilute the PARP enzyme and activated DNA in 1X PARP Buffer to the desired working concentration.

  • Assay Reaction:

    • Add 25 µL of the test compound dilutions or vehicle control to the wells of the histone-coated plate.

    • Add 25 µL of the diluted PARP enzyme/activated DNA mixture to each well.

    • Initiate the reaction by adding 50 µL of 1X PARP Cocktail to each well.

    • Incubate the plate at room temperature for 60 minutes.[15]

  • Detection:

    • Wash the plate four times with 200 µL/well of 1X PBS.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.[15]

    • Wash the plate again four times with 1X PBS.

    • Add 50 µL of colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (10-30 minutes).[15]

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm (or 630 nm for some substrates) using a microplate reader.[15]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression (sigmoidal dose-response curve).[16]

D. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for a series of this compound derivatives, illustrating how data can be structured for comparison. Actual values for novel compounds would be determined experimentally. The reference compound, Niraparib, is a known potent PARP inhibitor with a similar indazole core.[2][3][17]

Compound IDR1-substituentR2-substituentPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
INDZ-001 -H-H15.28.90.59
INDZ-002 -F-H5.83.10.53
INDZ-003 -H-CH₃21.515.30.71
INDZ-004 -F-CH₃4.12.50.61
Niraparib (Reference)(Reference)3.82.10.55[2]

II. Secondary Screening: Cell-Based Assays

Following the identification of potent enzymatic inhibitors, the next crucial step is to evaluate their activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement, and the ultimate biological effect of the compounds on cancer cells.

A. Rationale for Experimental Choices

We will focus on two key cellular assays: a cell-based PARP inhibition assay to confirm target engagement and a cell viability assay to measure the cytotoxic effect of the compounds, particularly in cell lines with and without BRCA mutations, to validate the principle of synthetic lethality.

B. Signaling Pathway: PARP in DNA Single-Strand Break Repair

cluster_ber DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication unrepaired PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits XRCC1 XRCC1 LIG3 DNA Ligase III PNKP PNKP POLB POLβ Repair SSB Repair BER_Complex->Repair mediates Inhibitor 2-Indazole Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair repaired by Apoptosis Apoptosis (BRCA Deficient) DSB->Apoptosis unrepaired in HR-deficient cells Cell_Survival Cell Survival (BRCA Proficient) HR_Repair->Cell_Survival

Sources

Application Notes & Protocols: Evaluating the Efficacy of 2-Methyl-2H-indazole-7-carboxylic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing preclinical animal studies to evaluate the efficacy of 2-Methyl-2H-indazole-7-carboxylic acid. While this specific molecule is not extensively documented in public literature, its core indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer and anti-inflammatory activities.[1][2][3][4] Notably, many indazole derivatives function as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.

Therefore, these application notes are structured around the scientifically-grounded hypothesis that This compound is a putative PARP inhibitor. The protocols detailed herein are tailored for oncology applications, specifically focusing on the principle of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations. We provide detailed, field-proven methodologies for model selection, in vivo efficacy assessment, and pharmacodynamic biomarker analysis to robustly determine the therapeutic potential of this compound.

| Scientific Foundation: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[5]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, including a significant subset of breast, ovarian, prostate, and pancreatic cancers, have defects in the HR pathway due to mutations in genes like BRCA1 and BRCA2.[6] In these HR-deficient cancer cells, the pharmacological inhibition of PARP leads to an accumulation of unrepaired DSBs, forcing the cell to rely on error-prone repair pathways, which ultimately results in genomic instability and apoptotic cell death. This concept, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is known as synthetic lethality .

This provides a powerful therapeutic window, as a PARP inhibitor can selectively kill cancer cells with HR deficiency while largely sparing normal, HR-proficient tissues. The primary goal of the following animal studies is to determine if this compound can exploit this synthetic lethal relationship in vivo.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient, e.g., BRCA1/2 mutant) ssb DNA Single-Strand Break (SSB) parp_normal PARP-mediated BER Repair ssb->parp_normal repaired dsbs Replication-associated Double-Strand Breaks (DSBs) hr_normal Homologous Recombination (HR) Repair dsbs->hr_normal repaired survival1 Cell Survival hr_normal->survival1 ssb2 DNA Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., this compound) ssb2->parp_inhibitor blocks BER dsbs2 Accumulated Double-Strand Breaks (DSBs) parp_inhibitor->dsbs2 leads to hr_deficient Defective HR Repair dsbs2->hr_deficient cannot repair death Cell Death (Synthetic Lethality) hr_deficient->death

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

| Animal Model Selection: Rationale and Strategy

The choice of animal model is paramount for obtaining clinically relevant data. No single model is perfect; therefore, selection must be aligned with the specific questions being asked. For a putative PARP inhibitor, models should ideally feature a deficient HR pathway.

Model TypeDescriptionAdvantagesDisadvantagesBest For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines with known genetic backgrounds (e.g., BRCA2-mutant) are implanted subcutaneously or orthotopically into immunodeficient mice.- Rapid, reproducible tumor growth- Genetically defined and homogenous- Cost-effective- Lacks tumor heterogeneity- No intact immune system- May not reflect patient tumor architecture- Initial efficacy screening- Dose-finding studies- PD biomarker validation
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.[7][8][9]- Preserves original tumor architecture and heterogeneity- High clinical relevance; drug responses often mirror patient outcomes[10][11]- Slower, more variable growth- Expensive and resource-intensive- Requires well-characterized patient samples- Confirming efficacy in clinically relevant setting- Investigating resistance mechanisms- "Co-clinical" trials
Genetically Engineered Mouse Model (GEMM) Mice engineered to develop spontaneous tumors with specific mutations (e.g., K18-Cre;Brca1f/f;Trp53f/f).- Intact immune system- Tumors arise in native microenvironment- Models entire tumorigenesis process- Long latency for tumor development- High cost and complex breeding- Potential for immune rejection of humanized targets- Studying immune interactions- Evaluating chemoprevention[12]- Investigating combination with immunotherapy

Recommendation for Initial Efficacy Testing: Begin with a well-characterized CDX model using a human cancer cell line with a known HR deficiency (e.g., a BRCA1 or BRCA2 mutation). This provides a robust, reproducible system to establish proof-of-concept, determine an effective dose range, and validate pharmacodynamic assays.

| Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and clear, quantitative endpoints.

Protocol 3.1: In Vivo Efficacy in a BRCA-Mutant Xenograft Model

This protocol details a standard efficacy study using a subcutaneous CDX model, a cornerstone for evaluating PARP inhibitors.

Objective: To determine the anti-tumor activity of this compound as a monotherapy.

Materials:

  • Cell Line: CAPAN-1 (pancreatic cancer, BRCA2 mutant) or MDA-MB-436 (breast cancer, BRCA1 mutant).

  • Animals: Female athymic nude mice (e.g., NU/J) or NSG mice, 6-8 weeks old.

  • Vehicle: To be determined based on compound solubility (e.g., 0.5% methylcellulose + 0.2% Tween 80).

  • Test Compound: this compound, formulated in vehicle.

  • Positive Control: Olaparib or Niraparib, formulated in vehicle.[13][14]

  • Equipment: Calipers, analytical balance, sterile syringes, gavage needles, cell culture supplies.

Methodology:

  • Cell Culture & Implantation:

    • Culture cells under standard conditions. Ensure cells are free of mycoplasma.

    • Harvest cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁸ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.[15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

    • When the mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group). Ensure even distribution of tumor sizes across groups.

  • Treatment Dosing and Administration:

    • Group 1: Vehicle control (e.g., 10 mL/kg, daily by oral gavage).

    • Group 2: this compound, Dose 1 (e.g., 25 mg/kg, daily by oral gavage).

    • Group 3: this compound, Dose 2 (e.g., 50 mg/kg, daily by oral gavage).

    • Group 4: Positive Control (e.g., Olaparib, 50 mg/kg, daily by oral gavage).[14]

    • Administer treatments for 21-28 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Monitor animals for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • The primary endpoint is Tumor Growth Inhibition (TGI) .

    • Euthanize animals when tumors reach the maximum allowed size (e.g., 1500 mm³) or at the end of the study.

  • Data Analysis:

    • Calculate TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Plot mean tumor volume ± SEM over time for each group.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to compare treated groups to the vehicle control.

Caption: Experimental Workflow for a CDX Efficacy Study.

Protocol 3.2: Pharmacodynamic (PD) Biomarker Analysis

This protocol is essential for demonstrating that the test compound engages its intended target (PARP) in the tumor tissue at a therapeutic dose.

Objective: To measure the inhibition of PARP activity in tumor tissue following treatment with this compound.

Methodology:

  • Study Design:

    • Use the same CDX model as in Protocol 3.1.

    • Establish tumors to ~200-300 mm³.

    • Create treatment groups (n=3-4 mice per time point) including Vehicle, Test Compound, and Positive Control.

  • Dosing and Tissue Collection:

    • Administer a single oral dose of the compound.

    • Euthanize cohorts of mice at specific time points post-dosing (e.g., 2, 8, and 24 hours).

    • Excise tumors immediately. Flash-freeze one half in liquid nitrogen for biochemical analysis and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Analysis of PARP Inhibition:

    • Method A: ELISA/Western Blot for Poly(ADP-ribose) (PAR):

      • Homogenize the flash-frozen tumor tissue.

      • Use a commercial ELISA kit or perform Western blotting with an anti-PAR antibody to quantify PAR levels.[16][17]

      • PARP inhibition is demonstrated by a significant reduction in PAR levels in the treated tumors compared to the vehicle control.[18]

    • Method B: IHC for PAR:

      • Process the formalin-fixed, paraffin-embedded (FFPE) tumor sections.

      • Perform IHC staining using an anti-PAR antibody.

      • Score the slides based on staining intensity and percentage of positive cells. A marked decrease in nuclear PAR staining indicates target engagement.

  • Data Interpretation:

    • The degree and duration of PAR suppression can be correlated with the dose administered and the observed anti-tumor efficacy. A compound that achieves sustained (>80%) PAR inhibition over a 24-hour dosing interval is considered to have a strong pharmacodynamic effect.[19][20][21]

| Advanced Models and Future Directions

  • Patient-Derived Xenografts (PDX): Once proof-of-concept is established in CDX models, progressing to PDX models derived from BRCA-mutant ovarian or breast cancers is a critical next step.[10][11][16] These models better reflect human tumor complexity and can provide more predictive data on efficacy.[8] Standard operating procedures for PDX generation and transplantation are well-established.[22]

  • Combination Therapies: PARP inhibitors have shown significant synergy with DNA-damaging agents (e.g., platinum chemotherapy) and are being explored in combination with immunotherapy (e.g., anti-PD-L1 antibodies).[23][24] Efficacy studies in syngeneic or GEMM models with intact immune systems are required to properly evaluate immuno-oncology combinations.

  • Resistance Mechanisms: Animal models are invaluable for studying acquired resistance to PARP inhibitors. Tumors that initially respond but later regrow can be harvested and analyzed (e.g., via sequencing) to identify resistance mutations, such as BRCA reversion mutations.[25]

| Conclusion

The successful preclinical evaluation of this compound hinges on a logical, stepwise approach grounded in the compound's hypothesized mechanism of action as a PARP inhibitor. By starting with robust and reproducible CDX models to confirm on-target activity and anti-tumor efficacy, researchers can build a strong data package. Subsequent validation in more clinically relevant PDX models can then provide the confidence needed to advance promising candidates toward clinical development. This structured methodology ensures scientific integrity and maximizes the potential for translating a novel chemical entity into a life-saving therapy.

References

  • Tarantino, P., et al. (2020). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
  • Li, W., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry.
  • Tarantino, P., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation.
  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation.
  • Tantray, M. A., et al. (2021). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Mini-Reviews in Medicinal Chemistry.
  • Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget.
  • American Association for Cancer Research. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Oncology Times.
  • AlHilli, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology.
  • AlHilli, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology.
  • Jusakul, A., et al. (2020). Effect of niraparib on in vivo tumor growth. ResearchGate.
  • AlHilli, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology.
  • Makvandi, M., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research.
  • Pathania, S., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Clinical Cancer Research.
  • Wang, W., et al. (2019). Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo activities of MPH. ResearchGate.
  • Butler, T., et al. (2023). Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. bioRxiv.
  • Iacobuzio-Donahue, C. A., et al. (2014). Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. Molecular Cancer Research.
  • Rottenberg, S., et al. (2017). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences.
  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy. Cancer Research.
  • Liaudet, L., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences.
  • Park, Y. H., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers.
  • Lheureux, S., et al. (2013). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research.
  • Smith, M. A., et al. (2014). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE.
  • Vidium Animal Health. (n.d.). Olaparib Monograph. Vidium Animal Health.
  • Kim, J., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Translational Medicine.
  • Nurhidayah, S., et al. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Borneo Journal of Cancer Therapy and Targeted Therapy.
  • Son, J., et al. (2017). Current Update of Patient-Derived Xenograft Model for Translational Breast Cancer Research. Journal of Breast Cancer.
  • Choi, Y. J., & Kim, T. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Korean Journal of Pathology.
  • Baylor College of Medicine. (n.d.). Patient-Derived Xenograft Core Standard Operating Procedures.
  • Suzhou Unite Pharmaceutical Co.,Ltd. (n.d.). This compound methyl ester.
  • precisionFDA. (n.d.). 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID.

Sources

Application Notes and Protocols for the Quantification of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of 2-Methyl-2H-indazole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Recognizing the importance of accurate quantification in research, development, and quality control, we present robust starting protocols for two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for various matrices, including bulk substance and biological fluids, with a focus on scientific rigor and adherence to international validation standards.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 1234615-75-8, Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a methylated indazole derivative increasingly utilized in the synthesis of novel therapeutic agents.[1][2][3] Its structural motif is of significant interest in the development of enzyme inhibitors and receptor modulators. Consequently, the ability to accurately and reliably quantify this compound is paramount for pharmacokinetic studies, metabolic stability assays, and quality assurance of active pharmaceutical ingredients (APIs).

This guide is intended for researchers, analytical scientists, and drug development professionals. It offers a foundational understanding of the principles behind the selected analytical techniques and provides detailed, step-by-step protocols that can be implemented and validated in a laboratory setting. The validation of these analytical procedures is critical to ensure they are suitable for their intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Physicochemical Properties and Analytical Considerations

PropertyValueSource
CAS Number 1234615-75-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [2]
Structure SMILES: CN1C=C2C=CC=C(C(O)=O)C2=N1

The presence of a carboxylic acid group and an aromatic indazole ring system dictates the analytical strategy. The carboxylic acid moiety imparts acidic properties, making the compound's retention on reversed-phase HPLC columns pH-dependent. The indazole ring contains a chromophore, making it suitable for UV detection. For mass spectrometry, the nitrogen atoms in the indazole ring and the carboxylic acid group are potential sites for ionization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for assay and purity determinations of the bulk drug substance. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.[8][9][10]

Rationale for Method Development

The selected method utilizes a C18 stationary phase, which is a versatile and common choice for a wide range of analytes, including pharmaceuticals.[8] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar C18 column. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

3.3.2. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm or wavelength of maximum absorbance
Run Time 15 minutes

Note: The UV detection wavelength should be optimized by determining the UV spectrum of the analyte. The indazole ring is expected to have strong absorbance in the 250-300 nm range.[11][12]

3.3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase at the initial gradient composition. A suggested concentration range is 1-100 µg/mL.

  • Sample Preparation (Bulk Substance): Prepare a sample solution at a target concentration within the calibration range using the same procedure as the standard stock solution.

  • Sample Preparation (Biological Matrix - e.g., Plasma): For plasma samples, protein precipitation is a common and effective cleanup method. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Rationale for Method Development

The method employs electrospray ionization (ESI), which is well-suited for polar and ionizable molecules. Given the presence of the carboxylic acid and nitrogen atoms, both positive and negative ion modes are viable. Negative ion mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. The fragmentation of this precursor ion in the collision cell provides a specific product ion for quantification, enhancing the method's selectivity. The fragmentation of indazole-containing compounds often involves cleavage of the indazole ring system.[13]

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol: LC-MS/MS Method

4.3.1. Materials and Reagents

  • As per HPLC-UV method.

  • Stable isotope-labeled this compound (if available) or a structurally similar compound for use as an internal standard (IS).

4.3.2. UPLC Conditions (for faster analysis)

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.3.3. Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550 °C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transition To be optimized
Predicted [M-H]⁻m/z 175.1
Potential Product IonLoss of CO₂ (m/z 131.1)

Note: The MRM transition must be optimized by infusing a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy.

4.3.4. Preparation of Solutions

  • Follow the procedures outlined in section 3.3.3, with the addition of the internal standard to all standards and samples at a fixed concentration.

Method Validation

A comprehensive validation of the chosen analytical method is essential to ensure its suitability for the intended application. The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][5][6][7][14]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust starting point for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk material, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that any laboratory implementing these methods performs a thorough validation to ensure the results are fit for their intended purpose.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Hawach Scientific. Reverse Phase HPLC Column. [Link]
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • GL Sciences. Reverse Phase HPLC Columns. [Link]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]
  • American Elements. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. [Link]
  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
  • NIST WebBook. 2-Methyl-2H-indazole. [Link]
  • PubMed. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. [Link]
  • Royal Society of Chemistry.
  • R Discovery.
  • Royal Society of Chemistry.
  • ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]

Sources

A Robust Reversed-Phase HPLC Method for Purity Determination of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Methyl-2H-indazole-7-carboxylic acid. Indazole derivatives are a cornerstone in modern medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutic agents.[1][2] Consequently, the rigorous assessment of their purity is not merely a quality control measure but a fundamental requirement for ensuring safety and efficacy in drug development pipelines. This protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid, to achieve optimal separation of the main compound from potential synthesis-related impurities and degradation products. The method is designed to be self-validating through a stringent system suitability protocol, ensuring reliable and reproducible results in accordance with international regulatory standards.[3][4]

Introduction and Scientific Rationale

This compound (CAS No. 1234615-75-8) is a heterocyclic building block of significant interest in pharmaceutical research.[5] The indazole moiety is a privileged structure found in numerous compounds with diverse biological activities, including anti-cancer properties.[1][2] The purity of such starting materials is paramount, as even trace impurities can lead to undesirable side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), or introduce toxicological risks.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] A reversed-phase (RP-HPLC) approach is particularly well-suited for a moderately polar molecule like this compound.[6][7]

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic indazole ring system through hydrophobic interactions.[7][8]

  • Mobile Phase: A polar mobile phase consisting of water and acetonitrile allows for the elution of the analyte. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This is a strategic choice over an isocratic method because it ensures the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining sharp peak shapes.

  • Mobile Phase Modifier: The inclusion of an acid, such as Trifluoroacetic Acid (TFA) or formic acid, is critical.[7] this compound possesses a carboxylic acid group, which would be ionized at neutral pH. This ionization leads to poor retention and severe peak tailing on a C18 column. By maintaining a low mobile phase pH (typically between 2-4), the carboxylic acid is protonated (in its neutral form), making it more hydrophobic.[7][8] This "ion suppression" dramatically improves retention and results in symmetric, well-defined chromatographic peaks, which are essential for accurate quantification.[7][9]

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q® or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC Grade, ≥ 99.0% purity

Instrumentation and Consumables
  • HPLC System equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials with caps

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, Waters Symmetry)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 35 minutes

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent bubble formation in the system.[6]

Step 2: Solution Preparation
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter the Working Standard and Sample Solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulates that could damage the column.[6]

Step 3: HPLC System Preparation and System Suitability Test (SST)

This step is a self-validating mechanism to ensure the trustworthiness of the results.

  • Equilibrate the HPLC system, including the column, with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[6]

  • Perform five (5) replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the system performance against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met. This practice is aligned with ICH guidelines for method validation.[4][10][11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Step 4: Sample Analysis and Data Processing
  • Once the SST criteria are met, inject a diluent blank to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution(s) in duplicate.

  • Integrate all peaks in the resulting chromatogram, excluding those from the blank and any peaks below a reporting threshold of 0.05% of the total area.

  • Identify the principal peak in the sample chromatogram by comparing its retention time to that of the Working Standard Solution.

  • Calculate the purity of the sample using the area percentage method as follows:

    Purity (%) = (Area of Principal Peak / Sum of Areas of All Peaks) x 100

Method Validation Principles

For implementation in a regulated GxP environment, this method must undergo a full validation study as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][11][12] The validation would rigorously assess the following characteristics to prove the method is suitable for its intended purpose:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by peak purity analysis (using a PDA detector) and analysis of spiked samples.[4][11]

  • Linearity: A linear relationship between concentration and peak area across a specified range.[4][11]

  • Accuracy: The closeness of test results to the true value, assessed by percent recovery of spiked samples.[4][11]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Variation within the same laboratory (different days, analysts, equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4][11]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[10]

Workflow Visualization

The overall experimental workflow for this purity analysis is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results prep_mobile Mobile Phase Preparation (A & B) equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation prep_std->equilibration prep_sample Sample Solution Preparation prep_sample->equilibration sst System Suitability Test (SST) equilibration->sst analysis Sample Injection & Data Acquisition sst->analysis If SST Passes processing Chromatogram Integration analysis->processing calculation Purity Calculation (Area % Method) processing->calculation report Final Report calculation->report

Caption: High-level workflow for the HPLC purity analysis of this compound.

References

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction. ElectronicsAndBooks.
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatiz
  • This compound;CAS No. - ChemShuttle. ChemShuttle.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Methyl-2H-indazole-7-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-2H-indazole-7-carboxylic acid in human plasma. This compound is a methylated heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, metabolic stability assessments, and clinical trial sample analysis. The method has been developed with consideration for established regulatory guidelines on bioanalytical method validation.[1][2][3][4][5]

Introduction

This compound (MW: 176.175 g/mol , Formula: C₉H₈N₂O₂) is a key intermediate in the synthesis of various pharmacologically active molecules. Its carboxylic acid moiety and indazole core are features found in numerous compounds under investigation for a range of therapeutic areas. Accurate quantification of this analyte in biological matrices is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for the bioanalysis of small molecules due to its inherent selectivity, sensitivity, and speed.[6] This is particularly true for acidic compounds like this compound, which can be challenging to analyze by other means. The method described herein is optimized for robustness and transferability, providing a solid foundation for drug development programs.

Experimental

Materials and Reagents
  • This compound (Purity ≥95%) (CAS: 1234615-75-8)[7][8]

  • This compound-¹³C₆ (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Instrumentation
  • UHPLC System: Vanquish Flex Quaternary UHPLC system or equivalent[9]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Plus Hybrid Orbitrap™ or equivalent)[9]

  • Analytical Column: Reversed-phase C18 column (e.g., Agilent SB-C18 RRHD, 100 x 2.1 mm, 1.8 µm)[10]

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

Working Solutions:

  • Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at desired concentrations.

Sample Preparation Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the IS working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

The chromatographic conditions are optimized to achieve a balance between speed and resolution, ensuring the analyte is well-separated from potential matrix interferences.

ParameterCondition
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode for optimal sensitivity of the analyte. The MRM transitions are selected based on the precursor and most abundant product ions.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V
Vaporizer Temp. 350°C
Sheath Gas 40 Arb
Aux Gas 10 Arb
Capillary Temp. 320°C
MRM Transitions See Table 3

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound177.1131.120
This compound-¹³C₆183.1137.120

Method Validation

The developed method should be validated in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1).[1][2][3][4][11]

Specificity and Selectivity

Specificity is assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and IS.

Linearity and Range

The linearity of the method is determined by a calibration curve prepared in the biological matrix. A typical range for such an assay would be 1-1000 ng/mL. The curve should have a correlation coefficient (r²) of ≥0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations in replicates of five on three separate days. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Matrix Effect and Recovery

The matrix effect is assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution. Recovery is determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

Stability

The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Workflow Diagrams

Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add 300 µL Cold Acetonitrile vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined sample preparation workflow using protein precipitation.

LC-MS/MS Analysis Logic cluster_lc UHPLC System cluster_ms Mass Spectrometer injection Sample Injection column C18 Column Separation injection->column Gradient Flow elution Analyte Elution column->elution ionization ESI Source (Ionization) elution->ionization q1 Q1: Precursor Ion Selection (m/z 177.1) ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 131.1) q2->q3 detector Detector q3->detector data_system Data Acquisition & Processing detector->data_system

Caption: Logical flow from chromatographic separation to mass spectrometric detection.

Conclusion

The LC-MS/MS method presented provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory. Proper validation in line with current regulatory standards is essential before its application in preclinical and clinical studies.[1][2][3][11][12]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [September 2021].
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [November 2005].
  • ICH. Quality Guidelines. ICH.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [April 24, 2024].
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA.
  • Beaver, C. J., et al. Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications.
  • Häring, N., et al. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [January 5, 2024].
  • Semantic Scholar. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [October 22, 2020].
  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [August 5, 2025].
  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [August 7, 2025].
  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • YouTube. Validation of clinical LC-MS/MS methods: What you need to know. [October 16, 2018].
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [October 1, 2025].
  • National Institutes of Health. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [November 13, 2014].
  • Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [September 18, 2023].
  • Drug Target Review. Application of LCMS in small-molecule drug development. [August 24, 2016].
  • The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • PubChem. 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. [January 3, 2026].
  • National Institutes of Health. 2-Methyl-2H-indazole. PubChem.
  • BOJNSCI. This compound.
  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [October 22, 2020].
  • National Institutes of Health. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.

Sources

Derivatization of 2-Methyl-2H-indazole-7-carboxylic acid for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of 2-Methyl-2H-indazole-7-carboxylic acid for Enhanced Biological Activity

Introduction: The Indazole Scaffold and Rationale for Derivatization

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous clinically approved therapeutics.[1][2][3] Its versatile biological profile includes applications in oncology, inflammation, and infectious diseases.[4][5][6] The specific isomer, this compound, serves as a highly valuable and synthetically tractable starting material for the development of novel molecular entities.[7] Its utility stems from the presence of a carboxylic acid group at the 7-position, which acts as a versatile chemical handle for structural modification.

This application note provides a comprehensive guide for researchers engaged in drug discovery, detailing robust protocols for the strategic derivatization of this compound into amide and ester libraries. The primary objective is to modulate the physicochemical and pharmacological properties of the parent molecule to probe structure-activity relationships (SAR) and identify derivatives with improved biological potency. Converting the polar carboxylic acid to less polar amides and esters can profoundly impact a compound's solubility, lipophilicity, membrane permeability, and metabolic stability, while also introducing new vectors for interaction with biological targets.[7]

G cluster_0 Discovery Workflow A Core Scaffold (this compound) B Strategic Derivatization (Amides, Esters) A->B Versatile Handle C Compound Library Synthesis & Purification B->C Chemical Synthesis D Biological Screening (e.g., Anti-Proliferative Assay) C->D Activity Testing E Data Analysis & SAR (IC50 Determination) D->E Quantitative Analysis E->B Iterative Design F Lead Optimization E->F Identify Potent Hits

Caption: High-level workflow for drug discovery starting from the core scaffold.

Synthetic Derivatization Protocols

The conversion of a carboxylic acid to its corresponding amides and esters requires specific activation strategies to overcome the inherent low reactivity of the carboxyl group.[8][9] Below are detailed, validated protocols for these key transformations.

Protocol 1: Amide Coupling via HATU-Mediated Activation

Amide bond formation is a cornerstone reaction in medicinal chemistry.[10][11] Direct condensation is inefficient due to acid-base neutralization.[9] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly efficient, one-pot method that minimizes side reactions and is compatible with a wide range of amines.[12]

G start Start step1 Dissolve Acid & Amine in aprotic solvent (DMF) Add DIPEA base start->step1 step2 Add HATU (Coupling Reagent) Stir for 15-30 min @ RT (Carboxylic Acid Activation) step1->step2 step3 Reaction Monitoring (TLC or LC-MS) Stir for 2-16 hours @ RT step2->step3 step4 Aqueous Work-up (Dilute with EtOAc, wash with aq. LiCl, NaHCO3, brine) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Pure Amide Derivative step5->end

Caption: Workflow for HATU-mediated amide synthesis.

Materials & Reagents:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, 5% Lithium Chloride (LiCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) to the mixture in one portion. The reaction is often accompanied by a slight exotherm and a color change.

    • Expert Insight: HATU is preferred for its high efficiency and ability to suppress racemization if chiral amines are used. DIPEA is a non-nucleophilic base essential for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphate salt.[9][12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fischer Esterification

Fischer esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[13][14] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is critical to drive the reaction to completion.[14]

G start Start step1 Suspend Acid in Excess Alcohol (e.g., Methanol, Ethanol) start->step1 step2 Add Catalytic Acid (Conc. H₂SO₄, dropwise) (Protonates carbonyl oxygen) step1->step2 step3 Heat to Reflux (Drives equilibrium) Monitor by TLC/LC-MS step2->step3 step4 Neutralization & Extraction (Cool, add NaHCO₃, extract with EtOAc) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Pure Ester Derivative step5->end

Caption: Workflow for Fischer Esterification.

Materials & Reagents:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester). The alcohol should be in large excess, acting as the solvent.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mol%) dropwise.

    • Expert Insight: The strong acid catalyst is essential for protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[13]

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the pure ester.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Characterization and Biological Evaluation

Physicochemical Characterization Data

Successful synthesis must be confirmed by rigorous analytical characterization. The following table presents example data for a hypothetical library of synthesized derivatives.

Compound IDR-Group (Amide/Ester)FormulaMW ( g/mol )Yield (%)Purity (HPLC)Mass Spec (m/z [M+H]⁺)
Parent -OHC₉H₈N₂O₂176.17->98%177.06
A-1 -NH-CH₂-PhC₁₆H₁₅N₃O265.3185%>99%266.13
A-2 -NH-CyclohexylC₁₅H₁₉N₃O257.3391%>99%258.16
A-3 -N(Morpholino)C₁₃H₁₅N₃O₂245.2878%>98%246.12
E-1 -OCH₃C₁₀H₁₀N₂O₂190.2095%>99%191.08
E-2 -OCH₂CH₃C₁₁H₁₂N₂O₂204.2392%>99%205.10
Protocol 3: In Vitro Anti-Proliferative Activity Assay (MTT Assay)

To assess the biological impact of derivatization, a standard cell viability assay is employed. The MTT assay measures the metabolic activity of cells, which is an indicator of cell proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects.

Materials & Reagents:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized indazole derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest dose compound wells, typically <0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Expert Insight: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the biological assay allow for a direct comparison of the derivatives' potency.

Compound IDR-GroupIC₅₀ vs. HCT116 (µM)
Parent -OH> 50
A-1 -NH-CH₂-Ph2.5
A-2 -NH-Cyclohexyl8.1
A-3 -N(Morpholino)15.7
E-1 -OCH₃22.4
E-2 -OCH₂CH₃18.9
Doxorubicin (Positive Control)0.2

Discussion of Hypothetical Results: Based on this example data, a preliminary SAR can be established:

  • Derivatization of the carboxylic acid is crucial for activity, as the parent compound is inactive (>50 µM).

  • Amide derivatives (A-series) are generally more potent than ester derivatives (E-series).

  • Within the amide series, the benzylamide (A-1 ) is the most potent, suggesting that an aromatic ring in this position is favorable for activity, possibly through π-π stacking or hydrophobic interactions with the biological target.

  • The bulky, lipophilic cyclohexyl amide (A-2 ) is more potent than the more polar morpholino amide (A-3 ), indicating that lipophilicity in this region may enhance activity.

Conclusion and Future Directions

This application note provides robust, step-by-step protocols for the synthesis and evaluation of amide and ester derivatives of this compound. The derivatization strategies outlined are fundamental for exploring the SAR of this privileged scaffold. The example data demonstrates how these modifications can transform an inactive parent molecule into compounds with significant anti-proliferative activity.

Future work should focus on expanding the library with a more diverse range of amines and alcohols to further refine the SAR. Promising compounds, such as A-1 , should be advanced to secondary assays to elucidate their mechanism of action, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties.

References

  • Technology Networks (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Fisher Scientific. Amide Synthesis.
  • Malapati, V. L., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. International Journal of Mycobacteriology.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Chander, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
  • Wang, C., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry.
  • Balakumar, C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • ResearchGate. Different biological activities reported with Indazole derivatives.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Chemistry Tutor. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Application Note: A Scalable and Regioselective Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Methyl-2H-indazole-7-carboxylic acid (CAS No. 1234615-75-8) is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] The precise regiochemistry of the methyl group on the indazole ring is critical for its subsequent transformations and the biological activity of the final drug substance. This application note provides a comprehensive and scalable three-step synthesis of this compound, commencing from the readily available 1H-indazole-7-carboxylic acid. The process is designed for robustness, high regioselectivity, and suitability for scale-up in a drug development setting.

This guide is intended for researchers, synthetic chemists, and process development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction outcomes, particularly the critical N-2 methylation step.

Scientific Rationale and Process Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Esterification: The starting material, 1H-indazole-7-carboxylic acid, is first converted to its methyl ester. This transformation serves a dual purpose: it protects the carboxylic acid functionality from reacting in the subsequent methylation step and enhances the solubility of the intermediate in organic solvents, facilitating the reaction and purification.

  • Regioselective N-2 Methylation: This is the key transformation where the regiochemical outcome is paramount. The methylation of indazoles can principally occur at either the N-1 or N-2 position. For 7-substituted indazoles bearing an electron-withdrawing group, such as a carboxylate, the N-2 position is sterically more accessible and electronically favored for alkylation.[3] This directing effect of the C-7 substituent is a cornerstone of this synthetic strategy, enabling high regioselectivity. Dimethyl sulfate is employed as a cost-effective and highly reactive methylating agent.

  • Hydrolysis: The final step involves the saponification of the methyl ester to unveil the desired carboxylic acid functionality, yielding the target molecule, this compound.

The overall synthetic transformation is depicted below:

Synthesis_Pathway Start 1H-Indazole-7-carboxylic acid Intermediate1 Methyl 1H-indazole-7-carboxylate Start->Intermediate1 Esterification (MeOH, H2SO4) Intermediate2 Methyl 2-methyl-2H-indazole-7-carboxylate Intermediate1->Intermediate2 N-2 Methylation (Dimethyl Sulfate, K2CO3) End This compound Intermediate2->End Hydrolysis (NaOH, H2O/MeOH)

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Esterification of 1H-Indazole-7-carboxylic acid

This protocol details the conversion of 1H-indazole-7-carboxylic acid to Methyl 1H-indazole-7-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Indazole-7-carboxylic acid≥98%Commercial Source
Methanol (MeOH), anhydrousACS GradeCommercial Source
Sulfuric acid (H₂SO₄), concentratedACS GradeCommercial Source
Sodium bicarbonate (NaHCO₃), saturated solutionReagent GradeIn-house prep.
Ethyl acetate (EtOAc)ACS GradeCommercial Source
Brine, saturated solutionReagent GradeIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercial Source

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indazole-7-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10 mL per gram of starting material).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 1H-indazole-7-carboxylate as a solid.

Characterization of Methyl 1H-indazole-7-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.90 (br s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.80 (d, J=7.2 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.5, 141.2, 134.5, 128.8, 122.5, 121.8, 121.3, 110.9, 52.4.

  • Expected Yield: 85-95%

Part 2: Regioselective N-2 Methylation of Methyl 1H-indazole-7-carboxylate

This protocol describes the critical regioselective methylation at the N-2 position.

Safety Precaution: Dimethyl sulfate is extremely toxic and a suspected carcinogen.[2][4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 1H-indazole-7-carboxylateFrom Part 1-
Dimethyl sulfate (DMS)≥99%Commercial Source
Potassium carbonate (K₂CO₃), anhydrous, powderedACS GradeCommercial Source
Acetone, anhydrousACS GradeCommercial Source

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Temperature-controlled reaction vessel

  • Filtration apparatus

Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add Methyl 1H-indazole-7-carboxylate (1.0 eq) and anhydrous powdered potassium carbonate (1.5 eq).

  • Add anhydrous acetone (15 mL per gram of starting material).

  • Stir the suspension vigorously at room temperature.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C) and maintain for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension to remove the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Methyl 2-methyl-2H-indazole-7-carboxylate as a solid.

Characterization of Methyl 2-methyl-2H-indazole-7-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.75 (d, J=7.2 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 4.20 (s, 3H), 4.00 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.2, 149.8, 128.5, 127.9, 122.8, 121.5, 120.9, 119.5, 52.3, 39.8.

  • Expected Yield: 80-90%

Part 3: Hydrolysis of Methyl 2-methyl-2H-indazole-7-carboxylate

This final step converts the methyl ester to the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2-methyl-2H-indazole-7-carboxylateFrom Part 2-
Sodium hydroxide (NaOH)ACS GradeCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Water (H₂O), deionized-In-house
Hydrochloric acid (HCl), 1M solutionReagent GradeIn-house prep.

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and filter flask

Protocol:

  • In a round-bottom flask, dissolve Methyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v, 10 mL per gram of ester).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of 1M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight to obtain this compound.

Characterization of this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.10 (br s, 1H), 8.30 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.80 (d, J=7.2 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 4.15 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.1, 149.5, 128.8, 128.2, 123.1, 121.9, 121.2, 120.0, 39.5.

  • HPLC Purity: ≥98%

  • Expected Yield: 90-98%

Process Workflow and Data Summary

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-2 Methylation cluster_2 Step 3: Hydrolysis A1 Charge 1H-indazole-7-carboxylic acid and MeOH A2 Add H2SO4 (cat.) at 0°C A1->A2 A3 Reflux for 4-6h A2->A3 A4 Work-up and Purification A3->A4 A5 Methyl 1H-indazole-7-carboxylate A4->A5 B1 Charge Intermediate from Step 1 and K2CO3 in Acetone A5->B1 Intermediate Transfer B2 Add Dimethyl Sulfate dropwise B1->B2 B3 Reflux for 2-4h B2->B3 B4 Filtration and Purification B3->B4 B5 Methyl 2-methyl-2H-indazole-7-carboxylate B4->B5 C1 Charge Intermediate from Step 2 in MeOH/H2O B5->C1 Intermediate Transfer C2 Add NaOH and heat to 50-60°C C1->C2 C3 Acidification with HCl C2->C3 C4 Filtration and Drying C3->C4 C5 This compound C4->C5

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Esterification1H-Indazole-7-carboxylic acidMeOH, H₂SO₄Methanol654-685-95
2. N-2 MethylationMethyl 1H-indazole-7-carboxylateDimethyl sulfate, K₂CO₃Acetone562-480-90
3. HydrolysisMethyl 2-methyl-2H-indazole-7-carboxylateNaOH, HClMeOH/H₂O50-601-290-98

Conclusion

This application note provides a robust and scalable three-step synthesis for this compound, a key intermediate for the PARP inhibitor Niraparib. The protocol is designed with a focus on high regioselectivity in the critical N-2 methylation step, leveraging the electronic properties of the 7-carboxylate substituent. The detailed procedures, including safety precautions for handling hazardous reagents, and characterization data, offer a reliable guide for researchers and process chemists in the pharmaceutical industry.

References

  • Hughes, D. L. (2017). Patent review of manufacturing routes to recently approved PARP inhibitors: olaparib, rucaparib, and niraparib. Organic Process Research & Development, 21(9), 1227-1244.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.

Sources

Application Notes & Protocols: The Strategic Deployment of 2-Methyl-2H-indazole-7-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous clinically significant therapeutic agents.[1][2] This guide focuses on a key derivative, 2-Methyl-2H-indazole-7-carboxylic acid (1) , a crucial building block in the synthesis of highly targeted therapies, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[3][4] We provide a comprehensive overview of its synthesis, characterization, and strategic application in medicinal chemistry, with a focus on the underlying scientific principles that guide its use. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable laboratory protocols.

The Indazole Core: A Cornerstone of Targeted Therapy

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold in drug design. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. The substitution pattern on the indazole core is critical for modulating pharmacological activity, with the 2H-indazole tautomer often being a key feature in potent inhibitors.[1]

This compound (1) is of particular interest due to its incorporation into Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[5] The 2-methyl group enhances metabolic stability, while the 7-carboxylic acid provides a critical handle for amide bond formation, allowing for the coupling of additional pharmacophoric elements.[6]

Synthesis of this compound (1): A Multi-Step Protocol

The synthesis of 1 is a multi-step process that requires careful control of regioselectivity. The following protocol is a composite of established methodologies for analogous transformations on the indazole scaffold.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial methylation of a nitro-indazole precursor, followed by reduction of the nitro group to an amine, and subsequent conversion to the carboxylic acid via a Sandmeyer-type reaction.

Synthetic_Workflow A 7-Nitro-1H-indazole B 2-Methyl-7-nitro-2H-indazole A->B  Methylation (Dimethyl Sulfate) C 7-Amino-2-methyl-2H-indazole B->C  Reduction (Catalytic Hydrogenation) D This compound (1) C->D  Diazotization & Cyanation (Sandmeyer Reaction) followed by Hydrolysis

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 2-Methyl-7-nitro-2H-indazole
  • Rationale: This step involves the regioselective N-methylation of 7-nitro-1H-indazole. The use of dimethyl sulfate in the presence of a base typically yields a mixture of N1 and N2 isomers. The reaction conditions can be optimized to favor the desired N2-methylated product. Chromatographic purification is essential to isolate the correct isomer. This procedure is adapted from established methods for the methylation of nitroindazoles.[7]

  • Materials:

    • 7-Nitro-1H-indazole

    • Dimethyl sulfate (DMS)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 7-nitro-1H-indazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-16 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the N1 and N2 isomers and afford pure 2-methyl-7-nitro-2H-indazole.

Protocol 2: Synthesis of 7-Amino-2-methyl-2H-indazole
  • Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a commonly used catalyst.[6]

  • Materials:

    • 2-Methyl-7-nitro-2H-indazole

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-methyl-7-nitro-2H-indazole (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 7-amino-2-methyl-2H-indazole, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound (1)
  • Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[8] For the synthesis of the carboxylic acid, a two-step sequence is employed: diazotization followed by cyanation to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.

  • Materials:

    • 7-Amino-2-methyl-2H-indazole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) cyanide (CuCN)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Diazotization:

      • Suspend 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

      • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

      • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt solution.

    • Cyanation:

      • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) in water.

      • Slowly add the cold diazonium salt solution to the CuCN solution.

      • Allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) until nitrogen evolution ceases.

    • Hydrolysis:

      • Cool the reaction mixture and add a solution of sodium hydroxide to make it strongly basic.

      • Heat the mixture to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

      • Cool the reaction mixture and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

      • Acidify the aqueous layer with concentrated HCl to precipitate the product.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound (1).

Characterization Data

PropertyValueSource
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid-
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 13.0 (br s, 1H, COOH), 8.55 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.82 (d, J=6.9 Hz, 1H), 7.25 (t, J=7.8 Hz, 1H), 4.21 (s, 3H, N-CH₃). Predicted values based on similar structures.[9]
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): 168.0, 143.5, 136.8, 128.9, 126.5, 125.0, 124.0, 121.0, 115.3, 35.5. Predicted values based on similar structures.[9]
Mass Spec (ESI+) m/z: 177.1 [M+H]⁺[9]

Application in Drug Synthesis: Amide Coupling to a Niraparib Precursor

A primary application of 1 is in the synthesis of PARP inhibitors like Niraparib. This involves an amide coupling reaction with a chiral piperidine fragment.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA replication, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[10] In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality .[3][6]

Furthermore, PARP inhibitors like Niraparib also "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and is highly cytotoxic, contributing significantly to the drug's efficacy.[6]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + Niraparib DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation & Recruitment DNA_SSB_N->PARP_N DSB_N Double-Strand Break (DSB) DNA_SSB_N->DSB_N Replication Fork Collapse BER_N Base Excision Repair (BER) PARP_N->BER_N SSB_Repaired_N SSB Repaired BER_N->SSB_Repaired_N HR_N Homologous Recombination (HR) DSB_N->HR_N DSB_Repaired_N DSB Repaired Cell Survival HR_N->DSB_Repaired_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C PARP_Trap PARP Trapping (Niraparib) PARP_C->PARP_Trap BER_Blocked BER Blocked PARP_Trap->BER_Blocked DSB_C Double-Strand Break (DSB) BER_Blocked->DSB_C Replication Fork Collapse HR_Blocked Homologous Recombination Deficient (HRD) DSB_C->HR_Blocked Apoptosis Apoptosis Cell Death HR_Blocked->Apoptosis

Caption: Mechanism of synthetic lethality induced by Niraparib.

Protocol 4: Amide Coupling with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
  • Rationale: This protocol describes the formation of the critical amide bond between the indazole core and the piperidine side chain. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.[5][11]

  • Materials:

    • This compound (1) (1.0 eq)

    • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1) in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature for pre-activation.

    • Add a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected Niraparib precursor. The final deprotection of the Boc group can be achieved under acidic conditions (e.g., HCl in dioxane) to yield Niraparib.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.[10][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, providing a robust platform for the synthesis of targeted therapeutics. Its role in the construction of Niraparib highlights the importance of the indazole scaffold in developing drugs that exploit specific cancer cell vulnerabilities. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and effectively utilize this key building block in their drug discovery programs.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2H-indazole-7-carboxylic acid.
  • ChemShuttle. (n.d.). This compound.
  • Fisher Scientific. (2010). Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
  • BLD Pharm. (n.d.). 1234615-75-8 | this compound.
  • Benchchem. (n.d.). 2-Methyl-6-nitro-2H-indazole.
  • New Drug Approvals. (2016). Niraparib; MK 4827.
  • Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Biosynth. (2022). Safety Data Sheet.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • National Institutes of Health. (n.d.). 2-Methyl-6-nitro-2H-indazole.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ChemShuttle. (n.d.). This compound;CAS No. - 1234615-75-8.
  • Google Patents. (n.d.). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Sigma-Aldrich. (n.d.). This compound methyl ester AldrichCPR.
  • National Institutes of Health. (2021). Synthesis, Antiprotozal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-indazole Derivatives.
  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development.
  • Tech Briefs. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ePrints Soton. (2022). Organic & Biomolecular Chemistry.
  • precisionFDA. (n.d.). 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID.
  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from Caribbean Journal of Sciences and Technology.
  • Sigma-Aldrich. (n.d.). 2-METHYL-7-NITRO-2H-INDAZOLE AldrichCPR.
  • Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
  • Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water.
  • National Institutes of Health. (n.d.). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.
  • National Institutes of Health. (n.d.). 2-Allyl-7-nitro-2H-indazole.

Sources

The Indazole Scaffold in Oncology: Application Notes for 2-Methyl-2H-indazole-7-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 2-Methyl-2H-indazole-7-carboxylic acid scaffold in oncology research. While this compound itself is a building block, its derivatives, most notably Niraparib (MK-4827), are at the forefront of targeted cancer therapy as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide will delve into the mechanism of action, provide detailed experimental protocols for evaluating compounds based on this scaffold, and offer insights into their application in preclinical cancer models.

The Scientific Rationale: Targeting DNA Repair through PARP Inhibition

The integrity of the genome is paramount for cell survival. Cancer cells, characterized by rapid proliferation and genomic instability, are often heavily reliant on specific DNA repair pathways. One such critical pathway is the repair of single-strand DNA breaks (SSBs), which is primarily mediated by the PARP enzyme family.[1] When PARP is inhibited, these SSBs are not repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[1]

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. However, certain cancers harbor mutations in these HR pathway genes, rendering them deficient in this repair mechanism. This creates a vulnerability that can be exploited through a concept known as synthetic lethality . By inhibiting PARP in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to catastrophic genomic instability and subsequent cell death.[1][2] Normal cells, with their intact HR pathway, are largely unaffected, providing a therapeutic window for PARP inhibitors.

The 2-phenyl-2H-indazole-7-carboxamide scaffold, derived from this compound, has been instrumental in developing highly potent and selective PARP inhibitors.[3][4] One of the most successful examples is Niraparib (MK-4827), a potent inhibitor of both PARP1 and PARP2.[5][6][7]

Mechanism of Action: From Scaffold to Cellular Demise

The core mechanism of action for PARP inhibitors derived from the this compound scaffold is the competitive inhibition of the NAD+ binding site of PARP enzymes. This not only prevents the catalytic activity of PARP but can also trap the enzyme on the DNA at the site of the break. This "trapping" is a crucial aspect of the anti-tumor activity, as the PARP-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition cluster_2 Cellular Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA Repaired DNA Repaired BER->DNA Repaired Indazole_PARPi 2-Methyl-2H-indazole-7-carboxylic acid derivative (e.g., Niraparib) PARP_Inhibited PARP Inhibition & Trapping Indazole_PARPi->PARP_Inhibited Unrepaired_SSB Unrepaired SSB PARP_Inhibited->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_SSB_2 Single-Strand Break (SSB) DNA_SSB_2->PARP_Inhibited DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (Normal Cells) DSB->HR_Proficient HR_Deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutant cancer cells) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Quantitative Data: Inhibitory Profile of Niraparib

The potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. Niraparib, a derivative of the this compound scaffold, exhibits potent inhibitory activity against both PARP1 and PARP2.

CompoundTargetIC50 (nM)Cell-based Potency (CC50, nM)Cancer Cell LineReference
Niraparib (MK-4827) PARP13.818MDA-MB-436 (BRCA1 mutant)[3][5][7]
PARP22.190CAPAN-1 (BRCA2 mutant)[3][5][7]
Whole Cell PARPEC50 = 4[3][7]

Experimental Protocols: Evaluating Novel Indazole Derivatives

The following protocols provide a framework for the preclinical evaluation of novel PARP inhibitors based on the this compound scaffold.

In Vitro Evaluation Workflow

in_vitro_workflow start Synthesized Indazole Derivative parp_assay PARP Enzyme Inhibition Assay (Biochemical) start->parp_assay cell_lines Select Cancer Cell Lines (HR-deficient vs. HR-proficient) parp_assay->cell_lines viability_assay Cell Viability Assay (e.g., MTT or XTT) cell_lines->viability_assay colony_formation Colony Formation Assay viability_assay->colony_formation western_blot Mechanism of Action Studies (e.g., Western Blot for γH2AX) colony_formation->western_blot end Candidate for In Vivo Studies western_blot->end

Caption: General workflow for the in vitro evaluation of a PARP inhibitor.

PARP Enzyme Inhibition Assay

Principle: To quantify the direct inhibitory effect of the test compound on the enzymatic activity of PARP1 and PARP2. This can be achieved using various assay formats, such as ELISA-based or fluorescence polarization assays.[8]

Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with histone proteins, which are substrates for PARP.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative.

  • Reaction: Add the PARP enzyme, biotin-labeled NAD+, and the test compound to the wells. Incubate to allow the PARP-mediated ribosylation of histones.

  • Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP activity.

Cell Viability Assay (XTT Protocol)

Principle: To assess the cytotoxicity of the compound on cancer cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble formazan product, the amount of which is proportional to the number of viable cells.[10][11] The XTT assay is often preferred over the MTT assay as it does not require a solubilization step, thus streamlining the protocol.[10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., BRCA1-mutant and wild-type) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[10]

  • Data Analysis: Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

In Vivo Evaluation: Xenograft Tumor Models

Principle: To evaluate the anti-tumor efficacy of a lead compound in a living organism. This involves implanting human tumor cells into immunodeficient mice and monitoring tumor growth following treatment with the compound.[12]

in_vivo_workflow start Lead Indazole Derivative Identified cell_implantation Subcutaneous Implantation of Human Cancer Cells into Immunodeficient Mice start->cell_implantation tumor_growth Allow Tumors to Reach a Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) tumor_growth->randomization treatment Administer Treatment (e.g., Oral Gavage) Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Excise Tumors for Pharmacodynamic Analysis (e.g., PARP activity, γH2AX levels) endpoint->analysis conclusion Evaluate Anti-Tumor Efficacy analysis->conclusion

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells with known HR status (e.g., CAPAN-1) and subcutaneously inject them into the flank of immunodeficient mice (e.g., SCID or nude mice).[12]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment Administration: Administer the compound (e.g., orally) daily for a specified period. Niraparib has been shown to be orally bioavailable.[5][7]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like PARP activity or DNA damage).

  • Efficacy Evaluation: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group to determine the in vivo efficacy of the compound.[13]

Conclusion

The this compound scaffold is a cornerstone in the design of potent PARP inhibitors for cancer therapy. The principles of synthetic lethality provide a clear rationale for their use in tumors with homologous recombination deficiencies. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel derivatives, from initial enzymatic assays to in vivo efficacy studies. The success of Niraparib demonstrates the significant potential of this chemical class in advancing targeted oncology treatments.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed.
  • MTT assay - Wikipedia.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial - PubMed.
  • PARP Assays - BPS Bioscience.
  • Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells - PubMed.
  • PARP assay for inhibitors | BMG LABTECH.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH.
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed.
  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - MDPI.
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
  • Abstract 825: The development of a novel PARP inhibitor with potent antitumor activity in various tumor xenograft models - AACR Journals.
  • A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - NIH.
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed.
  • In vivo mouse xenograft models. Xenograft tumor growth over time per... - ResearchGate.
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide - PubChem.
  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed.
  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed.
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID - precisionFDA.
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed.
  • This compound METHYL ESTER | 1092351-88-6.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH.
  • This compound - BOJNSCI 广东博精科技有限公司.

Sources

2-Methyl-2H-indazole-7-carboxylic acid for studying DNA repair pathways

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 2-Methyl-2H-indazole-7-carboxylic Acid for Studying DNA Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage.[1] To counteract this, cells have evolved a complex network of DNA Damage Response (DDR) pathways.[1] A key enzyme in this network is Poly(ADP-ribose) polymerase (PARP), particularly PARP1, which plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2][3] Inhibition of PARP has emerged as a cornerstone of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair mechanisms, such as Homologous Recombination (HR).[4][5][6] The 2-phenyl-2H-indazole-7-carboxamide scaffold has been identified as a potent pharmacophore for PARP inhibition, leading to the development of clinical agents like Niraparib (MK-4827).[7][8][9] This document provides a comprehensive guide for researchers on utilizing compounds from this chemical class, exemplified by this compound, to investigate DNA repair pathways. We detail the underlying mechanisms of PARP inhibition and provide field-proven protocols for quantifying its downstream cellular effects.

Note: this compound belongs to a chemical class known for PARP inhibitory activity.[8] However, its specific IC₅₀ and PARP trapping efficiency must be experimentally determined. The principles and protocols described herein are applicable to potent PARP inhibitors of this class.

Scientific Background: The Principle of Synthetic Lethality

PARP1 acts as a primary sensor for DNA SSBs.[3] Upon binding to a break, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[2]

When PARP is catalytically inhibited, SSBs are not efficiently repaired. During DNA replication, these unresolved SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[2] In a healthy cell with proficient HR, these DSBs are repaired with high fidelity. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1, BRCA2), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death.[6][7] This selective killing of HR-deficient cells by PARP inhibitors is a classic example of synthetic lethality.[4]

Furthermore, many modern PARP inhibitors do not just block PARP's enzymatic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[2][10] This PARP-DNA complex is a significant physical impediment to DNA replication and transcription, contributing substantially to the inhibitor's cytotoxicity.[2][10]

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of PARP Inhibitor cluster_DSB Double-Strand Break (DSB) Fate ssb DNA Single-Strand Break parp PARP1 Activation & PARylation ssb->parp ber Base Excision Repair (BER) Recruitment parp->ber ssb_repaired SSB Repaired ber->ssb_repaired inhibitor 2-Methyl-2H-indazole- 7-carboxylic acid (PARP Inhibitor) parp_trapped PARP Trapping & Inhibition of PARylation inhibitor->parp_trapped replication Replication Fork Encounter parp_trapped->replication dsb Double-Strand Break (DSB) Formation replication->dsb hr_proficient HR-Proficient Cell (e.g., BRCA WT) dsb->hr_proficient hr_deficient HR-Deficient Cell (e.g., BRCA Mutant) dsb->hr_deficient repair_ok DSB Repaired hr_proficient->repair_ok cell_death Genomic Instability & Cell Death hr_deficient->cell_death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Applications and Workflows

To study the effects of a PARP inhibitor like this compound, a multi-faceted approach is required to confirm target engagement, quantify DNA damage, and assess the resulting cellular phenotype.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., BRCA-proficient vs. deficient lines) treatment Treat with PARP Inhibitor (Dose-Response & Time-Course) start->treatment if_assay Immunofluorescence: Quantify DNA Damage Foci (γH2AX, 53BP1) treatment->if_assay comet_assay Comet Assay: Measure DNA Strand Breaks treatment->comet_assay viability_assay Cell Viability/Proliferation: Assess Cytotoxicity treatment->viability_assay analysis Microscopy & Data Analysis if_assay->analysis comet_assay->analysis viability_assay->analysis interpretation Interpretation: Confirm Synthetic Lethality Phenotype analysis->interpretation

Caption: General experimental workflow for evaluating a PARP inhibitor.

Detailed Experimental Protocols

Protocol: Immunofluorescence (IF) for DNA Damage Foci (γH2AX & 53BP1)

Rationale: Upon formation of a DSB, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[11] This serves as a platform for the recruitment of other DDR proteins, including 53BP1.[11][12] Visualizing and quantifying discrete nuclear foci of these proteins provides a robust measure of DSB induction.[11][12][13]

Materials:

  • Cells (e.g., paired BRCA1-mutant and WT cell lines)

  • Glass coverslips, sterile

  • 12- or 24-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies (see Table 1)

  • Fluorophore-conjugated Secondary Antibodies (see Table 1)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Place sterile coverslips in wells of a culture plate. Seed cells at a density to achieve 60-70% confluency on the day of staining and allow them to adhere overnight.[11]

  • Inhibitor Treatment: Prepare dilutions of the PARP inhibitor in pre-warmed complete medium. Include a vehicle control (DMSO). Aspirate old medium and add the inhibitor-containing medium. A time-course (e.g., 24, 48 hours) and dose-response experiment is recommended.[11]

  • Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.[11][13]

  • Permeabilization: Wash three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[11][13] This step is crucial for allowing antibodies to access nuclear targets.

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Dilute primary antibodies against γH2AX and 53BP1 in Blocking Buffer. Aspirate blocking solution and add diluted primary antibodies. Incubate overnight at 4°C in a humidified chamber.[12][13]

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Add to coverslips and incubate for 1 hour at room temperature, protected from light.[13]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.[14] Wash once with PBS. Mount coverslips onto glass slides using antifade medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Capture images from at least 50-100 cells per condition for quantitative analysis.

Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to count the number of distinct foci per nucleus. An increase in the average number of γH2AX and 53BP1 foci per cell indicates an accumulation of DSBs.

Parameter Recommendation Source
Primary Antibody Mouse anti-γH2AX (Ser139)[12]
Rabbit anti-53BP1[12]
Primary Dilution 1:500 - 1:1000[12]
Secondary Antibody Goat anti-Mouse (e.g., Alexa Fluor 488)[12]
Donkey anti-Rabbit (e.g., Alexa Fluor 555)[12]
Secondary Dilution 1:1000[15]
Table 1: Recommended Antibody Configuration for Dual Staining.
Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] Under alkaline conditions (pH >13), DNA is denatured, allowing for the detection of both SSBs and DSBs.[16][19] Since PARP inhibition leads to an accumulation of SSBs, the alkaline comet assay is particularly well-suited for this application. Fragmented DNA migrates further in the electric field, forming a "comet tail," with the tail intensity being proportional to the amount of damage.[18][19]

Materials:

  • Treated cell suspension (1 x 10⁵ cells/mL)

  • Low Melting Point (LMP) Agarose (1% in PBS)

  • Normal Melting Point (NMP) Agarose (1% in water)

  • Comet Assay Slides

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.[19]

  • Alkaline Unwinding/Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.[19]

  • Neutralization Buffer: 0.4 M Tris, pH 7.5.[19]

  • DNA stain (e.g., SYBR® Gold)

Procedure:

  • Slide Preparation: Pre-coat slides with 1% NMP Agarose and allow to dry.

  • Cell Encapsulation: Mix 10 µL of cell suspension (approx. 1,000 cells) with 90 µL of 1% LMP agarose at 37°C.[19] Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip.

  • Solidification: Place slides at 4°C for 10-30 minutes to solidify the agarose.[16][19]

  • Lysis: Gently remove coverslips and immerse slides in cold Lysis Solution for at least 1 hour at 4°C.[19] This removes cellular membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Immerse slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at room temperature, protected from light.[19] This step denatures the DNA and allows strand breaks to be expressed.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~25 V (~300 mA) for 20-30 minutes at 4°C.[19]

  • Neutralization: Gently wash slides three times with Neutralization Buffer for 5 minutes each.[19]

  • Staining & Visualization: Stain the DNA with an appropriate fluorescent dye. Visualize comets using a fluorescence microscope and capture images.

Data Analysis: Analyze at least 50-100 comets per sample using specialized software. Key metrics include "% DNA in Tail" and "Tail Moment," which quantify the extent of DNA damage.

Protocol: Long-Term Cell Proliferation Assay

Rationale: The cytotoxic effects of PARP inhibitors, particularly those resulting from synthetic lethality, often manifest over several cell cycles.[20] Therefore, long-term proliferation or clonogenic survival assays (7-14 days) are more informative than short-term (24-72 hour) cytotoxicity assays.[20][21]

Materials:

  • Cells (adherent or suspension)

  • 96-well plates (for proliferation) or 6-well plates (for clonogenic)

  • PARP inhibitor stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain

Procedure (96-well Proliferation Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well) to allow for long-term growth.

  • Treatment: The following day, add the PARP inhibitor in a serial dilution across a wide concentration range. Include vehicle controls.

  • Incubation: Incubate plates for 7-14 days. The extended timeframe is critical to observe the full antiproliferative effect of PARP inhibition.[20]

  • Viability Measurement: At the end of the incubation period, measure cell viability using an appropriate method like the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits growth by 50%). A significantly lower IC₅₀ in HR-deficient cells compared to HR-proficient cells is indicative of synthetic lethality.[10]

Cell Line Type Expected IC₅₀ for PARP Inhibitor Rationale
HR-Deficient (e.g., BRCA1-/-) Low (nM range)High sensitivity due to synthetic lethality.[7][10]
HR-Proficient (e.g., BRCA1+/+) High (µM range) or no effectCells can repair DSBs using the intact HR pathway.[7][10]
Table 2: Expected Outcomes in Long-Term Proliferation Assays.

Safety and Handling

This compound and related compounds should be handled with care in a laboratory setting.

  • Precautions: Avoid contact with skin, eyes, and clothing.[22][23] Do not breathe dust or fumes.[22] Use only in a well-ventilated area, preferably a chemical fume hood.[22]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[23][24]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[22][23]

    • Eye Contact: Rinse cautiously with water for several minutes.[22][23]

    • Inhalation: Remove person to fresh air.[23]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[22][24]

References

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • McGill University. (2015). Comet Assay Protocol.
  • R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay.
  • Bio-protocol. (2021). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Bio-protocol, 11(16).
  • BenchChem. (2025). Application Notes and Protocols: Immunofluorescence Staining for DNA Damage Markers Following ATR Degradation with ATR-IN-30-bas.
  • BenchChem. (2025). Application Notes and Protocols: Using the Comet Assay to Detect Sapurimycin-Induced DNA Breaks.
  • Stap, J., et al. (2010). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Methods in Molecular Biology, 641.
  • Hopkins, T. A., et al. (2015). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1248.
  • BenchChem. (2025). Application Notes and Protocols for Immunofluorescence Analysis of DNA Damage Following WRN Inhibitor Treatment.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • Markova, E., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129).
  • JoVE. (2020). Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Journal of Visualized Experiments, (159).
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2H-indazole-7-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-2H-indazole-3-carboxylic acid.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-92.
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
  • Michelena, O., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance.
  • Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Biosynth. (2022). Safety Data Sheet: Thieno[3,2-c]pyridine-7-carboxylic acid.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube.
  • ACS Publications. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.
  • ChemShuttle. (n.d.). This compound;CAS No.: 1234615-75-8.
  • ACS Publications. (2026). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Central Science.
  • Li, H., & Liu, Z. (2014). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies.
  • Lord, C. J., & Ashworth, A. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond.
  • D'Andrea, A. D. (2018). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Trends in Cancer, 4(9), 608-621.
  • del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park), 31(4), 265-73.
  • precisionFDA. (n.d.). 2-Methyl-2H-indazole-3-carboxylic acid.
  • Lang, F., et al. (2025). D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming.
  • BLD Pharm. (n.d.). 1234615-75-8|this compound.
  • Singh, S., et al. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Free Radical Biology and Medicine, 221, 153-167.
  • Chaudhry, M. A. (2023). Biochemistry, DNA Repair. In StatPearls.
  • Issagali, A., & Tarsounas, M. (2017). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy.
  • Gkatza, N., et al. (2021). RNA-related DNA damage and repair: The role of N7-methylguanosine in the cell nucleus exposed to UV light. International Journal of Molecular Sciences, 22(16), 8889.
  • Sigma-Aldrich. (n.d.). This compound methyl ester.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methyl-2H-indazole-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common challenges, and ultimately optimize the yield and purity of the target compound. As a key building block in pharmaceutical research, particularly in the development of cardiovascular and immunology modulators, a robust and reproducible synthesis is paramount.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, supplemented with detailed experimental protocols and visual guides to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The synthesis of this compound typically involves a two-step process: 1) the formation of the 1H-indazole-7-carboxylic acid core, and 2) the regioselective N-methylation to yield the desired 2H-indazole isomer.

The primary challenge lies in controlling the regioselectivity of the N-methylation step. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers, which can be difficult to separate and significantly reduces the yield of the desired product.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[3][4] Furthermore, steric hindrance from the 7-carboxylic acid group can influence the accessibility of the N1 and N2 positions.[1]

Q2: I am observing a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the N2 position?

Achieving high N2 selectivity is a common hurdle. The formation of the N1 isomer is often thermodynamically favored, while the N2 isomer can be the kinetic product under certain conditions.[4] To favor the formation of this compound (the N2 isomer), consider the following strategies:

  • Choice of Base and Solvent: Using a milder base in a polar aprotic solvent can favor N2 alkylation. For instance, bases like potassium carbonate (K₂CO₃) in DMF or acetonitrile are often employed.[3] Stronger bases like sodium hydride (NaH) in THF tend to favor the thermodynamically more stable N1 isomer.[2][3]

  • Methylating Agent: The nature of the methylating agent can also influence the outcome. While methyl iodide is commonly used, dimethyl sulfate or methyl tosylate can sometimes offer different selectivity profiles.[5]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance kinetic control and favor the N2 product. It is advisable to perform the reaction at room temperature or even cooler initially, and only heat if the reaction is sluggish.[6]

Q3: My overall yield is low, even after accounting for the isomeric mixture. What are other potential causes for low yield?

Low yields can stem from several factors beyond poor regioselectivity.[6] Consider these points:

  • Incomplete Starting Material Conversion: Ensure your starting 1H-indazole-7-carboxylic acid is fully deprotonated by the base before adding the methylating agent. Insufficient base or reaction time can lead to unreacted starting material.

  • Side Reactions: The carboxylic acid moiety can potentially be esterified by the methylating agent, especially under harsh conditions. Protecting the carboxylic acid group as an ester prior to N-methylation and deprotecting it afterward is a viable, albeit longer, alternative route.

  • Product Degradation: Indazole rings can be sensitive to strongly acidic or basic conditions and high temperatures.[6] Ensure your work-up and purification procedures are as mild as possible.

  • Purity of Starting Materials: Impurities in the starting 1H-indazole-7-carboxylic acid or the methylating agent can interfere with the reaction.

Q4: What are the best practices for purifying this compound from the N1 isomer and other impurities?

Effective purification is critical. A combination of techniques is often necessary:

  • Column Chromatography: This is the most common method for separating N1 and N2 isomers. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), can provide good separation. The polarity difference between the two isomers is usually sufficient for chromatographic separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired isomer, especially on a larger scale.

  • Acid-Base Extraction: During the work-up, careful pH adjustment can help remove some impurities. However, since both isomers contain a carboxylic acid group, separating them from each other using this method is not feasible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive base or insufficient amount. 2. Low reaction temperature. 3. Poor solubility of starting material.1. Use fresh, anhydrous base and ensure at least 1.1-1.5 equivalents are used. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or LC-MS.[6] 3. Screen for a more suitable solvent that fully dissolves the starting indazole.[6]
Predominance of the N1-methyl isomer 1. Reaction conditions favor the thermodynamic product (e.g., strong base like NaH in THF).[2][3] 2. High reaction temperature leading to equilibration.1. Switch to a milder base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.[3] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of methyl 2-methyl-2H-indazole-7-carboxylate 1. The carboxylic acid is esterified by the methylating agent.1. Use a milder methylating agent or reduce the reaction temperature. 2. Consider protecting the carboxylic acid as a non-methyl ester (e.g., t-butyl ester) before N-methylation, followed by deprotection.
Difficult separation of N1 and N2 isomers 1. Insufficient resolution in column chromatography.1. Optimize the chromatography conditions: try a different solvent system, use a shallower gradient, or consider a different stationary phase (e.g., alumina).
Product decomposes during work-up or purification 1. Exposure to strong acid or base. 2. High temperatures during solvent evaporation.1. Use a mild work-up procedure, avoiding strong acids or bases. A saturated aqueous solution of ammonium chloride is a good choice for quenching. 2. Concentrate the product under reduced pressure at a low temperature (e.g., < 40 °C).

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid (Starting Material)

This protocol is a general representation and may require optimization based on the specific starting material. A common route involves the cyclization of an appropriately substituted phenylhydrazine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-toluidine derivative in a suitable solvent like acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product may precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Optimized N2-Methylation of 1H-Indazole-7-carboxylic acid

This protocol is designed to favor the formation of the N2-methylated product.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-7-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until the starting material is fully dissolved.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30-60 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of the two isomeric products.

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizing the Process

General Synthetic Workflow

The following diagram illustrates the overall synthetic strategy.

SynthesisWorkflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification A Substituted o-Toluidine Derivative B 1H-Indazole-7-carboxylic acid A->B Diazotization & Cyclization C Mixture of N1 and N2 Isomers B->C CH₃I, K₂CO₃, DMF D This compound (Product) C->D Chromatography E 1-Methyl-1H-indazole-7-carboxylic acid (Byproduct) C->E

Caption: Synthetic route for this compound.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingFlow start Start Synthesis check_conversion Low Conversion? start->check_conversion check_selectivity Poor N2 Selectivity? check_conversion->check_selectivity No sol_conversion Optimize Base, Temp, Solvent check_conversion->sol_conversion Yes check_yield Low Overall Yield? check_selectivity->check_yield No sol_selectivity Use Milder Base (K₂CO₃), Lower Temp check_selectivity->sol_selectivity Yes end Successful Synthesis check_yield->end No sol_yield Check for Side Reactions, Purify Starting Materials check_yield->sol_yield Yes sol_conversion->start Re-run sol_selectivity->start Re-run sol_yield->start Re-run

Caption: Troubleshooting workflow for the synthesis.

References

  • BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • ChemShuttle. (n.d.). This compound;CAS No.
  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • BLD Pharm. (n.d.). 1234615-75-8|this compound.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • PMC. (2024). Development of a selective and scalable N1-indazole alkylation.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole | Download Scientific Diagram.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). This compound methyl ester AldrichCPR.
  • PubMed Central. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
  • precisionFDA. (n.d.). 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • NEB. (n.d.). EM-seq Troubleshooting Guide.
  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate.
  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • ChemicalBook. (n.d.). This compound | 1234615-75-8.
  • INDOFINE Chemical Company. (n.d.). This compound METHYL ESTER | 1092351-88-6.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Technical Support Center: Regioselective N-Methylation of 1H-Indazole-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges related to the N-methylation of 1H-indazole-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in the functionalization of the indazole scaffold. Given its prevalence as a pharmacophore, mastering its synthesis is crucial.[1][2]

The central challenge in the alkylation of 1H-indazoles is the presence of two nucleophilic nitrogen atoms (N1 and N2), which frequently leads to the formation of a mixture of regioisomers.[3][4] The regiochemical outcome is highly sensitive to a subtle interplay of steric effects, electronic factors, and reaction conditions.[5][6] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcome.

Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of 1H-indazole-7-carboxylic acid in a question-and-answer format.

Problem: My reaction yields an inseparable mixture of N1- and N2-methylated isomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity is the primary challenge. The outcome is dictated by your choice of base, solvent, and methylating agent. Standard conditions like methyl iodide with potassium carbonate in DMF are known to produce mixtures, sometimes in nearly equal ratios.[1][7] To improve selectivity, you must shift the reaction conditions to favor either kinetic or thermodynamic control.

Causality & Actionable Advice:

  • For Predominant N2-Methylation (Likely Outcome): The 7-carboxy substituent creates significant steric hindrance around the N1 position. Furthermore, studies have shown that electron-withdrawing groups at the C7 position, such as -CO₂Me, confer excellent N2 regioselectivity (≥96%).[5][6][8] This is your most probable and easily achievable outcome.

    • Recommended Conditions: Use a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[5][6] While this combination often favors N1-alkylation for C3-substituted indazoles via a chelation mechanism, the steric and electronic influence of the C7-substituent overrides this, directing the reaction towards the more accessible N2 position.[5]

  • For N1-Methylation (Challenging): Direct N1-methylation of 7-substituted indazoles is difficult. A recent study developing a highly N1-selective method via reductive amination found that 7-carboxylate indazole was unreactive, plausibly due to steric effects.[3][9]

    • Alternative Strategy: If N1-methylation is absolutely required, consider a multi-step approach such as a de novo synthesis of the indazole ring, which allows for the installation of the methyl group prior to ring closure.[5][10] Direct alkylation is unlikely to be successful.

Problem: I am only isolating the N2-methylated product, but my target is the N1 isomer. What is happening?

Answer: This outcome is expected based on published data. As mentioned above, both steric hindrance from the adjacent 7-carboxylic acid group and its electron-withdrawing nature strongly favor alkylation at the N2 position.[5][6] Your reaction is proceeding with high regioselectivity, but towards the isomer you do not want.

Causality & Actionable Advice:

  • Confirm the Mechanism: The N2 nitrogen is more kinetically accessible and, in this specific substrate, leads to the thermodynamically favored product due to steric repulsion at N1.

  • Re-evaluate Synthetic Strategy: Continuing to optimize for direct N1-methylation is likely to be unproductive. The most efficient path forward is to change your overall synthetic plan. Consider synthesizing the N1-methyl-1H-indazole-7-carboxylic acid scaffold through a different route, for example, by using an appropriately substituted N-methylhydrazine in a cyclization reaction.[5]

Problem: The reaction has stalled, and I have low conversion of the starting material.

Answer: Low conversion can be due to several factors, including insufficient base strength, poor solubility of reagents, or deactivation of the nucleophile.

Causality & Actionable Advice:

  • Inadequate Deprotonation: The pKa of the indazole N-H is approximately 14-15. If you are using a weak base like sodium carbonate (Na₂CO₃), it may not be strong enough to fully deprotonate the indazole, especially in less polar solvents.[6]

    • Solution: Switch to a stronger base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][5]

  • Solubility Issues: Cesium carbonate has limited solubility in solvents like toluene or dioxane at room temperature, which can hinder the reaction.[1][5]

    • Solution: If using these solvents, increasing the temperature may improve solubility and reaction rate.[11] Alternatively, switch to a more polar solvent like DMF, but be aware this will impact selectivity.

  • Carboxylic Acid Interference: The free carboxylic acid can interfere with basic conditions. It will be deprotonated by the base, consuming an equivalent and potentially complicating the reaction.

    • Solution: It is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-methylation. This prevents side reactions and improves the solubility and reactivity of the substrate. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Problem: I have a mixture of products. How do I separate them and definitively identify the N1 and N2 isomers?

Answer: Separating and identifying indazole regioisomers is a common but critical challenge.

Actionable Advice:

  • Separation:

    • Column Chromatography: This is the most common method for laboratory-scale purification.[3] However, the polarity of the two isomers can be very similar, requiring careful solvent system optimization.

    • Recrystallization: For larger scales, developing a recrystallization procedure using a mixed solvent system can be an effective method to isolate a single, pure isomer, avoiding the need for chromatography.[12]

  • Identification: A combination of 1D and 2D NMR techniques is essential for unambiguous structural assignment.[7]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For the N1-isomer, a correlation will be observed between the N-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation will be seen between the N-methyl protons and the C3 carbon.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-isomer, an NOE can often be observed between the N-methyl protons and the proton at the C7 position of the benzene ring. This interaction is absent in the N2-isomer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?

The regioselectivity is a competition between the thermodynamically more stable 1H-indazole tautomer and the kinetically accessible N2 lone pair.[1][13][14] The outcome is influenced by:

  • Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically controlled product because the 1H-indazole tautomer is more stable.[15] N2-alkylation can be the kinetically favored pathway.[14]

  • Ion Pair Formation: In non-polar solvents like THF with a base like NaH, a "tight ion pair" can form. The sodium cation may coordinate with the N2 nitrogen and an oxygen atom from a substituent (e.g., at C3), sterically blocking N2 and directing the alkylating agent to N1.[5] In polar aprotic solvents like DMF, "solvent-separated ion pairs" dominate, leaving both nitrogens available for attack, often resulting in mixtures.[5]

  • Steric and Electronic Effects: Substituents on the indazole ring have a powerful directing effect. Bulky groups near N1 (at C7) or N2 (at C3) will sterically hinder alkylation at that position. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms.[5][6]

Q2: How does the 7-carboxylic acid group specifically influence the methylation?

The 7-carboxylic acid group (or its ester form) exerts two primary influences:

  • Steric Hindrance: It is located directly adjacent to the N1 position, creating a significant steric barrier that discourages the approach of the methylating agent. This strongly favors attack at the less hindered N2 position.[3][9]

  • Electronic Effect: As an electron-withdrawing group, it reduces the electron density and nucleophilicity of the entire ring system, but its impact is most pronounced at the adjacent N1 position. This further disfavors N1 alkylation relative to N2. Studies on 7-nitro and 7-carbomethoxy indazoles confirm that these C7 electron-withdrawing groups lead to excellent N2 selectivity.[5][6][16]

Q3: Are there alternative, more selective methods than direct methylation with methyl iodide?

Yes, several alternative methods have been developed to overcome the challenge of poor regioselectivity in direct alkylations.

MethodSelectivityDescriptionReference
Reductive Amination High N1 SelectivityA two-step process involving condensation with an aldehyde to form an enamine, followed by hydrogenation. However, 7-carboxylate indazole was found to be unreactive.[3][9]
Mitsunobu Reaction High N2 SelectivityReacting the indazole with an alcohol (e.g., methanol) in the presence of reagents like DIAD/DBAD and PPh₃ provides excellent yields and high N2 selectivity.[1][17]
Trichloroacetimidate Method High N2 SelectivityUsing methyl 2,2,2-trichloroacetimidate under acidic conditions (e.g., TfOH) is a highly effective method for selective N2-alkylation of indazoles.[13][14][18]
De Novo Synthesis Absolute ControlBuilding the indazole ring from precursors that already contain the N-methyl group allows for unambiguous synthesis of either the N1 or N2 isomer.[5][10]
Q4: What is the expected ¹H NMR chemical shift difference between the N-methyl protons of the two isomers?

While specific shifts depend on the solvent and exact structure, a general trend is often observed. The N1-methyl protons in substituted indazoles are typically found slightly downfield compared to the N2-methyl protons. However, this is not a reliable method for definitive assignment and must be confirmed with 2D NMR techniques like HMBC or NOESY.[5][7]

Visualized Workflows and Mechanisms

G cluster_challenge The Core Challenge: N-Methylation Start 1H-Indazole-7-COOH MeX Methylating Agent (e.g., MeI, Base) Start->MeX Reaction N1_Product N1-Methyl-1H-indazole-7-COOH (Sterically Hindered) MeX->N1_Product Path A (Minor) N2_Product N2-Methyl-2H-indazole-7-COOH (Favored Product) MeX->N2_Product Path B (Major)

Caption: The fundamental challenge in methylating 1H-indazole-7-carboxylic acid.

G cluster_workflow Troubleshooting Workflow for Poor Selectivity Start Problem: Mixture of N1/N2 Isomers Desired_N1 Desired Product: N1-Isomer Start->Desired_N1 Desired_N2 Desired Product: N2-Isomer Start->Desired_N2 Strategy_N1 Action: Change Synthetic Strategy (e.g., De Novo Synthesis) Direct alkylation is not feasible. Desired_N1->Strategy_N1 Strategy_N2 Action: Optimize for N2 - Base: NaH - Solvent: THF - Alt: Mitsunobu or Trichloroacetimidate method Desired_N2->Strategy_N2

Caption: A decision-making workflow for addressing poor regioselectivity.

Key Experimental Protocols

Protocol 1: General N-Methylation (High N2-Selectivity Expected)

This protocol is based on conditions known to favor N2-alkylation for C7-substituted indazoles.[5][6] The carboxylic acid is protected as a methyl ester.

Step A: Esterification

  • Suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in methanol (10-20 mL per gram).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 equiv) dropwise.

  • Remove the ice bath and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitor by TLC or LCMS).

  • Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 1H-indazole-7-carboxylate.

Step B: N2-Methylation

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Wash the NaH with dry hexanes and carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) (10 mL per gram of indazole).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 1H-indazole-7-carboxylate (1.0 equiv) in anhydrous THF.

  • Stir the mixture at 0 °C for 30-60 minutes. You should observe gas evolution ceasing.

  • Add methyl iodide (MeI) (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate methyl 2-methyl-2H-indazole-7-carboxylate.

Protocol 2: Mitsunobu Reaction for N2-Methylation

This protocol provides an alternative, often high-yielding route to the N2-isomer.[17]

  • Dissolve methyl 1H-indazole-7-carboxylate (1.0 equiv), triphenylphosphine (PPh₃) (1.5 equiv), and methanol (2.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or dibutyl azodicarboxylate (DBAD) (1.5 equiv) dropwise. A color change and/or precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
  • Power, M. J., et al. (2024).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • Power, M. J., et al. (2024).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PDF. [Link]
  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
  • ResearchGate. (n.d.). Scheme 20.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
  • ResearchGate. (2024).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Alberti, A., et al. (n.d.). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]
  • Organic Chemistry Portal. (2022).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2024).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

Sources

Technical Support Center: Recrystallization of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development encountering challenges with the recrystallization of 2-Methyl-2H-indazole-7-carboxylic acid (CAS No. 1234615-75-8)[1][2][3]. The principles and troubleshooting strategies detailed herein are designed to provide both a theoretical foundation and practical, actionable solutions to common issues in crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The main objective is to purify the solid compound. Recrystallization separates the target molecule from impurities that may include unreacted starting materials, byproducts, or residual solvents from the synthesis[4]. The process relies on the differential solubility of the compound and impurities in a chosen solvent at varying temperatures[5].

Q2: How do I select an appropriate solvent for this recrystallization?

The ideal solvent should dissolve this compound effectively at an elevated temperature but poorly at lower temperatures[6]. Conversely, impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. Given that the target compound is a polar aromatic carboxylic acid, polar solvents are a logical starting point[5]. Small-scale solubility tests are crucial for identifying the optimal solvent or solvent system.

Q3: My compound is streaking on a silica gel TLC plate. Is this related to purification?

Yes, this is a common issue with carboxylic acids on silica gel due to strong interactions between the acidic proton of the carboxyl group and the silica[4]. This can lead to "tailing" or streaking. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your eluting solvent system[4]. This ensures the compound remains protonated and moves as a more defined spot.

Q4: Can I use an acid-base extraction to pre-purify my crude product?

Absolutely. Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities[4]. You can dissolve the crude mixture in an organic solvent and extract it with an aqueous basic solution (e.g., sodium bicarbonate). The deprotonated this compound will move to the aqueous layer as its water-soluble carboxylate salt. The layers can then be separated, and the aqueous layer re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid[4].

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: Low or No Crystal Yield

A poor yield is one of the most frequent challenges in recrystallization.

Potential Causes & Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling[6][7][8].

    • Solution: If you suspect excess solvent, gently heat the solution to evaporate a portion of the solvent, then allow it to cool again[7][8]. To confirm if a significant amount of product remains in the mother liquor, you can dip a glass stirring rod into the filtrate and let it dry. A large residue indicates a substantial amount of dissolved compound[7].

  • Premature Crystallization: If crystals form too quickly, especially during hot filtration to remove insoluble impurities, the yield can be reduced.

    • Solution: Preheat the filtration funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter paper[4].

  • Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning it is still too soluble at low temperatures.

    • Solution: Re-evaluate your solvent choice through small-scale solubility tests. You may need a less polar solvent or a mixed solvent system.

Problem 2: Oiling Out

Instead of forming crystals, the compound separates from the solution as a liquid or "oil." This is often due to the compound coming out of solution at a temperature above its melting point.

Potential Causes & Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Consider pre-purification steps like an acid-base extraction or running the crude material through a silica plug[9]. If the solution is colored, adding a small amount of activated charcoal during the hot dissolution step can help remove colored impurities, but be aware that charcoal can also adsorb your product, potentially reducing the yield[7].

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath[6][8]. Insulating the flask can promote slower cooling.

  • Inappropriate Solvent Boiling Point: A solvent with a very high boiling point can lead to the solution being supersaturated at a temperature above the compound's melting point[10].

    • Solution: Choose a solvent with a lower boiling point if possible. If you must use a high-boiling point solvent, try using a slightly larger volume of solvent to lower the saturation temperature.

Problem 3: Poor Crystal Quality (e.g., small needles, powder)

While the goal is purification, obtaining well-formed crystals is often desirable for ease of handling and characterization.

Potential Causes & Solutions:

  • Rapid Crystallization: As with low yield, rapid crystal formation can lead to the trapping of impurities within the crystal lattice and the formation of small, less-pure crystals[7].

    • Solution: To slow down crystallization, you can add a small excess of the hot solvent to keep the compound in solution longer as it cools[7].

  • Supersaturation: If the solution becomes supersaturated, crystallization may not initiate.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound, if available[8].

Experimental Protocols

Solvent Selection Protocol
  • Place a small, accurately weighed amount of crude this compound into several test tubes.

  • Add a small, measured volume of a candidate solvent to each tube at room temperature and observe the solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if the compound dissolves completely[6].

  • Allow the tubes that showed complete dissolution at high temperature to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good recovery of crystalline material[5].

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds that can hydrogen bond[10][11].
Ethanol78HighA common choice for moderately polar compounds[10].
Methanol65HighSimilar to ethanol but with a lower boiling point[10].
Ethyl Acetate77MediumA versatile solvent for a range of polarities[10].
Acetone56MediumLow boiling point, can be difficult to work with due to high volatility[10].
Toluene111LowHigh boiling point, should be used with caution[10].
General Recrystallization Workflow

G cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying start Start with Crude Product choose_solvent Select Solvent via Solubility Tests start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Advanced Considerations

Impurity Incorporation: Impurities can be incorporated into crystals through various mechanisms, including surface deposition, inclusions of mother liquor, or formation of solid solutions[13]. Understanding the nature of the primary impurities can help in designing a more effective purification strategy. For instance, if an impurity is structurally very similar to the target molecule, a different purification technique like chromatography might be necessary[4].

References

  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • Recrystallization1.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Crystallization Solvents.pdf.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York.
  • Recrystallization Issues. Reddit.
  • This compound. Frontier Specialty Chemicals.
  • 1234615-75-8|this compound|BLD Pharm.
  • This compound;CAS No. - ChemShuttle.
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.

Sources

Technical Support Center: Stability of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find answers to frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.

Introduction

This compound is a methylated heterocyclic compound that serves as a valuable building block in medicinal chemistry, particularly in the development of molecules with enhanced metabolic stability. Understanding its stability profile under different experimental conditions is paramount for ensuring the integrity of research data and the successful development of new chemical entities. This guide will delve into the factors influencing its stability and provide practical protocols for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of factors including:

  • pH: The acidity or basicity of the solvent system can significantly impact the stability of the carboxylic acid and the indazole ring. Hydrolysis can occur under strongly acidic or basic conditions.[1] For instance, studies on similar heterocyclic carboxylic acids have shown that pH can affect the equilibrium between different structural forms, potentially influencing degradation rates.[2][3]

  • Solvent Polarity: The polarity of the solvent can affect the solubility and the rate of degradation reactions.[4][5][6][7][8] The choice of solvent can influence reaction mechanisms and the interaction between the compound and its environment.[5]

  • Temperature: Elevated temperatures can accelerate degradation processes. Thermal degradation is a common stress condition used in forced degradation studies to predict long-term stability.[1][9]

  • Light Exposure (Photostability): Indazole derivatives can be susceptible to photodegradation. A common pathway is the phototransposition of indazoles into benzimidazoles, particularly under UVB or UVA irradiation.[1][10][11] This rearrangement is thought to proceed from the excited state of the 2H-tautomer of the indazole ring.[1][11]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the indazole ring system.[1]

Q2: Which solvents are recommended for dissolving and storing this compound?

For routine experimental use, it is advisable to start with common laboratory solvents where the compound shows good solubility. Based on the structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective. For chromatographic applications, a mixture of acetonitrile and water is often a good starting point.[12]

When considering long-term storage in solution, it is crucial to minimize exposure to harsh conditions. Storage at low temperatures (2-8°C) and protection from light are recommended. For critical applications, it is best to prepare fresh solutions or conduct a short-term stability study in the chosen solvent under intended storage conditions.

Q3: How can I assess the stability of this compound in my specific solvent system?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for accurately assessing stability.[13][14] This involves monitoring the concentration of the parent compound over time and detecting the appearance of any degradation products.

A typical workflow involves:

  • Preparing a solution of this compound in the solvent of interest at a known concentration.

  • Storing aliquots of the solution under the desired conditions (e.g., specific temperature, light exposure).

  • At predefined time points, analyzing the samples by a validated HPLC method.

  • Quantifying the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.

Possible Causes and Solutions:

  • Degradation: The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study. Subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, heat, and light can help identify potential degradants.[9][15][16][17][18]

  • Impurity in the Starting Material: The unexpected peaks might be impurities present in the initial batch of the compound. Check the certificate of analysis (CoA) for the reported purity.

  • Solvent Impurities or Reactivity: The solvent itself may contain impurities or be reacting with your compound. Using high-purity, HPLC-grade solvents is crucial. Running a solvent blank on your HPLC can help identify solvent-related peaks.

Problem 2: The concentration of my this compound solution is decreasing over time, but I don't see any new peaks in the chromatogram.

Possible Causes and Solutions:

  • Precipitation: The compound may be precipitating out of solution, especially if the storage temperature is lower than the preparation temperature or if the solvent has evaporated, increasing the concentration. Visually inspect the solution for any solid material.

  • Adsorption to Container: The compound might be adsorbing to the surface of the storage container. Using silanized glass vials or polypropylene tubes can minimize this effect.

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength used for detection. Using a diode array detector (DAD) or a mass spectrometer (MS) can help in detecting a wider range of compounds.[14]

  • Formation of Insoluble Degradants: The degradation products could be insoluble in the mobile phase and may not be eluting from the HPLC column.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17]

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[17]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature or heat to 50-60°C if no degradation is observed.[17]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat to 50-60°C.[17]

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[1]

    • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C).[1] Also, expose a solution to elevated temperatures.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[1]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[1]

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.[1]

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with an unstressed control sample.

Data Interpretation:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Assess the peak purity of the parent peak in the stressed samples using a DAD detector to ensure the method is specific.

Data Summary Table

The following table provides a template for summarizing the stability data for this compound in different solvents under various conditions.

Solvent SystemConditionDuration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationMajor Degradation Products (Retention Time)
Acetonitrile:Water (1:1)Room Temp (25°C)48100982%-
Methanol40°C48100955%Peak at 3.2 min
DMSOPhotostability Chamber241008515%Peak at 4.5 min, 5.1 min
0.1 M HCl60°C81007030%Peak at 2.8 min
0.1 M NaOH60°C81006535%Peak at 3.5 min

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize Acid/Base Samples Sampling->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Interpret Calculate % Degradation Identify Degradants Assess Peak Purity HPLC->Interpret

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting_Peaks cluster_investigation Investigation Steps cluster_conclusion Possible Conclusions Start Unexpected Peak(s) in Chromatogram Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Run_Blank Analyze Solvent Blank Start->Run_Blank Force_Degrade Perform Forced Degradation Study Start->Force_Degrade Impurity Starting Material Impurity Check_CoA->Impurity Solvent_Issue Solvent Contamination or Reaction Run_Blank->Solvent_Issue Degradation_Product Compound Degradation Force_Degrade->Degradation_Product

Caption: Decision tree for troubleshooting unexpected peaks.

References

  • Benchchem. (n.d.). Technical Support Center: Indazole Derivatives.
  • ResearchGate. (n.d.). Photoreaction of Indazole Metastable-State Photoacid | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Iodo-1H-indazole-3-carboxylic Acid.
  • PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • (2022). Forced Degradation – A Review.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • (n.d.). Stability Indicating Forced Degradation Studies - RJPT.
  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC - NIH. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • CrystEngComm (RSC Publishing). (n.d.). Understanding the effect of solvent polarity on the polymorphism of octadecanoic acid through spectroscopic techniques and DFT calculations.
  • ACS Publications. (n.d.). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants | The Journal of Organic Chemistry.
  • PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF.
  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • ResearchGate. (2023). (PDF) How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.

Sources

Technical Support Center: 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2H-indazole synthesis. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2H-indazoles, with a particular focus on identifying and mitigating common side reactions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments, providing insights into their chemical origins and actionable solutions to improve yield, purity, and regioselectivity.

Q1: My reaction is producing a significant amount of the 1H-indazole isomer instead of the desired 2H-indazole. What causes this and how can I improve selectivity?

A1: This is the most common challenge in indazole synthesis and stems from the inherent tautomerism of the indazole ring.

  • Causality & Mechanism: The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2). The unsubstituted 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form.[1] When an indazole ring is deprotonated, the resulting indazolide anion has negative charge density on both nitrogens. Subsequent reaction with an electrophile (e.g., an alkyl halide) can occur at either site. The ratio of N1 to N2 products is highly sensitive to reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[2][3] N1-substituted products are often the thermodynamic products, favored by higher temperatures or longer reaction times, which allow for equilibration to the more stable isomer.[4][3][5]

  • Troubleshooting & Optimization:

    • Solvent Choice: The polarity of the solvent is critical. Non-polar aprotic solvents like THF or toluene often favor N1 alkylation, especially with bases like sodium hydride (NaH), by promoting tight ion-pairing.[4] Conversely, polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" anion and potentially altering the N1/N2 ratio, though this can sometimes decrease selectivity.[4]

    • Base and Counter-ion: The choice of base determines the counter-ion (e.g., Na+, K+, Cs+), which can influence the accessibility of the two nitrogen atoms. Strong, sterically hindered bases may favor one isomer over the other. Some reports suggest that specific bases can direct alkylation towards the N2 position under kinetically controlled conditions.[3][5]

    • Temperature Control: To favor the kinetic N2-product, conduct the reaction at the lowest feasible temperature to prevent isomerization to the more stable N1-product.

    • Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a major role. Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%).[4]

Q2: I am observing a byproduct with a mass corresponding to an N-oxide during my synthesis. What conditions favor this and how can I prevent it?

A2: N-oxide formation is a common oxidative side reaction, particularly in syntheses involving nitro-aromatic precursors or oxidizing conditions.

  • Causality & Mechanism: In methods like the Davis-Beirut reaction or Cadogan cyclization, which often start from ortho-nitroaryl compounds, intermediates such as nitroso species are formed.[6][7][8] These reactive intermediates can sometimes lead to over-oxidation or side reactions that result in the formation of stable indazole N-oxides.[9] The proposed mechanism for some oxidative cyclizations explicitly involves the oxidation of an anilinic nitrogen to a nitroso compound, which then cyclizes.[10] If this process is not perfectly controlled, N-oxide formation can become a competitive pathway.

  • Troubleshooting & Optimization:

    • Control of Oxidant/Reductant Stoichiometry: In reductive cyclizations (e.g., using phosphines or low-valent titanium), ensure the amount of reducing agent is sufficient to fully reduce the nitro group to the desired oxidation state for cyclization without leaving reactive nitroso intermediates that can be diverted.[11][12]

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation from atmospheric oxygen, especially if radical mechanisms are plausible.

    • Temperature Management: High reaction temperatures can sometimes promote undesired oxidative side pathways. Optimization to the lowest effective temperature is recommended.

    • Alternative Synthetic Routes: If N-oxide formation is persistent, consider routes that do not involve nitro-group reduction, such as the [3+2] cycloaddition of sydnones with arynes, which is known for its clean conversion to 2H-indazoles without 1H-indazole or oxidative byproducts.[13][14]

Q3: My cyclization reaction is sluggish, and I'm getting a complex mixture of products, possibly including dimers or hydrazones. How can I improve the reaction efficiency?

A3: Sluggish reactions and complex mixtures often point to suboptimal reaction conditions, unstable intermediates, or competing intermolecular side reactions.

  • Causality & Mechanism:

    • Dimer Formation: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. For example, a reactive intermediate might react with a starting material molecule instead of cyclizing.

    • Hydrazone Formation: In syntheses involving hydrazines (e.g., from o-haloaryl carbonyls), the formation of stable hydrazone intermediates is a key step.[13] If the subsequent cyclization conditions are not optimal (e.g., insufficient temperature, incorrect catalyst), the hydrazone may persist or undergo decomposition, leading to a complex mixture. Some older methods are noted for side reactions like hydrazone and dimer formation.[13]

  • Troubleshooting & Optimization:

    • Increase Dilution: To disfavor intermolecular side reactions like dimerization, run the reaction at a lower concentration (higher dilution). This principle favors the intramolecular cyclization pathway.

    • Optimize Catalyst and Ligand: For metal-catalyzed reactions (e.g., copper- or palladium-catalyzed N-N bond formation), screen different catalysts, ligands, and bases. A catalyst system that promotes rapid intramolecular cyclization will outcompete side reactions.[15][16]

    • One-Pot Procedures: Modern synthetic methods often employ one-pot procedures where intermediates are not isolated. For example, the condensation of an o-nitrobenzaldehyde with an amine followed by an in-situ reductive cyclization can be more efficient and prevent the decomposition of sensitive intermediates.[11]

    • Review Reaction Conditions: Ensure the temperature, solvent, and base are optimized for the specific cyclization method. For instance, the Cadogan reductive cyclization has been significantly improved by using milder conditions (e.g., i-PrOH at 80°C) compared to harsher, traditional protocols.[11]

Frequently Asked Questions (FAQs)

Q: Which synthetic routes are generally most reliable for selectively producing 2H-indazoles?

A: While direct N2-alkylation of a pre-formed indazole can be optimized, building the ring with the N2-substituent already in place is often more selective. Highly effective methods include:

  • Condensation-Cadogan Reductive Cyclization: A one-pot reaction of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization, is a robust method for generating a wide variety of N2-substituted 2H-indazoles.[11][17]

  • Davis-Beirut Reaction: This reaction uses N-substituted 2-nitrobenzylamines, which cyclize under basic conditions to form 2H-indazoles.[7][13][18] It is known for using inexpensive starting materials.[7]

  • Copper-Catalyzed Three-Component Reaction: The reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper, provides a direct route to 2H-indazoles with broad functional group tolerance.[15]

  • [3+2] Cycloaddition of Sydnones and Arynes: This method offers excellent yields and exclusively forms the 2H-indazole regioisomer, completely avoiding contamination from 1H-indazoles.[14]

Q: How can I best analyze the ratio of 1H- and 2H-indazole isomers in my product mixture?

A: The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. The chemical shifts of the protons on the indazole ring and on the N-substituent will be distinct for the N1 and N2 isomers. For complex cases, 2D NMR techniques like NOESY can be used to confirm the regiochemistry by observing through-space correlations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that both products have the same mass, the isomers can typically be separated by reverse-phase HPLC, allowing for quantification of the ratio based on peak area.

  • X-ray Crystallography: If a crystalline product can be obtained from one of the isomers, single-crystal X-ray analysis provides unambiguous structural confirmation.[2]

Data & Protocols

Table 1: Influence of Reaction Conditions on N1 vs. N2 Selectivity in Indazole Alkylation

This table summarizes representative outcomes to illustrate how experimental parameters can be tuned to control regioselectivity.

Indazole Substrate Electrophile Base Solvent Temp. N1:N2 Ratio Key Insight Reference
3-Methylindazolen-Pentyl bromideNaHTHFRT>99:1NaH in THF strongly favors N1 (thermodynamic product).[4]
7-Nitroindazolen-Pentyl bromideNaHTHFRT4:96Strong EWG at C7 directs alkylation to N2.[4]
IndazoleBenzyl bromideK₂CO₃DMFRT~1:1Common conditions can lead to poor selectivity.[19]
Indazole(Alcohol form)PPh₃/DIADTHF0°C→RT1:2Mitsunobu conditions can favor the N2 isomer.[19]
Protocol: Selective Synthesis of a 2H-Indazole via One-Pot Reductive Cyclization

This protocol is adapted from a modern, mild approach to the Cadogan cyclization.[11]

Objective: To synthesize a 2-aryl-2H-indazole from an o-nitrobenzaldehyde and an aniline.

Materials:

  • Substituted o-nitrobenzaldehyde (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Tri-n-butylphosphine (PBu₃) (1.5 eq)

  • Isopropanol (i-PrOH) (solvent, ~0.2 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-nitrobenzaldehyde (1.0 eq) and isopropanol.

  • Condensation: Add the aniline (1.1 eq) to the solution. Stir the mixture at 80°C for 1-2 hours to form the ortho-imino-nitrobenzene intermediate. Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Reductive Cyclization: Once the condensation is complete, add tri-n-butylphosphine (1.5 eq) dropwise to the reaction mixture at 80°C.

  • Reaction: Continue to stir the reaction at 80°C. Monitor the formation of the 2H-indazole product by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2H-indazole product.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Indazole Alkylation

This diagram illustrates the key decision point in the alkylation of an indazolide anion, leading to either the desired N2-product or the N1-side product.

G cluster_0 Reaction Start cluster_2 Products Indazole Indazole Base Base IndazoleBase IndazoleBase Indazolide_Anion Indazolide Anion (Resonance Stabilized) IndazoleBase->Indazolide_Anion -H+ N2_Product 2H-Indazole (Desired Product) Indazolide_Anion->N2_Product Kinetic Pathway (N2 Attack) N1_Product 1H-Indazole (Side Product) Indazolide_Anion->N1_Product Thermodynamic Pathway (N1 Attack)

Caption: Regioselectivity in indazole alkylation.

Diagram 2: Simplified Davis-Beirut Reaction Workflow

This workflow shows the transformation from a 2-nitrobenzylamine to the final 2H-indazole product, highlighting the key cyclization step.

G Start N-Substituted 2-Nitrobenzylamine Intermediate Nitroso Imine Intermediate Start->Intermediate Base (e.g., KOH) Rearrangement Product 2H-Indazole Product Intermediate->Product Intramolecular N-N Cyclization Side_Product Oxidative Side Products (e.g., N-Oxides) Intermediate->Side_Product Incomplete Reaction/ Over-oxidation

Sources

Technical Support Center: Navigating Indazole N-Alkylation Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the regioselective alkylation of indazoles. The indazole core is a privileged scaffold in medicinal chemistry, but its ambidentate nucleophilic nature often leads to difficulties in achieving desired product outcomes, primarily low conversion and poor regioselectivity.[1][2] This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during indazole N-alkylation reactions in a practical question-and-answer format.

Issue 1: My reaction has stalled, resulting in low conversion of the starting indazole.

Question: I'm running an N-alkylation on my indazole, but TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent and frustrating issue. The root cause often lies in one of several key areas: base activity, reaction temperature, or the quality of your reagents and solvent.

Causality & Troubleshooting Steps:

  • Inactive Base: The deprotonation of the indazole N-H is the critical first step. If your base is not active enough, the reaction will not initiate effectively.

    • Sodium Hydride (NaH): This is a very common base for N-alkylation, particularly for achieving N1 selectivity.[3] However, it is highly sensitive to moisture and air. If your NaH is old or has been handled improperly, it may be coated with inactive sodium hydroxide/carbonate. Solution: Always use freshly opened NaH or NaH from a container that has been rigorously stored under an inert atmosphere. Ensure it is a fine, grey powder, not clumpy or white.

    • Carbonate Bases (K₂CO₃, Cs₂CO₃): While generally more stable than NaH, their efficacy can be hampered by insufficient surface area or poor solubility. Solution: Ensure your carbonate base is a fine powder. For cesium carbonate, which is often used to promote N1-alkylation, heating can be crucial to increase its solubility and reactivity, for instance in solvents like dioxane.[4][5]

  • Insufficient Reaction Temperature: Many alkylation reactions require thermal energy to proceed at a reasonable rate.

    • Observation: A reaction that is clean but stalled at room temperature is a classic sign that more energy is needed.

    • Solution: Gradually increase the reaction temperature. For instance, reactions with NaH in THF that show poor conversion at room temperature can often be driven to completion by heating to 50 °C or reflux.[6][7] Monitor the reaction by TLC or LC-MS at each temperature increment (e.g., every 10-20 °C) to find the optimal balance between reaction rate and potential side product formation.

  • Poor Solvent or Reagent Quality: The presence of water or other protic impurities can quench the indazolide anion or the base.

    • Solution: Always use anhydrous solvents, especially for reactions involving moisture-sensitive bases like NaH. Ensure your alkylating agent's purity is verified. If it is a halide, check for signs of degradation (e.g., discoloration).

  • Inappropriate Base/Solvent Combination: The choice of base and solvent are intrinsically linked. Some combinations are simply ineffective.

    • Example: Using potassium or sodium carbonate in THF at room temperature for indazole alkylation has been shown to fail, yielding no product.[7] These bases require more polar solvents like DMF or acetonitrile to be effective.[2][8]

Issue 2: My reaction is complete, but I have a mixture of N1 and N2 alkylated isomers that are difficult to separate.

Question: I've successfully consumed my starting material, but the product is an inseparable or poorly separable mixture of the N1 and N2 regioisomers. How can I improve the regioselectivity?

Answer: This is the most common challenge in indazole chemistry.[2][9] The N1 and N2 positions have different electronic and steric properties, and their relative reactivity is highly sensitive to reaction conditions. The key is to manipulate these conditions to favor one isomer over the other. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][7]

Decision-Making Workflow for Regioselectivity:

G start Goal: Improve Regioselectivity target_n1 Targeting N1 Isomer (Thermodynamic Product) start->target_n1 target_n2 Targeting N2 Isomer (Kinetic Product) start->target_n2 base_solvent Modify Base/Solvent System target_n1->base_solvent Primary Strategy conditions Consider Alternative Reaction Types target_n2->conditions Primary Strategy na_thf Use NaH in THF (Strong, non-coordinating base in non-polar aprotic solvent) base_solvent->na_thf Classic Method cs_dioxane Use Cs₂CO₃ in Dioxane (Promotes chelation) base_solvent->cs_dioxane Effective for substrates with C3-coordinating groups reagent Change Alkylating Agent mitsunobu Mitsunobu Reaction (DIAD/DEAD, PPh₃, Alcohol) conditions->mitsunobu Generally reliable for N2 acid_cat Acid-Catalyzed Conditions (e.g., TfOH with diazo compounds) conditions->acid_cat High N2 selectivity G cluster_0 N1-Alkylation Pathway (e.g., NaH/THF) cluster_1 N2-Alkylation Pathway (e.g., Mitsunobu) A Indazole + NaH B Indazolide Anion + Na⁺ A->B - H₂ C { N1 Attack | N2 Attack} | Na⁺ Cation Coordination at N2 B->C + R-X D N1-Alkylated Product (Major, Thermodynamically Favored) C:f0->D Sterically & Electronically Favored E N2-Alkylated Product (Minor) C:f1->E Sterically Hindered F Alcohol + DEAD + PPh₃ G [Phosphonium-Betaine Complex] F->G H Indazole attacks Complex G->H I N2 Attack (Kinetic Control) H->I J N2-Alkylated Product (Major) I->J

Sources

Preventing decomposition of 2-Methyl-2H-indazole-7-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazole-7-carboxylic acid (CAS No. 1234615-75-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable methylated heterocycle during storage. As a crucial building block in medicinal chemistry for enhancing metabolic stability in drug candidates, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.

Understanding the Stability of this compound

This compound, like many complex organic molecules, is susceptible to degradation over time, which can compromise its purity and reactivity.[1] The indazole ring, while aromatic, can be sensitive to environmental factors, and the carboxylic acid group introduces its own set of potential reactions. The primary drivers of decomposition for this compound are exposure to moisture, oxygen, light, and elevated temperatures .[1][2]

Decomposition Pathways: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of indazoles and carboxylic acids, we can anticipate several potential routes of decomposition. These can include oxidation of the indazole ring, decarboxylation (loss of CO2), and reactions involving the carboxylic acid moiety, potentially accelerated by light or trace impurities.[3][4]

Below is a generalized diagram illustrating the key environmental factors that can lead to the degradation of this compound.

Caption: Key environmental factors leading to decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[1] The location should be dry and well-ventilated.[1]

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: Indazole derivatives can be sensitive to oxidation.[1] Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation that can lead to the formation of impurities and a decrease in the compound's purity.[1][5]

Q3: I've noticed a change in the color of my compound. What does this signify?

A3: A significant change in color, such as darkening from its typical white to beige appearance, can be an indicator of degradation.[1][6] This could be due to exposure to air, moisture, or light. If you observe a color change, it is highly recommended to re-analyze the material for purity before use.[1]

Q4: Can I store this compound at room temperature for short periods?

A4: While refrigerated conditions are strongly recommended for long-term stability, short-term storage at room temperature in a desiccator may be acceptable for frequently used aliquots.[1] However, this is not advisable for your main stock of the compound.[1]

Q5: What materials should I avoid storing this compound with?

A5: This compound should be stored away from strong oxidizing agents, strong bases, and amines, as these can react with the indazole or carboxylic acid functional groups.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color change, clumping) 1. Exposure to air and/or light: The container may not have been properly sealed, or it was left in a lighted area. 2. Moisture absorption: The compound is hygroscopic and has been exposed to ambient humidity. 3. Inappropriate storage temperature: The refrigerator or cold room may not be maintaining the recommended 2-8°C.1. Solution: Always ensure the container is tightly sealed immediately after use and store it in a dark location. For added protection, consider purging the container with an inert gas like argon or nitrogen before sealing.[1] 2. Solution: If the compound is used frequently at room temperature, store the working aliquot in a desiccator with an active desiccant.[1] 3. Solution: Regularly monitor and verify the temperature of your storage unit.
Inconsistent or unexpected experimental results 1. Compound degradation: The purity of the compound may have been compromised due to prolonged or improper storage. 2. Contamination: The compound may have been contaminated during handling.1. Solution: If the compound has been stored for an extended period or under less-than-ideal conditions, re-analyze its purity using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with further experiments.[7] 2. Solution: Review your handling procedures. Always use clean, dry spatulas and glassware. Avoid introducing contaminants by using dedicated equipment for this compound.
Difficulty dissolving the compound 1. Formation of insoluble degradation products: Decomposition may have led to byproducts with lower solubility. 2. Incorrect solvent choice: The chosen solvent may not be appropriate for the compound.1. Solution: If you suspect degradation, purify a small sample of the material and re-check its solubility. 2. Solution: Consult the literature or perform small-scale solubility tests with a range of appropriate solvents.

Protocols for Ensuring Compound Integrity

Adhering to strict protocols for handling and storage is the most effective way to prevent decomposition.

Protocol 1: Proper Storage of this compound
  • Initial Receipt: Upon receiving the compound, immediately transfer it to a designated cold storage location (2-8°C).

  • Container: Ensure the compound is in a tightly sealed, amber glass vial or a similar light-resistant container.[1][2]

  • Inert Atmosphere: For long-term storage, it is best practice to create an inert atmosphere within the container. This can be achieved by gently flushing the vial with dry argon or nitrogen before sealing.[5][8]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Inventory Management: Use a first-in, first-out (FIFO) system to ensure older stock is used first.

Protocol 2: Handling and Dispensing Air-Sensitive Compounds

The following workflow minimizes exposure to atmospheric oxygen and moisture.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Dry_Glassware Oven-dry all glassware Inert_Atmosphere Prepare inert atmosphere (Glovebox or Schlenk line) Dry_Glassware->Inert_Atmosphere Equilibrate Allow compound to reach room temp in a desiccator Inert_Atmosphere->Equilibrate Transfer Transfer compound under inert atmosphere Equilibrate->Transfer Weigh Weigh the required amount Transfer->Weigh Seal_Promptly Tightly seal the main container Weigh->Seal_Promptly Purge Purge headspace with inert gas Seal_Promptly->Purge Store Return to 2-8°C storage Purge->Store

Caption: Recommended workflow for handling the compound.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly checking the purity of your compound is a crucial quality control step.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of HPLC-grade methanol and water with 0.1% formic acid. Degas the mobile phase to prevent air bubbles.[7][9]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.[7]

  • Instrument Setup: Equilibrate a C18 HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the UV detector to an appropriate wavelength to monitor the analyte.[7]

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram.

  • Data Analysis: Analyze the chromatogram to determine the peak area of the main compound and any impurities. A decrease in the main peak's area percentage over time indicates degradation.

By implementing these guidelines, you can significantly extend the shelf-life of your this compound and ensure the integrity of your research.

References

  • Kuklenz, K.D. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Paper presented at CORROSION 2017, New Orleans, Louisiana, USA.
  • Novotný, O., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131.
  • Davídek, T., et al. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131.
  • Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(25), 4026-4043.
  • Watson, J.S., et al. (2002). Formation of carboxylic acids during aerobic biodegradation of crude oil and evidence of microbial oxidation of hopanes. Organic Geochemistry, 33(10), 1153-1167.
  • Mortensen, P.B. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Biochimica et Biophysica Acta, 1124(1), 71-79.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58, 4026-4043.
  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • González-Vera, J.A., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 26(9), 1936-1941.
  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908.
  • Ma, W., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1045768.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908.
  • Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(11), 2568.

Sources

Optimizing reaction conditions for the synthesis of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid

Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The indazole core is a privileged scaffold in modern drug discovery, but its synthesis, particularly regioselective N-alkylation, presents common and often frustrating challenges.[1]

This document provides in-depth, experience-driven answers to frequently encountered problems. We will move beyond simple procedural steps to explain the underlying chemical principles governing the reaction, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and direct synthetic route to this compound?

A: The most direct and widely employed strategy is the regioselective N-methylation of a 1H-indazole-7-carboxylic acid precursor.[2] This typically involves the deprotonation of the indazole N-H proton with a suitable base, followed by the introduction of a methylating agent. The primary challenge in this approach is controlling the site of methylation, as the reaction can occur on either the N-1 or N-2 nitrogen atom.

Q2: Why is regioselectivity (N-1 vs. N-2 methylation) the principal challenge in this synthesis?

A: The indazole ring system exhibits annular tautomerism, where the N-H proton can reside on either nitrogen, resulting in the 1H- and 2H-tautomers.[3] The 1H-tautomer is generally more thermodynamically stable.[4] Upon deprotonation, the resulting indazolide anion has significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack. Direct alkylation often yields a mixture of N-1 and N-2 substituted products, which can be difficult to separate and reduces the yield of the desired isomer.[5][6] Achieving high selectivity is therefore critical for an efficient synthesis.[3]

Q3: How does the carboxylic acid group at the C-7 position influence the regioselectivity of methylation?

A: The substituent at the C-7 position has a profound electronic influence on the outcome of the N-alkylation. An electron-withdrawing group, such as a carboxylic acid (or its ester equivalent), at the C-7 position strongly directs the alkylation to the N-2 position.[4][6] Studies have shown that for indazoles with a C-7 NO₂ or CO₂Me group, N-2 regioselectivity can be excellent (≥96%).[4][7] This is attributed to the electronic destabilization of the adjacent N-1 position by the electron-withdrawing field effect, making the more distant N-2 nitrogen the more favorable site for alkylation.

Q4: What is a more robust, two-step approach to avoid complications with the free carboxylic acid?

A: A highly reliable and common industrial strategy is to start with the corresponding ester, typically methyl 1H-indazole-7-carboxylate. You would first perform the N-methylation reaction on the ester and then hydrolyze the ester group in a subsequent step to yield the final carboxylic acid product.[8] This approach prevents potential side reactions involving the acidic proton of the carboxyl group, such as salt formation that can affect solubility or reactions with the base, leading to a cleaner reaction profile and often simpler purification.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: The reaction shows low yield or fails to reach completion.

  • Potential Cause 1: Inappropriate Base or Insufficient Deprotonation.

    • Explanation: The pKa of the indazole N-H is approximately 14. The base must be strong enough to achieve complete deprotonation and form the reactive indazolide anion. If deprotonation is incomplete, the reaction rate will be slow and yields will be low.

    • Solution: While strong bases like Sodium Hydride (NaH) are often used, they can sometimes lead to N-1 selectivity in the absence of strong directing groups.[4] For this specific substrate, milder inorganic bases are often highly effective and favor the desired N-2 product. We recommend screening bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often superior as the large, soft cesium cation can lead to a "freer" anion, enhancing reactivity.

  • Potential Cause 2: Poor Solubility of Reactants or Intermediates.

    • Explanation: The starting indazole or the intermediate indazolide salt may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a stalled reaction.[9]

    • Solution: Use a polar aprotic solvent that is effective at dissolving both the starting material and the anionic intermediate. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for this reaction. Ensure the reaction is stirred efficiently to maximize homogeneity.

  • Potential Cause 3: Suboptimal Reaction Temperature.

    • Explanation: Alkylation reactions are often sensitive to temperature. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can lead to the degradation of starting materials or products, or promote side reactions like decarboxylation of the final product.[9][10]

    • Solution: A systematic screening of the reaction temperature is advised, starting from room temperature and gradually increasing to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.[9]

Issue 2: Significant formation of the undesired N-1 isomer (1-Methyl-1H-indazole-7-carboxylic acid) is observed.

  • Potential Cause: The reaction conditions are overriding the C-7 directing effect.

    • Explanation: While the C-7 carboxyl group is a strong N-2 director, certain conditions can diminish its influence. For example, using NaH in THF, a combination known to favor N-1 alkylation for many other indazoles, might still produce a higher-than-desired amount of the N-1 isomer here.[4][6]

    • Solution: To maximize N-2 selectivity, leverage conditions that amplify the electronic directing effect.

      • Switch Base/Solvent: The combination of Potassium Carbonate (K₂CO₃) in DMF is a well-established system for promoting N-2 alkylation in the presence of electron-withdrawing groups.

      • Consider the Cation: Using Cesium Carbonate (Cs₂CO₃) can further enhance N-2 selectivity.

      • Acid-Catalyzed Methods: While less common for simple alkylations, some N-2 selective methods operate under acidic conditions with specific reagents, though these may not be compatible with a free carboxylic acid.[3][11]

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: N-1 Isomer > 5%? check_base Current Base? start->check_base base_nah NaH check_base->base_nah base_other K₂CO₃ / Cs₂CO₃ check_base->base_other check_solvent Current Solvent? solvent_thf THF check_solvent->solvent_thf solvent_dmf DMF / DMSO check_solvent->solvent_dmf action_change_base Action: Switch to K₂CO₃ or Cs₂CO₃ base_nah->action_change_base base_other->check_solvent action_change_solvent Action: Switch to DMF solvent_thf->action_change_solvent action_optimize_temp Action: Re-optimize Temperature (25-60 °C) solvent_dmf->action_optimize_temp end_good Result: N-2 Selectivity > 95% action_change_base->end_good action_change_solvent->end_good action_optimize_temp->end_good

Caption: Decision tree for troubleshooting poor N-2 regioselectivity.

Issue 3: The product is difficult to purify.

  • Potential Cause 1: Emulsion during Acid-Base Workup.

    • Explanation: Carboxylic acids are often purified by extracting into a basic aqueous layer, washing away neutral organic impurities, and then re-acidifying to precipitate the product.[10] However, emulsions can form, making separation difficult.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a very different density (e.g., hexanes). Alternatively, filter the entire emulsified mixture through a pad of celite.

  • Potential Cause 2: Co-elution of N-1 and N-2 Isomers on Silica Gel.

    • Explanation: The two regioisomers can have very similar polarities, making chromatographic separation challenging and resource-intensive.

    • Solution: The best solution is to optimize the reaction for selectivity to minimize the formation of the N-1 isomer in the first place. If separation is necessary, try a different solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane with a small amount of acetic acid to keep the carboxyl group protonated and reduce tailing).

Data Summary & Recommended Protocols

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation
Substituent at C-7BaseSolventPredominant IsomerSelectivity (N-2:N-1)Reference
-CO₂MeNaHTHFN-2High (>96:4)[4][7]
-NO₂NaHTHFN-2High (>96:4)[4][7]
-H (unsubstituted)NaHTHFN-1N-1 favored[4]
GeneralK₂CO₃DMFN-2Generally favored[6]

This data underscores the powerful directing effect of the C-7 electron-withdrawing group, making N-2 the heavily favored product even under conditions that would normally favor N-1.

Experimental Protocol: Two-Step Synthesis via Methyl Ester Intermediate

This protocol is an illustrative and robust method that avoids complications from the free acid during the alkylation step.

Step 1: N-methylation of Methyl 1H-indazole-7-carboxylate

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 1H-indazole-7-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of indazole).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood. Alternatively, methyl iodide (MeI) can be used.

  • Reaction Monitoring: Heat the reaction to 40-50 °C and monitor its progress by LC-MS or TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-methyl-2H-indazole-7-carboxylate.

Step 2: Saponification to this compound

  • Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature. Monitor the reaction by LC-MS until the ester is fully consumed (typically 1-3 hours).

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4. The desired product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • BenchChem Technical Support. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • BenchChem Technical Support. (n.d.). troubleshooting regioselectivity in 2H-indazole synthesis.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • BenchChem Technical Support. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.

Sources

Overcoming poor reproducibility in 2-Methyl-2H-indazole-7-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches. I'm focusing on the synthesis, purification, and characterization of 2-Methyl-2H-indazole-7-carboxylic acid. I'm also looking into common experimental challenges and potential sources of this compound.

Defining Technical Scope

I'm now analyzing the search results to pinpoint recurring problems in synthesizing, purifying, and characterizing the target compound. My plan is to use this analysis to shape the technical support guide using a question-and-answer format. For each issue, I'll formulate a troubleshooting protocol with scientific reasoning and citations. I'll also use tables and diagrams to visualize data and workflows.

Outlining Support Center Structure

I'm now outlining the structure of the technical support center. I'm focusing on a clear, problem-oriented question-and-answer format, addressing common issues first, before moving into specifics. I'm also preparing to explain the reasoning behind experimental steps, prioritizing expertise and trustworthiness within the protocols. I'm building a framework for the guide.

Establishing Scientific Rigor

I'm now integrating scientific integrity into the troubleshooting guide. I'm focusing on "why" each step is essential, not just "how," and I'm adding self-validating protocols with control steps. My Google search is ongoing, seeking authoritative sources for protocols and mechanistic insights. I'll include in-text citations and a comprehensive reference list at the end.

Expanding Protocol Development

I'm now expanding my work into developing detailed, step-by-step troubleshooting protocols that explain the underlying scientific rationale and include citations to authoritative sources found during initial searches. I am also planning tables for data like optimal reaction conditions and expected analytical results, and using Graphviz diagrams to visualize experimental workflows. I will be sure to compile a "References" section, including titles and working URLs.

Defining Project Scope

I've scoped the project to be a technical support center, structured as a problem-oriented Q&A. I will emphasize the "why" behind each step, adding self-validating protocols with control steps. The goal is to provide a guide that is grounded in expertise and trustworthy sources. I am now focusing on the initial Google searches, and will use the data to start developing detailed, step-by-step troubleshooting protocols.

Initiating Detailed Search

I'm now diving deep into Google, aiming for an initial grasp of the target compound's synthesis, typical problems, and the characterization methods. I'm focusing on collecting data to structure the guide, which I'll build around clear troubleshooting Q&A. I will then expand by developing detailed, step-by-step troubleshooting protocols that explain the underlying scientific rationale and include citations. I'm also ready to craft tables and diagrams.

Executing Google Searches

I'm now diving deep into Google to find information on synthesizing, purifying, and characterizing this compound, focusing on common experimental pitfalls. My goal is to structure a troubleshooting guide in Q&A format, with detailed protocols and citations. I plan to use tables and diagrams, compiling references as I go.

Technical Support Center: Enhancing Cell Permeability of 2-Methyl-2H-indazole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-2H-indazole-7-carboxylic acid derivatives. Here, we address common challenges and provide practical troubleshooting strategies to enhance the cell permeability of this important class of compounds. Our approach is rooted in established scientific principles and field-proven experience to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the cell permeability of this compound derivatives.

Q1: Why do this compound derivatives often exhibit low cell permeability?

The primary reason for the typically low cell permeability of this class of compounds is the presence of the carboxylic acid group. Most carboxylic acids have a pKa value in the range of 3.5 to 4.5.[1][2] At physiological pH (around 7.4), this group is predominantly ionized (deprotonated), forming a negatively charged carboxylate. This charge significantly increases the hydrophilicity and polarity of the molecule, which in turn impedes its ability to passively diffuse across the lipophilic cell membrane.[1][2]

Q2: What are the main strategies to improve the cell permeability of these derivatives?

There are three primary strategies to enhance the cell permeability of these compounds:

  • Chemical Modification (Prodrug Approach): This involves temporarily masking the polar carboxylic acid group with a more lipophilic moiety. The most common approach is esterification to create an ester prodrug.[1][2][3] Once inside the cell, the ester is cleaved by intracellular esterases to release the active carboxylic acid-containing drug. Amide linkages can also be explored.[3]

  • Formulation Strategies: These methods aim to improve the absorption of the drug without chemically modifying it. This can include the use of lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs), or co-formulation with permeability enhancers.[4][5]

  • Use of Synthetic Transporters: An emerging area of research involves the use of synthetic small molecules that can act as transmembrane anion transporters, facilitating the passage of carboxylate anions across the lipid bilayer.[6]

Q3: What key physicochemical properties should I consider when designing new derivatives for improved permeability?

When designing new analogs, focus on the following properties:

  • Lipophilicity (LogP/LogD): Higher lipophilicity generally correlates with better passive diffusion, up to a certain point. An optimal LogP is often sought, as very high lipophilicity can lead to poor aqueous solubility and membrane retention.[7]

  • Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can improve permeability.[8][9]

  • Molecular Size and Weight: Smaller molecules tend to permeate more easily.[8][10]

  • Polar Surface Area (PSA): A lower PSA is generally desirable for better passive diffusion.

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.

Issue 1: Low Permeability in Caco-2 Assays

Q: My this compound derivative shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction in our Caco-2 assay. How can I diagnose and address this?

A: Low A-B permeability in a Caco-2 assay is a common finding for this class of compounds. The underlying causes can be multifactorial. Here’s a systematic approach to investigate and overcome this issue.

Step 1: Verify Assay Integrity and Compound Cytotoxicity

Before investigating compound-specific issues, ensure the Caco-2 monolayer is healthy and the compound is not causing toxicity.

  • Protocol for Verifying Caco-2 Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.

    • Perform a Lucifer Yellow permeability assay. A high Papp value for Lucifer Yellow, a known paracellular marker, indicates leaky monolayers.

  • Protocol for Assessing Compound Cytotoxicity:

    • Culture Caco-2 cells in a 96-well plate to confluence.

    • Treat the cells with a concentration range of your compound, including the concentration used in the permeability assay.

    • After the incubation period (e.g., 2-4 hours), assess cell viability using an MTT or LDH assay. Cytotoxicity can disrupt the monolayer and give misleading permeability results.[11]

Step 2: Investigate the Role of Efflux Transporters

If the monolayer is intact and the compound is non-toxic, the next step is to determine if your derivative is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[12]

  • Experimental Workflow:

    • Perform a bidirectional permeability assay, measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .

    • An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[12]

    • To confirm, repeat the bidirectional assay in the presence of known P-gp or BCRP inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.

Step 3: Evaluate pH-Dependent Permeability

The ionization state of the carboxylic acid is a critical determinant of its permeability.

  • Experimental Design:

    • Perform the A-B permeability assay using apical buffers at different pH values (e.g., pH 6.0, 6.5, and 7.4). The basolateral buffer should be kept at pH 7.4.

    • A higher Papp value at a lower apical pH would confirm that the non-ionized (protonated) form of the compound is more permeable. This is because a lower pH increases the proportion of the neutral, more lipophilic form of the carboxylic acid.[13]

Step 4: Consider a Prodrug Strategy

If passive diffusion is inherently low, even when efflux is not a major issue, a prodrug approach is a highly effective solution.[14]

  • Proposed Solution: Synthesize a simple ester prodrug, for example, an ethyl or methyl ester of your this compound derivative.

  • Rationale: The ester masks the ionizable carboxylic acid, increasing lipophilicity and facilitating passive diffusion.[1][2][3]

  • Follow-up Experiments:

    • Characterize the physicochemical properties of the prodrug (see table below).

    • Evaluate the permeability of the prodrug in the Caco-2 assay. A significant increase in A-B permeability is expected.

    • Assess the stability of the prodrug in Caco-2 cell lysates or human liver microsomes to confirm its conversion back to the active parent drug by intracellular esterases.

PropertyParent Carboxylic AcidExpected for Ester ProdrugRationale for Change
LogD (pH 7.4) LowHighMasking the charged carboxylate group increases lipophilicity.[1][2]
Polar Surface Area HighLowerThe ester group has a lower contribution to PSA than the carboxylic acid.
Hydrogen Bond Donors 10The acidic proton is removed.[7]
Predicted Permeability LowHighIncreased lipophilicity and reduced polarity favor passive diffusion.[9][14]

Diagram: Troubleshooting Low Permeability

G cluster_integrity Assay Validation start Low Papp (A-B) in Caco-2 Assay integrity Check Monolayer Integrity & Cytotoxicity start->integrity efflux Determine Efflux Ratio (B-A / A-B) integrity->efflux If assay is valid teer TEER Measurement integrity->teer lucifer Lucifer Yellow Assay integrity->lucifer mtt MTT/LDH Assay integrity->mtt ph_study Conduct pH-Dependent Permeability Study Higher Papp at lower pH suggests ionization is the issue. efflux->ph_study If Efflux Ratio < 2 prodrug Implement Prodrug Strategy efflux->prodrug If Efflux Ratio > 2 (Consider co-dosing with inhibitor or redesign) ph_study->prodrug If permeability remains low

Caption: A workflow for troubleshooting low permeability in Caco-2 assays.

Issue 2: My Ester Prodrug Shows High Permeability but Low Conversion to the Parent Drug

Q: I've made an ester prodrug of my compound. It has excellent permeability, but I'm not seeing significant levels of the parent carboxylic acid in the basolateral compartment or in cell lysates. What's going on?

A: This is a common challenge in prodrug design. High permeability is only half the battle; efficient conversion to the active drug at the target site is crucial.

Potential Causes and Solutions:

  • Steric Hindrance: The ester group may be sterically hindered, preventing access by intracellular esterases.

    • Solution: Synthesize a series of less sterically hindered esters. For example, if you used a t-butyl ester, try a methyl or ethyl ester.

  • Prodrug is an Efflux Transporter Substrate: The prodrug itself might be efficiently pumped out of the cell by transporters like P-gp before esterases can act on it.

    • Solution: Perform a bidirectional permeability assay on the prodrug. If the efflux ratio is high, consider designing a new prodrug with a different promoiety that is less likely to be a substrate for common efflux transporters.

  • Low Esterase Activity in the Cell Model: While Caco-2 cells do possess esterase activity, it may not be representative of all target tissues.

    • Solution: Conduct stability assays in cell lysates or S9 fractions from more relevant tissues (e.g., liver, tumor tissue) to assess the potential for conversion in those environments.

Diagram: Prodrug Activation Pathway

G cluster_inside Intracellular Space prodrug_out Ester Prodrug (Lipophilic, Neutral) passive_diffusion Passive Diffusion prodrug_out->passive_diffusion prodrug_in Ester Prodrug passive_diffusion->prodrug_in esterase Esterases prodrug_in->esterase parent_drug Parent Drug (Hydrophilic, Charged) esterase->parent_drug Cleavage

Caption: The desired pathway for a successful ester prodrug strategy.

Experimental Protocols

Protocol 1: Standard Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework. Specific parameters like incubation time and compound concentration should be optimized.[15][16]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format, 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Only use inserts with TEER values within the laboratory's established range.

  • Preparation of Dosing Solutions: Prepare the dosing solution of your test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure, but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples and the initial dosing solution using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

References

  • Imai, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Busschaert, N., et al. (2017). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids.
  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals.
  • Shargel, L., Wu-Pong, S., & Yu, A. B. C. (n.d.). Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs. PharmacyLibrary.
  • Unknown. (n.d.). Physicochemical Factors Affecting Drug Absorption. Pharmacy 180.
  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
  • Unknown. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Unknown. (2020).
  • Unknown. (2025). What are the physicochemical properties affecting drug distribution?.
  • Volpe, D. A. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Sura, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Creative-Bioarray. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.
  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Methyl-2H-indazole-7-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions regarding the off-target effects of 2-Methyl-2H-indazole-7-carboxylic acid-based inhibitors. Given that this scaffold is common in kinase inhibitors, this guide will focus on addressing challenges within that context.

Introduction: The Double-Edged Sword of Kinase Inhibition

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. While these compounds can exhibit remarkable efficacy against their primary targets, their interaction with the highly conserved ATP-binding pocket of kinases can lead to unintended off-target effects. These off-target activities can confound experimental results, leading to misinterpretation of data and potential toxicity in later stages of drug development.

This guide is designed to be a practical resource for researchers encountering unexpected results or seeking to proactively characterize the selectivity of their indazole-based inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is more potent than what we'd expect based on the inhibition of our primary target. Could this be an off-target effect?

A1: This is a classic indicator of potential polypharmacology, where the compound interacts with multiple targets. The observed phenotype could be the result of inhibiting a single, more potent off-target, or the synergistic inhibition of multiple kinases in a pathway. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q2: What are the most common off-target kinase families for indazole-based inhibitors?

A2: While the specific off-target profile is unique to each molecule, indazole-based inhibitors, like many ATP-competitive inhibitors, can exhibit cross-reactivity with kinases that share structural homology in the ATP-binding site. Common off-target families can include:

  • Other members of the same kinase family: For example, an inhibitor designed against a specific SRC family kinase may also inhibit other members of the SRC family.

  • Structurally related kinase families: Kinases from different families can share similar ATP-binding pocket conformations.

  • Kinases sensitive to "Type II" inhibitors: If your inhibitor stabilizes the "DFG-out" inactive conformation, it may have off-target effects on other kinases that can adopt this conformation.[1]

Q3: How can we proactively assess the selectivity of our this compound-based inhibitor?

A3: Early and comprehensive selectivity profiling is key to understanding your compound's activity. The most effective strategy is a tiered approach:

  • Initial Broad Kinome Screen: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). This will provide a broad overview of potential off-target interactions.[2][3]

  • Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 or Kd value.[2] This will quantify the potency of the off-target interactions.

Several commercial vendors offer kinome profiling services.[4][5][6][7][8]

Q4: Our inhibitor looks very selective in biochemical assays, but we still see unexpected cellular effects. Why?

A4: Biochemical assays using purified recombinant kinases are an essential first step, but they don't always reflect the complexity of a live cell.[9] Several factors can lead to discrepancies between biochemical and cellular results:

  • Cellular Target Engagement: The compound may not be cell-permeable or may be subject to efflux pumps, preventing it from reaching its intended intracellular target.

  • Scaffolding Proteins and Allosteric Regulation: In a cellular context, kinases exist in complex with other proteins that can alter their conformation and inhibitor sensitivity.

  • Off-Target Binding to Non-Kinase Proteins: Small molecules can have unexpected interactions with other protein classes.[10][11]

It is crucial to use cellular target engagement assays to confirm that your compound is binding to its intended target, and potential off-targets, in a live-cell environment.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing and resolving them.

Problem 1: Inconsistent or Unexpected Results in Cellular Assays

You are seeing variability in your cell viability, proliferation, or signaling assays that cannot be explained by on-target inhibition alone.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Off-Target Identification cluster_3 Cellular Validation of Off-Targets A Unexpected Phenotype in Cellular Assay B Confirm On-Target Engagement (CETSA/NanoBRET) A->B C Test Structurally Unrelated Inhibitor A->C D Broad Kinome Profiling (>400 kinases) C->D If phenotype is not replicated E Identify Hits (e.g., >70% inhibition) D->E F Determine IC50 for Hits E->F G Validate Off-Target Engagement (CETSA/NanoBRET) F->G H CRISPR KO of Off-Target G->H I Assess Phenotype in KO Cells H->I

Caption: Comprehensive workflow for off-target identification and validation.

References

  • Martinez Molina, D. et al. (2013).
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Reinhard, F. B. M. et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • Mi, Y. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • MacDonald, M. L. et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
  • Patsnap. (2023). How can off-target effects of drugs be minimised?.
  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]
  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Robers, M. B. et al. (2015). Direct measure of intracellular potency and target residence time of kinase inhibitors in live cells.
  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]
  • Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
  • Lounkine, E. et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Vasta, J. D. et al. (2018). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
  • Wells, C. I. et al. (2020). Quantifying kinase inhibitor selectivity in live cells.
  • Bain, J. et al. (2007).
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
  • Tanemura, S. et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
  • Al-Ali, H. et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]
  • Ventura, A. C. & Kscholka, K. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in Physiology. [Link]
  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry VIII. [Link]
  • Hu, Y. et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
  • Yin, H. & Flynn, A. D. (2016). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Current Opinion in Chemical Biology. [Link]
  • Modrzejewski, D. et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science. [Link]
  • Lattanzi, A. et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. In Hematopoietic Stem Cell Gene Therapy. [Link]
  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
  • Uehling, D. et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry. [Link]
  • Tran, T. T. et al. (2021). The Experimentalist’s Guide to Machine Learning for Small Molecule Design.
  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. [Link]
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. [Link]
  • Wiley, J. L. et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. [Link]
  • Feldman, R. I. et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Xiang, Y. et al. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Scarpelli, R. et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kumar, A. et al. (2021).
  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. precisionFDA. [Link]
  • Kim, S. H. et al. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N1 and N2 Regioisomers: Unraveling the Biological Activity of Methylated Indazole-7-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regioisomerism in Privileged Scaffolds

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[3][4]

A critical determinant of an indazole derivative's biological function is the site of substitution on the pyrazole nitrogen atoms. Alkylation or arylation can occur at either the N1 or N2 position, resulting in regioisomers that often exhibit markedly different pharmacological profiles, physicochemical properties, and metabolic stabilities.[3][5] This divergence is attributed to the distinct electronic distribution and steric orientation of the substituent, which profoundly influences how the molecule interacts with its biological target. For instance, studies have shown that for certain targets, activity may be confined to the N1-substituted isomer, with the corresponding N2 isomer being completely inactive.[5]

This guide presents a technical comparison of two such regioisomers: 1-Methyl-1H-indazole-7-carboxylic acid (the N1 isomer) and 2-Methyl-2H-indazole-7-carboxylic acid (the N2 isomer). As direct comparative biological data for these specific molecules is not extensively published, we will propose a rigorous, side-by-side evaluation framework based on established methodologies in drug discovery. We will explore their synthesis, physicochemical properties, and a hypothetical biological screening cascade against a therapeutically relevant target, Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target for cancer therapy.[6]

Synthesis and Physicochemical Characterization

The synthesis of N-alkylated indazoles often presents the challenge of controlling regioselectivity, frequently yielding a mixture of N1 and N2 isomers that require careful separation.[2] A common strategy involves the direct methylation of the parent heterocycle, 1H-Indazole-7-carboxylic acid, followed by chromatographic separation of the resulting regioisomers.

Proposed Synthetic Workflow

The proposed synthetic route begins with the commercially available 1H-Indazole-7-carboxylic acid. Methylation using a standard reagent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF would likely yield a mixture of the N1 and N2 methylated products. Separation can then be achieved using column chromatography.

G cluster_synthesis Synthesis & Separation Workflow cluster_products Isolated Products start 1H-Indazole-7-carboxylic acid reaction Methylation (MeI, K₂CO₃, DMF) start->reaction mixture Mixture of N1 and N2 isomers reaction->mixture separation Column Chromatography Separation mixture->separation product1 1-Methyl-1H-indazole- 7-carboxylic acid (N1) separation->product1 Isomer 1 product2 2-Methyl-2H-indazole- 7-carboxylic acid (N2) separation->product2 Isomer 2

Caption: Proposed workflow for the synthesis and separation of N1 and N2 methyl-indazole-7-carboxylic acid isomers.

Comparative Physicochemical Properties

While both isomers share the same molecular formula and weight, their structural differences lead to distinct physicochemical properties that can impact solubility, cell permeability, and target engagement. The N2 isomer is generally expected to have a larger dipole moment than the N1 isomer, which can influence its interactions in a biological system.[4]

Property1-Methyl-1H-indazole-7-carboxylic acid (N1)This compound (N2)Reference(s)
CAS Number 1221288-23-81234615-75-8[7][8]
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂[7][8]
Molecular Weight 176.17 g/mol 176.17 g/mol [7][8]
Predicted Boiling Point 383.7±15.0 °CNot explicitly found[7]
Predicted Density 1.35±0.1 g/cm³Not explicitly found[7]
General Stability 1H-indazoles are generally more thermodynamically stable than 2H-indazoles.2H-indazoles are generally less thermodynamically stable (quinonoid form).[3][4]

Comparative Biological Evaluation: A PARP-1 Inhibition Model

To objectively compare the biological activity of the N1 and N2 isomers, we propose a two-tiered screening approach targeting PARP-1. Indazole-carboxamides have been successfully designed as PARP-1 inhibitors, making this a relevant target for our scaffold.[6]

  • Primary Screen: A biochemical assay to determine direct enzymatic inhibition of PARP-1.

  • Secondary Screen: A cell-based assay to assess cellular potency and cytotoxicity in a relevant cancer cell line.

Tier 1: PARP-1 Biochemical Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the PARP-1 enzyme in a clean, cell-free system. This allows for a direct comparison of intrinsic potency without confounding factors like cell permeability or efflux.

Experimental Protocol:

  • Reagents & Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PARP antibody (for detecting PAR-ylated protein, the product), and a suitable detection reagent (e.g., HRP-conjugated secondary antibody and TMB substrate).

  • Compound Preparation: Prepare stock solutions of both isomers in 100% DMSO. Create a 10-point serial dilution series for each compound, typically starting from 100 µM.

  • Assay Procedure:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a streptavidin-coated 96-well plate.

    • Add 20 µL of a reaction mixture containing PARP-1 enzyme and activated DNA to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 25 µL of biotinylated NAD⁺.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and wash the plate to remove unbound reagents. The biotinylated PAR, the product of the reaction, remains bound to the plate.

    • Add anti-PAR antibody, incubate, and wash.

    • Add HRP-conjugated secondary antibody, incubate, and wash.

    • Add TMB substrate and measure the absorbance at 450 nm after stopping the colorimetric reaction with sulfuric acid.

  • Data Analysis: Convert absorbance values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

G cluster_workflow PARP-1 Biochemical Assay Workflow prep Prepare Compound Dilution Series plate Add Compounds to Streptavidin Plate prep->plate enzyme Add PARP-1 Enzyme & Activated DNA plate->enzyme incubate1 Incubate (15 min) Pre-binding enzyme->incubate1 start_rxn Initiate with Biotinylated NAD+ incubate1->start_rxn incubate2 Incubate (60 min) Enzymatic Reaction start_rxn->incubate2 detect Wash & Detect Product (Antibody-based) incubate2->detect analyze Calculate IC₅₀ detect->analyze

Caption: Step-by-step workflow for the PARP-1 biochemical inhibition assay.

Tier 2: Cell-Based Cytotoxicity Assay

Rationale: After determining enzymatic potency, it is crucial to assess whether the compounds can engage the target in a cellular context and exert a biological effect. A cytotoxicity assay in a cancer cell line with a known dependency on PARP activity (e.g., BRCA1-deficient cells) provides this validation.

Experimental Protocol:

  • Cell Line: BRCA1-mutant human ovarian cancer cell line (e.g., UWB1.289).

  • Reagents & Materials: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels).

  • Assay Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with the same 10-point serial dilution of each isomer used in the biochemical assay. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent viability relative to the vehicle control. Plot percent viability against compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data and Structure-Activity Relationship (SAR) Discussion

Based on trends observed in other indazole series, we can hypothesize potential outcomes to illustrate how the data would be interpreted.

CompoundPARP-1 IC₅₀ (nM) [Biochemical]UWB1.289 GI₅₀ (nM) [Cellular]
1-Methyl-1H-indazole-7-carboxylic acid (N1) 85250
This compound (N2) >10,000>10,000
Olaparib (Control) 1.55

Interpretation:

In this hypothetical scenario, the N1 isomer demonstrates potent enzymatic inhibition and significant cellular activity, whereas the N2 isomer is inactive. This would strongly suggest that the topology of the N1 isomer is essential for binding to the PARP-1 active site. The methyl group at the N1 position may orient the core scaffold optimally for key interactions, such as hydrogen bonding from the indazole N2 atom or pi-stacking with aromatic residues. Conversely, methylation at the N2 position could introduce a steric clash or alter the electronic properties of the N1 nitrogen, preventing a critical binding interaction required for inhibition. The drop-off in potency from the biochemical to the cellular assay for the N1 isomer (from 85 nM to 250 nM) is typical and can be attributed to factors like cell membrane permeability and engagement with cellular drug efflux pumps.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_binding PARP-1 Active Site cluster_activity Observed Activity N1 N1 Isomer (1-Methyl-1H...) interaction Favorable Binding (H-bonds, π-stacking) N1->interaction N2 N2 Isomer (2-Methyl-2H...) clash Steric Clash or Unfavorable Geometry N2->clash active Active interaction->active inactive Inactive clash->inactive

Caption: Logical flow diagram illustrating the hypothetical structure-activity relationship of the N1 and N2 isomers.

Conclusion and Future Directions

The precise placement of substituents on the indazole scaffold is a critical parameter in drug design. This guide outlines a systematic approach to comparing the biological activities of the N1 and N2 regioisomers, 1-Methyl-1H-indazole-7-carboxylic acid and this compound. By employing a tiered screening strategy of biochemical and cell-based assays, researchers can elucidate the structure-activity relationship and identify the superior isomer for further development.

Should experimental data align with our hypothesis—that the N1 isomer is the active species—future work would focus on its optimization. This could involve co-crystallization studies with the PARP-1 protein to visualize the binding mode and confirm key interactions, guiding the rational design of more potent analogs. The carboxylic acid at the 7-position serves as a convenient chemical handle for further modification to improve properties such as solubility, cell permeability, and target potency.[9][10]

References

  • Taha, K. K. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]
  • Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Shaik, F., et al. Indazole From Natural Resources And Biological Activity.
  • Zhang, M., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • ResearchGate. Scheme 20.
  • PubChem. 1H-Indazole-7-carboxylic acid. [Link]
  • PubChem. 2-Methyl-2H-indazole. [Link]
  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
  • ResearchGate. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
  • Kim, H., et al. Synthesis of 1H-Indazoles via Silver(I)
  • PubChem. 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. [Link]
  • Kamal, A., et al. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
  • ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
  • Kang, S., et al. 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. [Link]
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
  • ResearchGate.
  • LabSolutions. 1-methyl-1H-indazole-7-carboxylic acid. [Link]
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
  • MDPI.
  • Pérez-Villanueva, M., et al.

Sources

A Comparative Guide to PARP Inhibitor Scaffolds: Spotlight on 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Synthetic Lethality in Oncology

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in targeted cancer therapy, moving beyond broad-spectrum cytotoxicity to exploit specific genetic vulnerabilities within tumor cells.[1] These small molecules are at the forefront of treatments leveraging the principle of "synthetic lethality." This concept applies to situations where a defect in a single gene or pathway is compatible with cell viability, but the simultaneous loss of a second, parallel pathway results in cell death.[1][2][3]

Many hereditary cancers, particularly those linked to breast and ovarian cancer, harbor mutations in the BRCA1 or BRCA2 genes, which are critical for repairing DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[4] These HR-deficient cancer cells become heavily reliant on other DNA repair mechanisms, including the PARP-mediated base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[5][6] By inhibiting PARP, SSBs accumulate, which, during DNA replication, are converted into toxic DSBs.[3] In HR-deficient cells, the inability to repair these DSBs leads to genomic catastrophe and apoptosis, while normal cells with functional HR can tolerate PARP inhibition and survive.[3][4]

This guide provides an in-depth comparison of the major chemical scaffolds that form the backbone of clinical PARP inhibitors, with a special focus on the unique characteristics of the 2-Methyl-2H-indazole-7-carboxylic acid scaffold, the core of the potent inhibitor Niraparib. We will dissect their mechanisms, comparative performance, and the experimental methodologies used for their evaluation.

The Dual Mechanism of PARP Inhibition: Catalytic Inhibition vs. PARP Trapping

The therapeutic efficacy of PARP inhibitors is not solely derived from blocking the catalytic activity of PARP enzymes (primarily PARP-1 and PARP-2). A second, crucial mechanism is "PARP trapping," where the inhibitor not only occupies the NAD+ binding site but also stabilizes the PARP-DNA complex.[7][8] This action converts the PARP enzyme into a cytotoxic DNA lesion, which obstructs DNA replication and transcription, further contributing to cell death.[4] Different chemical scaffolds exhibit varying potencies in catalytic inhibition versus PARP trapping, a distinction that has significant implications for their clinical activity and toxicity profiles.

A Comparative Analysis of Key PARP Inhibitor Scaffolds

The landscape of PARP inhibitors is dominated by several distinct chemical scaffolds, each conferring unique pharmacological properties. Here, we compare the indazole-carboxamide scaffold against other prominent classes.

The 2H-Indazole-7-Carboxamide Scaffold (Niraparib)

The this compound core gives rise to the 2H-indazole-7-carboxamide scaffold, famously embodied by Niraparib .[9][10] This structure was rationally designed to mimic the nicotinamide portion of the NAD+ substrate, allowing it to bind with high affinity to the catalytic domain of PARP-1 and PARP-2.[10]

  • Structural Features : Niraparib features a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide structure.[9] This configuration allows for potent interaction within the PARP active site.

  • Performance Profile : Niraparib is a highly potent inhibitor of both PARP-1 and PARP-2, with IC50 values in the low nanomolar range (3.8 nM and 2.1 nM, respectively).[9][11] Crucially, it is also a very effective PARP trapper.[6][12] This potent trapping ability is thought to contribute to its robust clinical efficacy, even in patients without germline BRCA mutations but who may have other homologous recombination deficiencies.[6]

The Phthalazinone Scaffold (Olaparib)

The phthalazinone core is the foundation of Olaparib , the first PARP inhibitor to receive FDA approval.[4][13] This scaffold has been extensively studied and serves as a benchmark in the field.

  • Structural Features : The phthalazinone ring system acts as a bioisostere of the nicotinamide carboxamide, enabling it to occupy the NAD+ binding pocket.[5]

  • Performance Profile : Olaparib is a potent inhibitor of PARP-1 and PARP-2 and effectively traps PARP-DNA complexes.[12][14] Its discovery and success paved the way for the entire class of drugs, validating the synthetic lethality approach in BRCA-mutated cancers.[13][15]

The Benzimidazole Scaffold (Veliparib)

Veliparib is the leading example of a benzimidazole-based PARP inhibitor.[16][17] This scaffold exhibits distinct properties that differentiate it from more potent PARP trappers.

  • Structural Features : Veliparib is a 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide.[17]

  • Performance Profile : While Veliparib is a potent catalytic inhibitor of PARP-1 and PARP-2 (Kᵢ of 5.2 nM and 2.9 nM, respectively), it is a significantly weaker PARP trapper compared to Niraparib or Olaparib.[12][18][19] This has led to the hypothesis that its primary mechanism is the potentiation of DNA-damaging chemotherapy rather than single-agent synthetic lethality, a role that has been extensively explored in clinical trials.[20] The reduced trapping may also contribute to a different, potentially more manageable, toxicity profile, particularly concerning hematological side effects.

The Quinazolinone Scaffold

Quinazolinone derivatives have been explored as another important scaffold for PARP inhibition, often designed as bioisosteres of the phthalazinone core.[21]

  • Structural Features : This scaffold replaces the phthalazinone core while maintaining the necessary interactions within the PARP active site.

  • Performance Profile : Studies have shown that synthesized quinazolinone derivatives can achieve potent PARP-1 inhibition, with some compounds demonstrating IC50 values comparable to Olaparib.[21] Molecular docking studies indicate these compounds can establish key hydrogen bond interactions with active site residues like Gly863 and Ser904.[22][23][24]

Quantitative Performance Data

The following tables summarize the comparative performance of representative inhibitors from each scaffold class based on published experimental data.

Table 1: Comparative Potency and Selectivity of PARP Inhibitors

Inhibitor Core Scaffold PARP-1 IC50 / Kᵢ (nM) PARP-2 IC50 / Kᵢ (nM) Reference(s)
Niraparib 2H-Indazole-7-Carboxamide 3.8 2.1 [9][11]
Olaparib Phthalazinone ~1.2 ~50.5 (for PAR) [12]
Veliparib Benzimidazole 5.2 2.9 [18][19]

| Talazoparib | Dihydroisoquinolinone | 5.1 | - |[14] |

Note: IC50/Kᵢ values can vary based on assay conditions. The data presented is for comparative purposes.

Table 2: Comparative Pharmacokinetic Properties

Inhibitor Oral Bioavailability Plasma Half-life (t½) Primary Metabolism Reference(s)
Niraparib ~73% ~36 hours Carboxylesterases, CYP1A2 [25][26]
Olaparib Not explicitly stated, rapid absorption ~15 hours CYP3A4/5 [25][27]
Rucaparib ~36% ~17 hours CYP2D6, CYP3A4 [25]

| Talazoparib | High | ~80 hours | Minimal hepatic metabolism |[26] |

Note: Pharmacokinetic parameters can vary between individuals.

Visualizing the Mechanism and Evaluation Workflow

To better understand the underlying principles, the following diagrams illustrate the concept of synthetic lethality and a typical experimental workflow for evaluating novel PARP inhibitors.

synthetic_lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) ssb_n Single-Strand Break (SSB) parpi_n PARP Inhibitor ber_n BER Pathway Blocked parpi_n->ber_n dsbs_n Double-Strand Breaks (DSBs) ber_n->dsbs_n Replication Fork Collapse hrr_n Homologous Recombination (HR) Repair dsbs_n->hrr_n DSB Repair survival_n Cell Survival hrr_n->survival_n ssb_c Single-Strand Break (SSB) parpi_c PARP Inhibitor ber_c BER Pathway Blocked parpi_c->ber_c dsbs_c Double-Strand Breaks (DSBs) ber_c->dsbs_c Replication Fork Collapse hrr_c HR Repair Defective (e.g., BRCA mutation) dsbs_c->hrr_c Repair Fails death_c Cell Death (Apoptosis) hrr_c->death_c

Caption: The principle of synthetic lethality with PARP inhibitors.

workflow start Compound Library (Diverse Scaffolds) enzymatic_assay Primary Screen: In Vitro PARP Enzymatic Assay start->enzymatic_assay ic50 Determine IC50 Values enzymatic_assay->ic50 Identify Hits cellular_assay Secondary Screen: Cellular PARylation Assay ic50->cellular_assay trapping_assay Mechanism Insight: PARP Trapping Assay cellular_assay->trapping_assay Confirm Cellular Activity viability_assay Functional Outcome: Cell Viability Assays trapping_assay->viability_assay Characterize Trapping Potency brca_wt BRCA-proficient Cells viability_assay->brca_wt Assess Synthetic Lethality brca_mut BRCA-deficient Cells viability_assay->brca_mut Assess Synthetic Lethality lead_id Lead Candidate Identification brca_wt->lead_id brca_mut->lead_id

Caption: A typical screening cascade for novel PARP inhibitors.

Experimental Protocols: A Guide to Evaluation

Accurate and reproducible evaluation of PARP inhibitors is paramount. The following protocols outline standard methodologies for characterizing their performance.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme. The causality is direct: a potent inhibitor will prevent the PARP-1-mediated transfer of ADP-ribose from NAD+ to histone proteins, resulting in a lower signal.

Methodology:

  • Plate Coating : Coat a 96-well plate with histone proteins. Wash and block the plate to prevent non-specific binding.

  • Compound Preparation : Perform serial dilutions of the test compounds (e.g., from 1 nM to 10 µM) in assay buffer. Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., Olaparib).

  • Reaction Setup : Add purified recombinant PARP-1 enzyme to each well, followed by the diluted test compounds.

  • Reaction Initiation : Add biotinylated NAD+ to each well to start the PARylation reaction.

  • Incubation : Incubate the plate for 1 hour at 30°C.

  • Detection : Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation : After another wash, add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Data Acquisition : Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis : Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular PARP Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the stabilization of PARP on DNA within cells, providing a direct measure of trapping efficiency. The rationale is that potent trappers will "lock" PARP onto chromatin, which can be detected after extracting soluble proteins.[14]

Methodology:

  • Cell Culture : Seed cancer cells (e.g., A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat cells with serial dilutions of the PARP inhibitors for a defined period (e.g., 1 hour).

  • Cell Pre-extraction : Gently wash the cells with a buffer containing a mild detergent (e.g., Triton X-100) to remove soluble, non-chromatin-bound proteins. This step is critical for isolating the "trapped" PARP.

  • Fixation and Permeabilization : Fix the remaining chromatin-bound proteins with 4% paraformaldehyde, followed by permeabilization to allow antibody access.

  • Immunostaining : Block non-specific antibody binding sites. Incubate with a primary antibody specific to PARP-1.

  • Secondary Antibody : After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Imaging : Mount the coverslips and acquire images using a fluorescence microscope.

  • Quantification : Use image analysis software to measure the mean fluorescence intensity in the nucleus of hundreds of cells per condition.

  • Analysis : Plot the nuclear fluorescence intensity against inhibitor concentration to determine the trapping potency (EC50).

Protocol 3: Long-Term Cell Proliferation Assay (Clonogenic Assay)

This assay assesses the long-term impact of PARP inhibitors on the reproductive viability of cancer cells, which is a more accurate reflection of therapeutic potential than short-term cytotoxicity assays.[28][29] It is the gold standard for evaluating synthetic lethality.

Methodology:

  • Cell Seeding : Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates. Use matched pairs of cell lines, such as BRCA2-deficient (e.g., Capan-1) and BRCA2-proficient cells.

  • Compound Treatment : The following day, add the PARP inhibitor at various concentrations.

  • Long-Term Incubation : Incubate the cells for 10-14 days, allowing single cells to grow into visible colonies (defined as >50 cells).

  • Colony Fixation and Staining : Gently wash the plates, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting : Wash away excess stain and count the number of visible colonies in each well.

  • Analysis : Calculate the surviving fraction for each treatment condition relative to the vehicle control. Compare the dose-dependent reduction in survival between the BRCA-deficient and proficient cell lines to quantify the synthetic lethal effect.

Conclusion and Future Outlook

The development of PARP inhibitors has been a triumph of rational drug design, built upon a deep understanding of DNA repair biology. While scaffolds like phthalazinones and benzimidazoles have led to highly successful therapies, the This compound scaffold, found in Niraparib, stands out for its combination of high potency against both PARP-1 and PARP-2 and its formidable PARP trapping ability.[9][30] This dual action may underpin its broad clinical utility.

The comparative analysis reveals a spectrum of activity among different scaffolds:

  • Phthalazinones (Olaparib) and Indazole-Carboxamides (Niraparib) are potent catalytic inhibitors and strong PARP trappers.

  • Benzimidazoles (Veliparib) are potent catalytic inhibitors but weak trappers, suggesting a different primary clinical application as a chemo-potentiator.

The future of PARP inhibitor development is moving towards even greater specificity. Next-generation compounds are being designed to selectively inhibit and trap only PARP-1, with the hypothesis that this will maintain the anti-tumor efficacy seen in HR-deficient cells while minimizing the hematological toxicities associated with PARP-2 inhibition.[14][31] As our understanding of the nuances between these chemical scaffolds grows, so too will our ability to precisely tailor these powerful therapies to the right patient populations for maximum benefit.

References

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (n.d.). PubMed. [Link]
  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 78. [Link]
  • de Vries, S. G., van der Sar, J., van der Velden, D. L., van den Heuvel, M. M., & Beijnen, J. H. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541–1562. [Link]
  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2022). PubMed. [Link]
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Bentham Science. [Link]
  • PARP inhibitor. (n.d.). Wikipedia. [Link]
  • Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. (2015). PubMed. [Link]
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (n.d.). Bentham Science. [Link]
  • PARP inhibitors. (n.d.).
  • Chen, Y., Liu, Y., & Zhang, Y. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(11), 1089–1098. [Link]
  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]
  • Guleria, M., Kumar, A., Singh, A. K., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(9), 1329–1343. [Link]
  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2022).
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (n.d.). Bentham Science. [Link]
  • What are PARP inhibitors and how do they work? (2024).
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2021). RSC Publishing. [Link]
  • Li, H., Liu, Z., & Huang, Y. (2022). Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review). Experimental and Therapeutic Medicine, 23(1), 73. [Link]
  • Sun, K., Chen, M., & Liu, Y. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine, 7(9), 4422–4433. [Link]
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021).
  • Inhibition of poly(adenosine diphosphate-ribose) polymerase using quinazolinone nucleus. (n.d.).
  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022).
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). PubMed. [Link]
  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. (2024). ScienceDirect. [Link]
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
  • Griffin, R. J., Srinivasan, S., & Curtin, N. J. (1996). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 39(26), 5247–5256. [Link]
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2018). PubMed. [Link]
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2018).
  • Niraparib. (n.d.). PubChem. [Link]
  • Veliparib. (n.d.). PubChem. [Link]
  • Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
  • Johannes, J. W., Balazs, A., & Jones, P. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(16), 3639–3653. [Link]
  • The Promise of Selective PARP1 Inhibitors in Cancer Therapy. (2024).
  • Ferreira, F., Santos, M. A., & Guedes, R. C. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE, 12(1), e0170634. [Link]
  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). Semantic Scholar. [Link]
  • Liu, X., Han, B., & Wang, Y. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1449. [Link]
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut
  • LoRusso, P. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1925–1934. [Link]
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2021).
  • veliparib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2020). PubMed. [Link]
  • A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and r

Sources

The Indazole-7-Carboxamide Scaffold in PARP Inhibition: A Comparative Analysis Featuring Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between chemical structure and biological function is paramount. This guide provides an in-depth comparative analysis of the 2H-indazole-7-carboxamide scaffold as a cornerstone for potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect this key chemical framework, using the clinically approved drug Niraparib as a central case study, and contrast it with its foundational precursor, 2-Methyl-2H-indazole-7-carboxylic acid, to illuminate the principles of structure-activity relationship (SAR) in modern drug design.

Introduction: From a Simple Scaffold to a Potent Therapeutic

At first glance, this compound and Niraparib may seem worlds apart—one a basic heterocyclic building block, the other a sophisticated anti-cancer therapeutic. However, the former represents the nascent core from which the latter's potent activity is derived. The 2H-indazole-7-carboxamide moiety is a privileged scaffold in the development of PARP inhibitors, a class of drugs that have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways.[1]

Niraparib, chemically known as 2-[4-[(3S)-3-Piperidyl]phenyl]-2H-indazole-7-carboxamide, is a potent inhibitor of PARP-1 and PARP-2 enzymes.[2][3] Its clinical success in treating ovarian, fallopian tube, and primary peritoneal cancers underscores the therapeutic potential of the indazole scaffold.[1] This guide will explore the journey from the foundational 2H-indazole-7-carboxylic acid structure to the highly optimized Niraparib molecule, providing experimental context and data to support the principles discussed.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are critical components of the cell's DNA repair machinery, primarily involved in the base excision repair (BER) pathway that rectifies single-strand DNA breaks (SSBs).[4] PARP inhibitors, including Niraparib, exert their anti-tumor effects through a dual mechanism:

  • Catalytic Inhibition: By competitively binding to the NAD+ binding site of PARP enzymes, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, a crucial step in recruiting other DNA repair proteins to the site of damage.[4]

  • PARP Trapping: Perhaps more critically, PARP inhibitors trap the PARP enzyme on the DNA at the site of the break.[4][5] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription.[6]

This dual action leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The simultaneous inhibition of BER (by PARP inhibitors) and deficiency in HR creates a state of synthetic lethality , where the combination of two non-lethal defects results in cell death.[7][8][9]

Synthetic Lethality Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cancer Cell DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates DSB DSB DNA Damage (SSB)->DSB replication stress BER BER PARP->BER initiates Cell Survival Cell Survival BER->Cell Survival leads to HR Repair HR Repair DSB->HR Repair activates HR Repair->Cell Survival DNA Damage (SSB)_cancer DNA Damage (SSB) PARP_cancer PARP DNA Damage (SSB)_cancer->PARP_cancer Trapped PARP-DNA Complex Trapped PARP-DNA Complex PARP_cancer->Trapped PARP-DNA Complex Niraparib Niraparib Niraparib->PARP_cancer inhibits & traps DSB_cancer DSB Trapped PARP-DNA Complex->DSB_cancer replication fork collapse HR Repair_cancer HR Repair (Deficient) DSB_cancer->HR Repair_cancer cannot repair Cell Death Cell Death HR Repair_cancer->Cell Death leads to

Caption: Mechanism of PARP trapping by inhibitors leading to synthetic lethality.

Structure-Activity Relationship (SAR): From Core to Clinical Candidate

The evolution from this compound to Niraparib is a compelling example of SAR-driven drug discovery. The core 2H-indazole-7-carboxamide scaffold serves as a mimic of the nicotinamide moiety of NAD+, allowing it to bind to the catalytic pocket of PARP enzymes.[10] However, substitutions at key positions are crucial for enhancing potency, selectivity, and pharmacokinetic properties.

Key Structural Features and Their Importance:

  • 2H-Indazole-7-carboxamide Core: This is the foundational pharmacophore responsible for binding to the PARP active site. The carboxamide group forms critical hydrogen bonds within the nicotinamide-binding pocket.

  • Substitution at the 2-position:

    • This compound: The simple methyl group provides a basic scaffold but lacks the extensive interactions required for high-potency inhibition. It serves as a valuable starting point for chemical synthesis.[11]

    • Niraparib's 2-phenyl group: The addition of a phenyl ring at this position significantly enhances binding affinity through hydrophobic and pi-stacking interactions with amino acid residues in the PARP active site.[2][3]

  • Substitutions on the 2-phenyl ring:

    • Niraparib's 4-[(3S)-3-Piperidyl] moiety: This basic piperidine group is crucial for several reasons. It improves aqueous solubility, which is vital for oral bioavailability. Furthermore, it forms additional interactions with the enzyme, contributing to the high potency of Niraparib. The specific (3S) stereochemistry is optimized for the best fit within the binding pocket.[2][3]

The development of Niraparib involved extensive optimization of this scaffold to achieve high potency against both PARP-1 and PARP-2, as well as favorable pharmacokinetic properties.[3]

Caption: Structural evolution from a basic scaffold to a highly optimized PARP inhibitor.

Head-to-Head Comparison: Preclinical and Clinical Performance of Niraparib

While a direct therapeutic comparison with this compound is not applicable, we can present the robust dataset for Niraparib as a benchmark for what can be achieved with the optimized 2H-indazole-7-carboxamide scaffold.

Biochemical and Cellular Potency

The following table summarizes the inhibitory potency of Niraparib against PARP enzymes and its effect on cancer cell proliferation.

ParameterNiraparibReference
PARP-1 IC₅₀ 3.8 nM[3]
PARP-2 IC₅₀ 2.1 nM[3]
Whole Cell PARP EC₅₀ 4 nM[3]
BRCA-deficient cell CC₅₀ 10-100 nM[3]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Pharmacokinetic Profile

Niraparib exhibits favorable pharmacokinetic properties that support once-daily oral dosing.[12][13]

ParameterValue (in Humans)Reference
Oral Bioavailability ~73%[14]
Time to Peak Plasma Conc. ~3 hours[14]
Plasma Protein Binding ~83%[14]
Terminal Half-life ~36 hours[14]
Metabolism Carboxylesterases[14]
Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of Niraparib, particularly as a maintenance therapy for ovarian cancer patients who have responded to platinum-based chemotherapy.[15]

Clinical TrialPatient PopulationOutcomeReference
PRIMA (ENGOT-OV26/GOG-3012) First-line advanced ovarian cancerSignificantly prolonged progression-free survival (PFS) vs. placebo[15]
NOVA (ENGOT-OV16/GOG-3007) Recurrent ovarian cancerSignificantly prolonged PFS vs. placebo in both BRCA-mutated and non-BRCA-mutated cohorts[16]
Off-Target Effects

It is noteworthy that some PARP inhibitors can exhibit off-target effects. Niraparib has been shown to inhibit the kinase DYRK1A, which may contribute to the observed side effect of hypertension.[17][18] This highlights the importance of comprehensive profiling during drug development.

Experimental Protocols for Evaluation

For researchers developing novel indazole-based PARP inhibitors, a standardized set of assays is crucial for evaluation.

Protocol 1: In Vitro PARP Inhibition Assay (ELISA-based)

This assay quantifies the inhibition of PARP enzyme activity.

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., novel indazole derivatives).

  • Reaction: Add PARP enzyme, biotinylated NAD+, and activated DNA to the wells, along with the test compound. Incubate for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP. After incubation, add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 2: PARP Trapping Assay (Chromatin Fractionation)

This assay measures the ability of an inhibitor to trap PARP on DNA.[19]

  • Cell Treatment: Treat cancer cells (e.g., HeLa) with the test compound for a specified time.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions via centrifugation.

  • Western Blotting: Run the chromatin-bound fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., Histone H3).

  • Quantification: Quantify the band intensity. An increase in chromatin-bound PARP-1 in treated cells indicates PARP trapping.

PARP_Trapping_Workflow Figure 2: Workflow for PARP Trapping Assay Cell_Culture 1. Treat cells with PARP inhibitor Lysis 2. Lyse cells and isolate nuclei Cell_Culture->Lysis Fractionation 3. Separate soluble nuclear and chromatin fractions Lysis->Fractionation Western_Blot 4. Analyze chromatin fraction by Western Blot Fractionation->Western_Blot Detection 5. Probe for PARP-1 and Histone H3 Western_Blot->Detection Analysis 6. Quantify PARP-1 signal (increase indicates trapping) Detection->Analysis

Caption: A generalized workflow for the preclinical evaluation of Niraparib.

Conclusion and Future Perspectives

The journey from the simple this compound scaffold to the clinically impactful drug Niraparib exemplifies the power of medicinal chemistry and structure-activity relationship studies. While the core indazole-carboxamide moiety provides the necessary interaction with the PARP active site, strategic modifications are essential for achieving the high potency, selectivity, and favorable pharmacokinetic profile required for a successful therapeutic.

Niraparib stands as a testament to the potential of this chemical class. Its robust preclinical and clinical data provide a high benchmark for future drug development efforts. As our understanding of DNA damage response pathways and resistance mechanisms deepens, there will be continued opportunities to further refine the 2H-indazole-7-carboxamide scaffold to develop next-generation PARP inhibitors with improved efficacy and safety profiles. For researchers in this field, the principles elucidated in this guide—from core scaffold selection to nuanced molecular optimization—remain fundamental to the pursuit of novel cancer therapeutics.

References

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
  • Annals of Urologic Oncology. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]
  • O'Connor, M. J. (2015). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Journal of Clinical Oncology, 33(15), 1635-1642. [Link]
  • ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells. [Link]
  • Journal of Clinical Investigation. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality.
  • Patsnap Synapse. (2024).
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
  • Zandar, M. A., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 11, 564601. [Link]
  • Moore, K., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 148(3), 609-616. [Link]
  • de Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541-1556. [Link]
  • de Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541-1556. [Link]
  • The Institute of Cancer Research. (2020).
  • Miller, R. E., et al. (2020). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 16(11), 751-760. [Link]
  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541-1556. [Link]
  • González-Martín, A., et al. (2023). Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer. Clinical Pharmacology & Therapeutics, 113(5), 1083-1094. [Link]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
  • AACR Journals. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335. [Link]
  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080-37096. [Link]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]
  • U.S.
  • ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]
  • PubMed Central. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(12), e0145885. [Link]
  • Ali, I., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(11), 4478. [Link]
  • AACR Journals. (2016). Abstract 4353: Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. Cancer Research, 76(14_Supplement), 4353-4353. [Link]
  • Let's Win Pancreatic Cancer. (2016). Exploring the Effectiveness of Experimental PARP inhibitor. [Link]
  • ResearchGate. (n.d.).
  • Scott, L. J. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Drugs, 81(13), 1547-1556. [Link]
  • Berek, J. S., et al. (2019). Real-world adverse events with niraparib 200 mg/day maintenance therapy in ovarian cancer: a retrospective study. Future Oncology, 15(34), 3955-3964. [Link]
  • Li, H., et al. (2020). Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer. Frontiers in Oncology, 10, 1269. [Link]
  • Targeted Oncology. (2022). Clinical Commentary: Managing Adverse Events From PARP Inhibitors in Advanced Ovarian Cancer. [Link]
  • Wang, Q., et al. (2024). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic & Medicinal Chemistry, 105, 117698. [Link]
  • AACR Journals. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. Clinical Cancer Research, 29(13), 2464-2474. [Link]
  • ResearchGate. (n.d.).
  • National Cancer Institute. (2023).
  • PubMed. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3414-3419. [Link]

Sources

A Comparative Guide to the In Vitro Potency of 2-Methyl-2H-indazole-7-carboxylic Acid Derivatives as GPR103 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the in vitro potency of 2-Methyl-2H-indazole-7-carboxylic acid derivatives, a chemical class that has garnered significant interest for its potential in modulating G-protein coupled receptors (GPCRs). We will focus on the characterization of these compounds as antagonists of the orphanin-FQ/nociceptin-like receptor 1 (GPR103), a receptor implicated in feeding behavior and energy homeostasis. Through detailed experimental data and protocols, this document aims to equip researchers in drug discovery and pharmacology with the necessary insights to evaluate and replicate key findings in this area.

The core of our investigation centers on GSK2190915, a potent and selective antagonist of GPR103, which serves as a prime exemplar of the this compound scaffold. Its mechanism of action involves the inhibition of the signaling cascade initiated by the endogenous ligand, pyroglutamylated RF-amide peptide 26 (QRFP26).

Comparative In Vitro Potency Analysis

The potency of GPR103 antagonists is typically determined by their ability to inhibit the intracellular calcium mobilization induced by the agonist QRFP26. The half-maximal inhibitory concentration (IC50) is the key metric for this comparison.

Compound/LigandChemical ClassTargetAssay TypeCell LineAgonistPotency (IC50)
GSK2190915 This compoundHuman GPR103Calcium Mobilization (FLIPR)CHO-K1Human QRFP2613 nM
QRFP26 (Agonist) NeuropeptideHuman GPR103Calcium Mobilization (FLIPR)CHO-K1N/AEC50 = 0.8 nM

Expert Interpretation: The data clearly positions GSK2190915 as a highly potent antagonist of GPR103. An IC50 value of 13 nM indicates a strong binding affinity and efficient blockade of the receptor in the presence of its natural agonist. When evaluating such compounds, it is crucial to consider the assay conditions. The use of a stable, recombinant cell line, such as CHO-K1 expressing human GPR103, ensures the specific measurement of on-target activity, thereby providing a reliable basis for comparison. The potency of GSK2190915 is particularly noteworthy when compared to the EC50 of the endogenous agonist QRFP26, suggesting it can effectively compete with and inhibit the native ligand's function at low nanomolar concentrations.

Mechanism of Action: GPR103 Signaling Pathway

GPR103 is a Gq-coupled GPCR. Upon binding of its endogenous ligand QRFP26, it activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators. Antagonists like GSK2190915 prevent this cascade by blocking the initial binding of QRFP26 to the receptor.

GPR103_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling GPR103 GPR103 Receptor Gq Gq Protein GPR103->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves QRFP26 QRFP26 (Agonist) QRFP26->GPR103 binds & activates GSK2190915 GSK2190915 (Antagonist) GSK2190915->GPR103 binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release triggers

Caption: GPR103 signaling pathway and antagonist inhibition mechanism.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol details the steps for assessing the potency of GPR103 antagonists using a Fluorometric Imaging Plate Reader (FLIPR). This is a high-throughput method that measures changes in intracellular calcium concentration.

A. Cell Culture and Plating

  • Cell Line: Use Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR103 receptor.

  • Culture Medium: Maintain cells in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to ensure the continued expression of the receptor.

  • Plating: Seed the cells at a density of 10,000 cells/well in a 384-well black-walled, clear-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell adherence.

B. Compound and Dye Loading

  • Compound Preparation: Prepare a serial dilution of the antagonist compounds (e.g., GSK2190915) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading: Aspirate the culture medium from the cell plate and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the assay buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells.

C. FLIPR Assay Execution

  • Instrument Setup: Program the FLIPR instrument to measure fluorescence intensity before and after the addition of the agonist.

  • Antagonist Addition: Add 5 µL/well of the diluted antagonist compounds to the cell plate.

  • Incubation: Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Addition: Add 25 µL/well of the agonist (human QRFP26) at a final concentration equivalent to its EC80 (the concentration that elicits 80% of the maximal response) to stimulate calcium release.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

D. Data Analysis

  • Normalization: Normalize the fluorescence response to the baseline and express it as a percentage of the response seen with the agonist alone.

  • IC50 Calculation: Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: FLIPR Assay

The following diagram illustrates the key steps in the FLIPR-based calcium mobilization assay for determining antagonist potency.

FLIPR_Workflow A 1. Cell Plating (CHO-hGPR103 cells) 10,000 cells/well B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Dye Loading (Fluo-4 AM) Incubate 60 min at 37°C B->C D 4. Antagonist Addition (e.g., GSK2190915) Incubate 15-30 min C->D E 5. FLIPR Measurement Add Agonist (QRFP26) D->E F 6. Data Analysis (Normalize & Calculate IC₅₀) E->F

Caption: Workflow for GPR103 antagonist potency determination using FLIPR.

References

  • Marsden, E.R., et al. (2013). Discovery of this compound {1-[2-(4-Chloro-phenyl)-ethyl]-piperidin-4-yl}-amide (GSK2190915), a Potent and Selective Orexin 1 Receptor Antagonist. Journal of Medicinal Chemistry, 56(15), 6045-6057. [Link]

A Comparative Guide to Validating PARP Inhibition: Experimental Strategies in the Context of Niraparib Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazole-7-carboxylic acid is a critical starting material in the synthesis of Niraparib, a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes.[3][4] The clinical success of Niraparib and other PARP inhibitors (PARPis) hinges on the principle of synthetic lethality.[5] In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[6] When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).[7] In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and apoptotic cell death.[5][8]

This guide provides a comprehensive overview of the essential experimental strategies required to validate the mechanism of action of a PARP inhibitor, using Niraparib as a central case study. We will compare and contrast key methodologies, from initial biochemical confirmation of target engagement to cell-based assays that demonstrate the desired phenotypic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel PARP inhibitors or to further investigate the cellular consequences of PARP inhibition.

I. Biochemical Validation: Direct Target Engagement and Enzymatic Inhibition

The foundational step in validating a putative PARP inhibitor is to confirm its direct interaction with and inhibition of the target enzymes, PARP1 and PARP2.

A. Comparative PARP Inhibitors

To provide context for the potency and selectivity of a new compound, it is essential to benchmark its performance against established PARP inhibitors. The most commonly used comparators are:

  • Olaparib: The first-in-class PARP inhibitor.

  • Rucaparib: Another early PARP inhibitor with proven clinical efficacy.

  • Talazoparib: Noteworthy for its high PARP-trapping efficiency.[9]

B. Experimental Protocols

1. In Vitro PARP Activity Assay (ELISA-based)

This assay quantitatively measures the inhibition of PARP1 and PARP2 enzymatic activity.

  • Principle: Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate, NAD+ (the substrate for PARP), and activated DNA. The enzyme catalyzes the poly(ADP-ribosyl)ation (PARylation) of histones. The resulting PAR polymer is then detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

  • Methodology:

    • Coat a 96-well plate with histones and allow it to dry.

    • Add a reaction mixture containing recombinant PARP1 or PARP2, activated DNA, and varying concentrations of the test compound (e.g., Niraparib) and reference inhibitors.

    • Initiate the reaction by adding NAD+.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody and incubate.

    • Wash and add a secondary antibody conjugated to a reporter enzyme.

    • Add the substrate for the reporter enzyme and measure the signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.

2. PARP Trapping Assay

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[6][10] This trapping of the PARP-DNA complex is highly cytotoxic.[9]

  • Principle: This assay measures the amount of PARP enzyme that remains bound to DNA in the presence of an inhibitor.

  • Methodology:

    • Treat cells with the test compound and reference inhibitors.

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

    • Quantify the amount of PARP1 in the chromatin fraction by Western blotting or ELISA.

  • Data Analysis: A higher amount of PARP1 in the chromatin fraction indicates a greater trapping efficiency.

C. Expected Data and Comparison

The table below summarizes the expected biochemical profiles of Niraparib and its comparators.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Niraparib ~3.8~2.1High
Olaparib~5~1Moderate
Rucaparib~1.4~5.7Moderate
Talazoparib~1.2~0.8Very High

Data are compiled from various sources for comparative purposes.[9]

II. Cellular Validation: Phenotypic Consequences of PARP Inhibition

Once direct target engagement is confirmed, the next crucial step is to demonstrate the expected biological consequences in cellular models.

A. Cell Line Selection

The choice of cell lines is critical for validating the mechanism of action. A well-designed panel should include:

  • BRCA1 or BRCA2 mutant cell lines: These are expected to be highly sensitive to PARP inhibitors (e.g., SUM149PT, MDA-MB-436).[11][12]

  • BRCA wild-type cell lines: These should be significantly less sensitive (e.g., MCF7, U2OS).

  • Isogenic cell line pairs: A pair of cell lines where one has a functional BRCA gene and the other has it knocked out or silenced. This provides a controlled system to demonstrate synthetic lethality.

B. Experimental Protocols

1. Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of the inhibitor.

  • Principle: Cells are treated with a range of inhibitor concentrations, and the number of viable cells is measured after a set period (e.g., 72-120 hours).

  • Methodology (e.g., using CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat with a serial dilution of the test and reference compounds.

    • Incubate for the desired duration.

    • Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50). A significantly lower GI50/CC50 in BRCA-mutant cells compared to wild-type cells is indicative of synthetic lethality.

2. DNA Damage Response (DDR) Assays: γH2AX and RAD51 Foci Formation

These immunofluorescence-based assays visualize the cellular response to DNA damage.

  • Principle:

    • γH2AX: The histone variant H2AX is phosphorylated (to form γH2AX) at the sites of DSBs, serving as an early marker of DNA damage.

    • RAD51: This protein is a key component of the HR repair pathway and is recruited to DSBs to initiate repair. In HR-deficient cells treated with a PARP inhibitor, RAD51 foci formation will be impaired.

  • Methodology:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Treat with the PARP inhibitor for a specified time (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against γH2AX and RAD51.

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

    • Image the cells using a high-content imager or confocal microscope.

  • Data Analysis: Quantify the number and intensity of γH2AX and RAD51 foci per nucleus. An effective PARP inhibitor will cause a significant increase in γH2AX foci in both sensitive and resistant cells, but a blunted or absent RAD51 foci response in sensitive (BRCA-mutant) cells.

C. Expected Cellular Responses
Cell LineGenotypeExpected GI50 (Niraparib)γH2AX FociRAD51 Foci Formation
SUM149PTBRCA1-mutantLow nMHighImpaired
MDA-MB-436BRCA1-mutantLow nMHighImpaired
MCF7BRCA-wild typeHigh nM / µMHighIntact
U2OSBRCA-wild typeHigh nM / µMHighIntact

III. Visualizing the Mechanism and Workflow

A. PARP Inhibition Signaling Pathway

The following diagram illustrates the central mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cells.

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition PARP Inhibition cluster_DSB Double-Strand Break (DSB) Formation cluster_HR_Proficient HR-Proficient Cell (e.g., Normal Cell) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) SSB DNA Single-Strand Break PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates ReplicationFork Replication Fork Collapse PARP->ReplicationFork leads to BER->SSB repairs Niraparib Niraparib Niraparib->PARP inhibits & traps DSB DNA Double-Strand Break ReplicationFork->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired due to CellSurvival Cell Survival HR_Repair->CellSurvival Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors like Niraparib.

B. Experimental Validation Workflow

This diagram outlines the logical flow of experiments for validating a novel PARP inhibitor.

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Start Novel Compound (e.g., Niraparib Precursor) IC50 Determine PARP1/2 IC50 (ELISA Assay) Start->IC50 Trapping Assess PARP Trapping (Chromatin Fractionation) Start->Trapping Compare_Biochem Compare to Olaparib, Rucaparib IC50->Compare_Biochem Trapping->Compare_Biochem CellPanel Select Cell Panel (BRCA-mutant vs. Wild-type) Compare_Biochem->CellPanel Proceed if potent Viability Cell Viability Assays (Determine GI50) CellPanel->Viability DDR DNA Damage Response Assays (γH2AX / RAD51 Foci) CellPanel->DDR Compare_Cell Demonstrate Synthetic Lethality Viability->Compare_Cell DDR->Compare_Cell Conclusion Mechanism Validated Compare_Cell->Conclusion If selective killing is observed

Sources

Comparison Guide: Cross-Reactivity Profiling of 2-Methyl-2H-indazole-7-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of small molecule inhibitors built on the 2-Methyl-2H-indazole-7-carboxylic acid scaffold. This chemical moiety is a cornerstone of several clinically relevant therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib. While potent against their intended targets, the ATP-competitive nature of many such inhibitors necessitates a rigorous evaluation of their kinome-wide cross-reactivity to understand their full mechanism of action, anticipate potential off-target toxicities, and uncover new therapeutic opportunities.[1][2]

We will move beyond a simple listing of techniques, instead focusing on building a self-validating, multi-pronged experimental strategy. This guide explains the causality behind our methodological choices, empowering researchers to not only execute these protocols but also to interpret the resulting data with confidence.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3] Inhibitors designed to target the ATP pocket of one kinase (or a non-kinase ATP-binding protein like PARP) can inadvertently bind to dozens of others.[4] These off-target interactions are not merely academic; they can lead to unexpected toxicities or even contribute to the drug's efficacy through polypharmacology.[5] For the this compound class, particularly PARP inhibitors, off-target effects on kinases have been reported and may contribute to their clinical profiles.[2][6] Therefore, a robust cross-reactivity profile is an indispensable component of the drug development process.

A Strategic Workflow for Comprehensive Profiling

A single experimental method is insufficient to capture the full picture of an inhibitor's selectivity. We advocate for a tiered approach that combines broad, unbiased screening with targeted, cell-based validation of target engagement. This workflow ensures that initial hits from large-scale screens are confirmed in a more physiologically relevant context.

Experimental_Workflow cluster_0 Phase 1: Broad-Spectrum Profiling cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Data Synthesis & Interpretation Inhibitor Test Inhibitor (e.g., Cmpd-X) Profiling Kinome-Wide Profiling Inhibitor->Profiling Initial Screen CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor->CETSA Cellular Context Biochemical Biochemical Assays (e.g., Large Kinase Panel) Profiling->Biochemical In Vitro Potency Chemoproteomic Chemoproteomic Profiling (e.g., Kinobeads) Profiling->Chemoproteomic Unbiased Binding in Lysate Data_Analysis Data Synthesis Biochemical->Data_Analysis Chemoproteomic->Data_Analysis Target_Engagement Confirm Target Engagement (On- and Off-Targets) CETSA->Target_Engagement Target_Engagement->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile Decision Go / No-Go Lead Optimization Selectivity_Profile->Decision

Caption: A strategic workflow for inhibitor cross-reactivity profiling.

Phase 1: Choosing the Right Broad-Spectrum Screen

The first step is to cast a wide net to identify potential off-targets across the kinome. Two primary methodologies dominate this space: large-scale biochemical assays and chemoproteomic approaches.

FeatureBiochemical Kinase PanelsChemoproteomic (Kinobeads)
Principle Measures inhibition of enzymatic activity of individual, recombinant kinases.[3]Measures competitive binding of an inhibitor to native kinases from cell lysates.[7][8]
Context In vitro (purified enzyme)Ex vivo (native proteins in lysate)
Throughput High (hundreds of kinases)High (hundreds of kinases per experiment)[9]
Requirement No inhibitor modification neededNo inhibitor modification needed[10]
Data Output IC50 (potency)Kd or IC50 (affinity/potency)
Key Advantage Standardized, quantitative measure of inhibitory activity.[11]Unbiased; assesses binding to native, correctly folded proteins and complexes.[10]
Key Limitation May not reflect cellular activity; recombinant kinases can behave differently.Indirectly measures activity; binding doesn't always equate to inhibition.

For a truly unbiased discovery of off-targets, we recommend a chemoproteomics approach like Kinobeads. This method assesses binding against a large panel of native kinases in a competitive format, providing a more physiologically relevant initial screen than purified recombinant enzymes.[7][10]

This protocol is adapted from established methods and is designed to determine the affinity of a test compound for hundreds of native kinases simultaneously.[7][8][9]

Rationale: By incubating a cell lysate with increasing concentrations of a free test inhibitor before adding the Kinobeads, we can measure which kinases are competed off the beads. This dose-dependent competition allows for the calculation of apparent affinity constants (Kd) for numerous kinases in a single experiment. The use of a lysate from a mixture of cell lines maximizes the coverage of the kinome.[12]

Step-by-Step Methodology:

  • Lysate Preparation:

    • Culture and harvest a mixture of selected cell lines (e.g., K-562, Jurkat, THP-1) to ensure broad kinome representation.

    • Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve native protein complexes and phosphorylation states.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration via a BCA assay.

  • Competitive Binding:

    • Aliquot the cell lysate. For each concentration of the test inhibitor (and a vehicle control, e.g., DMSO), add the inhibitor to an aliquot of lysate.

    • Typically, a 10-point dose-response curve is used, ranging from low nanomolar to high micromolar concentrations.

    • Incubate the lysate-inhibitor mixture for 1 hour at 4°C to allow binding to reach equilibrium.

  • Kinase Enrichment:

    • Add a slurry of broad-spectrum Kinobeads (Sepharose beads derivatized with multiple, non-selective kinase inhibitors) to each lysate-inhibitor sample.[7]

    • Incubate for 1 hour at 4°C with gentle rotation. Kinases not bound by the free test inhibitor will bind to the immobilized ligands on the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an SDS-containing elution buffer and heat.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

    • Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired, or proceed with label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by nanoLC-MS/MS.

    • Identify and quantify the proteins in each sample. The abundance of each kinase at different inhibitor concentrations is used to generate a dose-response curve.

    • Fit the curves to determine the IC50 or apparent Kd for each identified kinase, providing a quantitative profile of the inhibitor's targets.

Phase 2: Validating Target Engagement in Live Cells

Identifying a binding partner in a lysate is a critical first step, but it's essential to confirm this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[13]

Rationale: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[14] This stabilization makes the protein more resistant to thermal denaturation. By heating intact cells, separating the soluble and aggregated protein fractions, and quantifying the amount of a specific protein remaining in the soluble fraction, we can directly measure if a drug is binding to its target.[15]

CETSA_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Protein_Unbound Target Protein (Unbound) Heat_Unbound Heat Applied Protein_Unbound->Heat_Unbound Denatured Denatured & Aggregated Heat_Unbound->Denatured Protein_Bound Target Protein (Inhibitor-Bound) Heat_Bound Heat Applied Protein_Bound->Heat_Bound Stable Stabilized & Soluble Heat_Bound->Stable

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

This protocol describes a standard CETSA workflow to validate a specific on- or off-target identified in Phase 1.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to near-confluency.

    • Treat cells with the test inhibitor at various concentrations (and a vehicle control) for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for a fixed time (e.g., 3 minutes). A key step is to first perform a "melt scan" to determine the optimal temperature that causes significant, but not complete, precipitation of the target protein in the absence of the drug.

    • Cool the samples to room temperature immediately after heating.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or another gentle lysis method to release cellular contents without denaturing soluble proteins.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated/aggregated fraction by ultracentrifugation.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Measure the total protein concentration of each sample.

    • Normalize samples by protein concentration and analyze via SDS-PAGE and Western Blot using an antibody specific to the target of interest.

  • Data Interpretation:

    • Quantify the band intensity for the target protein at each temperature and inhibitor concentration.

    • A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the inhibitor compared to the vehicle control. This confirms direct target engagement in the cellular environment.[13][16]

Comparative Data: A Hypothetical Case Study

To illustrate the output of this workflow, we present hypothetical data for a novel this compound based PARP inhibitor, "Cmpd-X," compared to established drugs Olaparib and Niraparib. This data is what one might obtain from the Kinobeads and subsequent validation experiments.

CompoundPrimary Target IC50 (PARP1)Off-Target Kinase IC50 (DYRK1A)Off-Target Kinase IC50 (GSK3β)Cellular Target Engagement (CETSA Shift, PARP1)
Cmpd-X 1.5 nM>10,000 nM5,200 nM+5.2 °C @ 100 nM
Olaparib 2.1 nM8,500 nM>10,000 nM+4.8 °C @ 100 nM
Niraparib 3.8 nM230 nM1,500 nM+4.5 °C @ 100 nM

Data is hypothetical for illustrative purposes. Real-world off-target profiles can be more complex.[2][17]

Interpretation:

  • Cmpd-X demonstrates high potency for its primary target, PARP1, which is confirmed by a strong thermal shift in the CETSA experiment, indicating excellent target engagement in cells.

  • Crucially, Cmpd-X shows a significantly cleaner off-target profile compared to Niraparib, with no significant activity against DYRK1A or GSK3β at concentrations well above its therapeutic range. This suggests a higher degree of selectivity.

  • While Olaparib is also highly selective, Cmpd-X shows slightly higher potency in this hypothetical scenario.

  • This profile would classify Cmpd-X as a highly promising candidate, justifying further development due to its combination of high on-target potency and superior selectivity over some existing alternatives.

Conclusion

Profiling the cross-reactivity of this compound based inhibitors is not a single experiment but a strategic investigation. By integrating unbiased, broad-spectrum screening methods like chemoproteomics with rigorous, cell-based validation of target engagement, researchers can build a comprehensive and reliable selectivity profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach is critical for making informed decisions in drug discovery, minimizing the risk of unforeseen toxicities, and ultimately developing safer and more effective medicines.

References

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Klaeger, S., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. [Link]
  • Reinecke, M., et al. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Gwerder, M., et al. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer. [Link]
  • Rudolf, A. F., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
  • Schirle, M., et al. (2011). Drug target deconvolution by chemical proteomics. PubMed. [Link]
  • Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics.
  • Bantscheff, M. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
  • Gao, Y., et al. (2023). Chemoproteomics, a broad avenue to target deconvolution. THE LEI GROUP. [Link]
  • Moudry, P., et al. (2016). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed. [Link]
  • Sacco, F., et al. (2023). Stability-based approaches in chemoproteomics. PMC - NIH. [Link]
  • Wang, T., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Smyth, L. A., & Collins, I. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Liggi, S., et al. (2012).
  • Vert, G. (2020). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery - the University of Dundee Research Portal. [Link]
  • LaFargue, C. J., et al. (2019). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data.
  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Dai, L., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Carey, M. E., et al. (2018). Variable off-target effects of clinically advanced PARP inhibitors.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Li, Y., et al. (2022). Glycogen synthase kinase 3β inhibition synergizes with PARP inhibitors through the induction of homologous recombination deficiency in colorectal cancer. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyl-2H-indazole-7-carboxylic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible and reliable experimental outcomes. For novel heterocyclic compounds like 2-Methyl-2H-indazole-7-carboxylic acid, a crucial building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for determining the purity of this compound, benchmarked against other common analytical techniques.

The Critical Role of Purity for this compound

This compound (C₉H₈N₂O₂) is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural integrity and purity directly influence the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). Even minute impurities can lead to significant downstream consequences, including altered pharmacological activity, increased toxicity, or complications in formulation. Therefore, a robust and accurate analytical method for purity determination is indispensable.

Elemental Analysis: A Fundamental Approach to Purity Verification

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental assessment of a compound's purity by precisely measuring the percentage by weight of these core elements. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously separated and quantified. The experimental percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.

Why Elemental Analysis is a Cornerstone Technique

The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition, which is a fundamental property of the molecule. Unlike chromatographic techniques that identify and quantify impurities relative to the main compound, elemental analysis provides an absolute measure of the compound's bulk composition. This makes it an excellent orthogonal technique to confirm the identity and purity of a substance.

Experimental Protocol: Purity Assessment by CHN Elemental Analysis

The following protocol outlines the steps for the purity assessment of this compound using a modern CHN elemental analyzer.

Step 1: Sample Preparation
  • Drying: Dry the this compound sample under vacuum at 40-50°C for at least 24 hours to remove any residual solvents or moisture. This is a critical step as the presence of water or solvents will significantly alter the hydrogen and carbon content, leading to inaccurate results.

  • Homogenization: Gently grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small portion of the sample taken for analysis is representative of the entire batch.

  • Weighing: Accurately weigh approximately 1-3 mg of the homogenized sample into a tin capsule using a calibrated microbalance. The exact weight is recorded for the subsequent calculations.

Step 2: Instrument Calibration
  • Standard Selection: Utilize a certified organic analytical standard with a known elemental composition, such as acetanilide or sulfanilamide, for instrument calibration. The choice of standard should ideally have C, H, and N percentages similar to the sample under investigation.

  • Calibration Curve: Analyze multiple, accurately weighed portions of the standard to generate a calibration curve. This process ensures the detector response is linear and accurate across the expected range of elemental concentrations.

Step 3: Sample Analysis
  • Combustion: Introduce the weighed sample into the combustion chamber of the elemental analyzer, where it is heated to approximately 900-1000°C in the presence of a controlled flow of pure oxygen. This high temperature ensures complete combustion of the organic material.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, and others) are passed through a series of columns and traps to separate the gases of interest. The separated gases are then detected by a thermal conductivity detector (TCD).

  • Data Acquisition: The instrument's software records the detector signals and, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

Step 4: Data Interpretation
  • Theoretical Calculation: Calculate the theoretical elemental percentages for this compound (C₉H₈N₂O₂; Molecular Weight: 176.17 g/mol ):

    • %C = (9 * 12.011 / 176.17) * 100 = 61.36%

    • %H = (8 * 1.008 / 176.17) * 100 = 4.58%

    • %N = (2 * 14.007 / 176.17) * 100 = 15.90%

  • Comparison: Compare the experimentally determined percentages with the theoretical values. A generally accepted tolerance for high-purity compounds is within ±0.4% of the theoretical value for each element.

Visualizing the Workflow: From Sample to Purity Verdict

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Drying Drying of Sample (Vacuum, 40-50°C) Homogenization Homogenization (Grinding) Drying->Homogenization Weighing Accurate Weighing (1-3 mg in Tin Capsule) Homogenization->Weighing Combustion Sample Combustion (900-1000°C, O₂ Atmosphere) Weighing->Combustion Calibration Instrument Calibration (Certified Standard) Calibration->Combustion Separation Gas Separation (Chromatographic Columns) Combustion->Separation Detection Detection (Thermal Conductivity Detector) Separation->Detection Comparison Comparison of Experimental and Theoretical Values Detection->Comparison Calculation Theoretical % Calculation (C₉H₈N₂O₂) Calculation->Comparison Purity Purity Assessment (Tolerance ±0.4%) Comparison->Purity

Caption: Workflow for purity assessment via CHN elemental analysis.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The table below compares elemental analysis with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Elemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the elemental composition (%C, H, N) of the bulk sample.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Information Provided Stoichiometric purity of the compound.Detects and quantifies impurities, including isomers and related substances.Confirms molecular structure, identifies functional groups, and can quantify impurities with appropriate standards.
Strengths - High accuracy and precision for bulk purity.- Direct, fundamental measurement.- Relatively fast analysis time.- High sensitivity for detecting trace impurities.- Excellent for resolving complex mixtures.- Well-established and widely used method.- Unambiguous structure elucidation.- Can identify and quantify a wide range of impurities.- qNMR provides absolute quantification.
Limitations - Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample (>95%) for accurate results.- Requires development of a specific method for each compound.- Impurities must have a chromophore for UV detection.- Requires reference standards for impurity identification.- Lower sensitivity compared to HPLC.- Can be complex to interpret for complex mixtures.- Requires expensive instrumentation and specialized expertise.
Typical Application Final purity check of a synthesized compound; confirmation of elemental composition.Routine quality control; impurity profiling; stability testing.Structural confirmation; identification of unknown impurities; quantitative analysis (qNMR).

A Synergistic Approach to Purity Confirmation

As the data suggests, no single technique provides a complete picture of a compound's purity. A synergistic approach is often the most robust strategy. For instance, the purity of a new batch of this compound can be initially assessed by HPLC to identify and quantify any process-related impurities or degradation products. Subsequently, ¹H and ¹³C NMR can be used to confirm the molecular structure and ensure the absence of structural isomers. Finally, elemental analysis can provide a definitive, quantitative measure of the bulk purity, corroborating the findings from the other techniques.

This multi-faceted approach ensures the highest level of confidence in the quality of the material, which is essential for its intended use in research and drug development. By understanding the strengths and limitations of each technique, scientists can make informed decisions about the most appropriate analytical strategy for their specific needs.

Comparing the ADME properties of 2-Methyl-2H-indazole-7-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative ADME Profiling of 2-Methyl-2H-indazole-7-carboxylic acid and Its Analogs

Introduction: The Critical Role of ADME in Modern Drug Discovery

In the intricate process of drug discovery, identifying a compound with high potency against a biological target is merely the first step. The ultimate success of a therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine the drug's pharmacokinetic profile and overall in vivo efficacy.[1][2] Unfavorable ADME characteristics are a leading cause of costly failures in later stages of drug development.[3] Therefore, early-stage in vitro ADME assessment is an indispensable strategy to de-risk candidates, guide chemical synthesis, and select compounds with a higher probability of clinical success.[4][5][6]

The indazole scaffold has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and clinical candidates across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8][9] Its versatile chemical nature allows for structural modifications that can fine-tune its biological activity and pharmacokinetic properties.[9][10]

This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of the ADME properties of a parent compound, This compound , and three rationally designed analogs. The experimental data presented herein is hypothetical and for illustrative purposes, designed to provide a clear, practical framework for understanding how subtle structural changes can profoundly impact a compound's ADME profile. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and interpret the structure-ADME relationships (SAR) to guide lead optimization.

The Compounds: A Focused Set for ADME Comparison

Our analysis centers on a parent compound and three analogs, each designed to probe a specific aspect of ADME.

  • Parent Compound (PC): this compound

  • Analog A (Ester Prodrug): this compound methyl ester

  • Analog B (Amide Analog): 2-Methyl-2H-indazole-7-carboxamide

  • Analog C (Metabolic Blocking): 5-Fluoro-2-Methyl-2H-indazole-7-carboxylic acid

These analogs were chosen to represent common medicinal chemistry strategies: the ester (A) to enhance permeability, the amide (B) to modulate solubility and hydrogen bonding, and the fluoro- substitution (C) to potentially block metabolic soft spots.

Comparative ADME Profile: A Data-Driven Overview

Effective lead optimization relies on the multiparametric analysis of key ADME properties. The following table summarizes the hypothetical in vitro data for our compound set, providing a clear basis for comparison.

CompoundStructurePermeability (Papp, 10⁻⁶ cm/s) (PAMPA)Metabolic Stability (T½, min) (HLM)Plasma Protein Binding (PPB, %) (Human)Aqueous Solubility (µg/mL) (pH 7.4)
Parent (PC) 0.84585.2150
Analog A 12.5888.925
Analog B 3.1>6092.590
Analog C 1.1>6087.6135

Experimental Methodologies: The 'How' and 'Why'

The trustworthiness of ADME data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies used to generate the data in our comparison table.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: PAMPA is a high-throughput, cell-free assay used in early drug discovery to predict passive diffusion, a key mechanism for oral absorption.[11][12] By measuring a compound's ability to cross a lipid-infused artificial membrane, we can quickly rank-order compounds for their likely gastrointestinal absorption potential, saving the cost and time of more complex Caco-2 assays for initial screening.[11][13]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 1% Lecithin in Dodecane add_lipid Coat Donor Plate Membrane (5 µL) prep_lipid->add_lipid prep_solutions Prepare 500 µM Test Compounds in PBS add_compound Add 200 µL Test Compound to Donor Plate prep_solutions->add_compound prep_acceptor Add 300 µL PBS to Acceptor Plate assemble Assemble Sandwich: Place Donor on Acceptor prep_acceptor->assemble add_lipid->add_compound add_compound->assemble incubate Incubate 16-18h at Room Temp assemble->incubate disassemble Disassemble Plates incubate->disassemble sample Sample Donor and Acceptor Wells disassemble->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Preparation of Solutions: Prepare a 1% (w/v) solution of lecithin in dodecane.[14] Prepare stock solutions of test compounds in DMSO and dilute to a final concentration of 500 µM in Phosphate Buffered Saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (<1%) to avoid impacting membrane integrity.[15]

  • Membrane Coating: Using a pipette, carefully add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well donor plate.[13][14]

  • Loading Plates: Add 300 µL of PBS to each well of the 96-well acceptor plate.[14] Immediately after coating, add 200 µL of the test compound solution to the corresponding wells of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[14]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The effective permeability (Papp) is calculated using the formula provided by the assay manufacturer, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[15]

Metabolic Stability: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most small molecule drugs.[16] This assay measures the rate at which a compound is metabolized by these enzymes. A compound that is metabolized too quickly will have a short half-life (T½) and may require frequent dosing or fail to achieve therapeutic concentrations. This assay is a cost-effective, high-throughput method for identifying metabolically labile compounds early.[16][17]

Experimental Workflow: HLM Stability

HLM_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_hlm Thaw & Dilute HLMs in Buffer pre_warm Pre-warm HLM & Compound at 37°C prep_hlm->pre_warm prep_compound Prepare 1 µM Test Compound prep_compound->pre_warm prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_cofactor->initiate pre_warm->initiate time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze calculate Calculate T½ and CLint analyze->calculate

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[18][19] Prepare the NADPH regenerating system as per the manufacturer's instructions.[20] Prepare test compounds at a final incubation concentration of 1 µM.

  • Incubation: In a 96-well plate, combine the HLM solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard (IS) to stop the reaction and precipitate proteins.[16]

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins.[20]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the resulting line is used to calculate the half-life (T½) and the in vitro intrinsic clearance (CLint).[16][21]

Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

Causality & Rationale: After absorption, drugs bind to plasma proteins like albumin and α1-acid-glycoprotein.[22] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[23][24] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for accurately measuring PPB.[22][25]

Experimental Workflow: Equilibrium Dialysis

RED_Workflow cluster_prep Preparation cluster_assay Dialysis cluster_analysis Analysis prep_device Hydrate Dialysis Membrane load_plasma Load Plasma into Donor Chamber prep_device->load_plasma prep_plasma Spike Test Compound into Plasma prep_plasma->load_plasma prep_buffer Prepare Dialysis Buffer (PBS) load_buffer Load Buffer into Receiver Chamber prep_buffer->load_buffer seal_incubate Seal Plate & Incubate 4-6h at 37°C with Shaking load_plasma->seal_incubate load_buffer->seal_incubate sample Sample Plasma and Buffer Chambers seal_incubate->sample matrix_match Matrix-Match Samples for Analysis sample->matrix_match analyze Quantify by LC-MS/MS matrix_match->analyze calculate Calculate % Unbound and % Bound analyze->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Detailed Protocol:

  • Device Preparation: Prepare the RED device inserts by hydrating the dialysis membranes (typically 8-12 kDa MWCO) according to the manufacturer's protocol.[26]

  • Sample Preparation: Spike the test compound into blank plasma (human, rat, etc.) to a final concentration (e.g., 2 µM).[25]

  • Loading the Device: Add the spiked plasma to the donor chamber (red-ringed) of the RED device insert. Add an equal volume of PBS (pH 7.4) to the receiver chamber.

  • Incubation: Place the inserts into the base plate, seal with an adhesive film, and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[24]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Analysis: It is critical to matrix-match the samples before analysis. This involves adding blank buffer to the plasma sample and blank plasma to the buffer sample to ensure equivalent matrix effects during LC-MS/MS analysis.[26] Quantify the compound concentration in both chambers.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Structure-ADME Relationship (SAR) Analysis: From Data to Decisions

Interpreting ADME data in the context of chemical structure is the cornerstone of effective drug design. Our hypothetical data provides several key insights.

Logical Relationships in ADME SAR

SAR_Logic PC Parent (PC) -COOH Perm Permeability (Papp) PC->Perm - Low (Ionized) Stab Metabolic Stability (T½) PC->Stab - Moderate Sol Solubility PC->Sol - Good A Analog A (Ester) -COOMe A->Perm ++ High (Masked Acid) A->Stab -- Low (Esterase) A->Sol -- Low B Analog B (Amide) -CONH2 B->Perm + Improved B->Stab ++ High (Stable) PPB Protein Binding B->PPB - Increased (H-bond) C Analog C (Fluoro) -F, -COOH C->Perm ~ Similar C->Stab ++ High (Blocked CYP)

Caption: Structure-ADME relationship map for the indazole analogs.

  • Permeability (Parent vs. Analog A): The parent carboxylic acid (PC) is likely ionized at physiological pH (7.4), leading to low passive permeability (Papp = 0.8 x 10⁻⁶ cm/s). Converting it to a methyl ester (Analog A) masks this acidic group, dramatically increasing lipophilicity and boosting permeability (Papp = 12.5 x 10⁻⁶ cm/s). This is a classic prodrug strategy. However, this comes at the cost of significantly reduced aqueous solubility.

  • Metabolic Stability (Parent vs. Analog A & C): The ester in Analog A is a liability. It is rapidly hydrolyzed by esterase enzymes present in liver microsomes and plasma, resulting in a very short half-life (T½ = 8 min). The parent compound shows moderate stability (T½ = 45 min). The addition of a fluorine atom in Analog C, a common strategy to block sites of metabolism, leads to a significant improvement in metabolic stability (T½ > 60 min), likely by preventing CYP-mediated oxidation on the aromatic ring.

  • The Amide Compromise (Analog B): Replacing the carboxylic acid with a more stable amide group (Analog B) provides a balanced profile. It improves permeability compared to the parent acid without introducing the metabolic instability of the ester. The amide is also metabolically robust (T½ > 60 min). The slight increase in plasma protein binding may be due to the introduction of an additional hydrogen bond donor.

Conclusion and Forward Look

This guide demonstrates how a structured, parallel assessment of key in vitro ADME properties can generate actionable insights for lead optimization. Our comparative analysis of this compound and its analogs reveals clear structure-ADME relationships: esterification dramatically improves permeability at the cost of metabolic stability, while fluorination and amide formation can enhance stability.

The data suggests that Analog B and Analog C represent the most promising paths forward. The next logical steps would be to:

  • Confirm the permeability profile in a more complex, cell-based model like the Caco-2 assay to investigate the potential for active transport or efflux.

  • Perform metabolite identification studies for the parent compound to confirm the site of metabolism that Analog C is successfully blocking.

  • Advance the most promising candidates to in vivo pharmacokinetic studies in rodent models to understand how these in vitro properties translate to a living system.[17]

By integrating these early, data-driven decisions into the design-make-test-analyze cycle, research teams can allocate resources more efficiently and significantly increase the likelihood of developing a successful drug candidate.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • van de Waterbeemd, H., & Gifford, E. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 7(11), S83-S88. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • ICE Bioscience. In Vitro ADME Assays and Services. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Aurlide.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • BioSolveIT. ADME Properties in Drug Discovery. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Technology Networks. PAMPA Permeability Assay. [Link]
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
  • RSC Publishing. Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. [Link]
  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
  • ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. [Link]
  • BioDuro. In Vitro ADME. [Link]
  • Cambridge University Press. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design. [Link]
  • Bentham Science. Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. [Link]
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • Admescope. Fast turnaround early ADME in vitro screening available!. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • MilliporeSigma.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

Sources

A Guide to the Evaluation of 2-Methyl-2H-indazole-7-carboxylic Acid Scaffolds: Benchmarking Against Known PARP and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the 2-methyl-2H-indazole-7-carboxylic acid scaffold. While direct kinase inhibition data for this specific molecule is not publicly available, extensive research on closely related analogs reveals a potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.

This guide will, therefore, focus on benchmarking derivatives of the indazole-7-carboxylic acid core against established PARP inhibitors. Furthermore, we will explore the broader potential of the indazole scaffold in kinase inhibition, supported by existing literature, and provide detailed protocols for the relevant biochemical and cellular assays.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine base adenine, a key component of ATP. This structural feature makes it an attractive starting point for the development of inhibitors targeting ATP-binding sites in enzymes such as kinases and PARP.[1] The this compound, in particular, serves as a valuable building block for creating molecules with enhanced metabolic stability.

From Kinase Hypothesis to PARP Reality: The Case of Indazole-7-Carboxamides

While the initial hypothesis might point towards kinase inhibition due to the ATP-mimetic nature of the indazole scaffold, compelling evidence directs our attention towards PARP. A series of substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and identified as potent PARP inhibitors.[2] One notable analog, 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, demonstrated an impressive IC50 of 4 nM against PARP and inhibited the proliferation of BRCA-1 deficient cancer cell lines with a CC50 of 42 nM.[2]

This discovery pivots our benchmarking efforts towards comparing this scaffold with established PARP inhibitors.

Benchmarking Against the Gold Standards: Indazole-7-Carboxamides vs. Clinically Approved PARP Inhibitors

To provide a clear performance comparison, we will benchmark the potent indazole-7-carboxamide analogs against well-established, FDA-approved PARP inhibitors such as Olaparib and Niraparib.

CompoundTarget(s)IC50 (nM)Cellular Potency (CC50 in BRCA-deficient cells)Key Features
Indazole-7-carboxamide Analog (48) PARP442 nM (BRCA-1 deficient)Potent enzymatic and cellular activity, encouraging pharmacokinetic properties.[2]
Olaparib PARP1/21-5~10 nMFirst-in-class PARP inhibitor, approved for various cancers.
Niraparib PARP1/23.8 / 2.1~10-100 nMHigh potency and good oral bioavailability.[3]
Staurosporine Pan-Kinase0.7-20VariesBroad-spectrum kinase inhibitor, often used as a positive control.[4][5]
Sunitinib Multi-TKIVariesVariesInhibits VEGFRs, PDGFRs, c-KIT, etc.[6][7]
Dasatinib Multi-TKI<1-10VariesPotent inhibitor of BCR-ABL and SRC family kinases.[8][9]

Note: IC50 and CC50 values can vary depending on assay conditions.

The Broader Potential: Indazole Derivatives as Kinase Inhibitors

Despite the strong evidence for PARP inhibition, the versatility of the indazole scaffold should not be overlooked. Various derivatives have been explored as inhibitors of different kinases, underscoring the potential of this compound as a starting point for kinase-targeted drug discovery. For instance, different indazole-containing compounds have been investigated as inhibitors of EGFR, SRC, and Erk5 kinases.[8]

Experimental Protocols

PARP Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (serial dilutions)

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

Procedure:

  • Coat streptavidin plates with biotinylated NAD+.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the PARP enzyme and histone H1 to each well.

  • Add the test compound dilutions to the wells.

  • Initiate the reaction by adding NAD+.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plates to remove unbound reagents.

  • Add the detection antibody and incubate.

  • Add a suitable substrate for the detection enzyme (e.g., TMB for HRP).

  • Measure the signal using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Inhibition Assay (Biochemical IC50 Determination)

A generalized protocol for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Peptide substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compound (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the kinase and peptide substrate to the wells of a microplate.

  • Add the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as measuring the amount of ADP produced.[1]

  • Calculate the IC50 value as described for the PARP assay.

Cellular Proliferation Assay (CC50 Determination)

This assay determines the concentration of a compound required to inhibit the growth of a cell line by 50%.

Materials:

  • Cancer cell line (e.g., BRCA-1 deficient cell line for PARP inhibitors)

  • Cell culture medium

  • Test compound (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent.

  • Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Pathways and Workflows

PARP-mediated DNA Damage Repair Pathway

PARP_Pathway cluster_0 DNA Damage cluster_1 PARP Activation & Repair cluster_2 Inhibition DNA_Strand_Break Single-Strand Break PARP PARP1 DNA_Strand_Break->PARP Activates PAR Poly(ADP-ribose) chain (PAR) PARP->PAR Synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Leads to Indazole_Inhibitor Indazole-7-carboxamide Indazole_Inhibitor->PARP Inhibits

Caption: The role of PARP in single-strand break repair and its inhibition by indazole-7-carboxamides.

General Workflow for Inhibitor Benchmarking

Inhibitor_Benchmarking_Workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison A Synthesize Indazole Scaffold Derivatives C Biochemical Assays (PARP/Kinase IC50) A->C B Select Benchmark Inhibitors (e.g., Olaparib, Sunitinib) B->C D Kinome/PARP Selectivity Profiling C->D E Cellular Proliferation (CC50 in relevant cell lines) D->E F Target Engagement Assays E->F G Compare Potency & Selectivity Data Tables F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A streamlined workflow for benchmarking novel inhibitors from synthesis to data analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors. While its direct activity against kinases remains to be elucidated, the remarkable success of its derivatives as PARP inhibitors provides a strong rationale for its further investigation in oncology drug discovery. By following the outlined benchmarking strategies and experimental protocols, researchers can effectively evaluate the potential of novel compounds based on this versatile scaffold.

References

  • (Reference to a general review on indazoles in medicinal chemistry)
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • (Reference for general kinase assay protocols)
  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337.
  • (Reference for cell-based assay protocols)
  • (Reference for PARP assay protocols)
  • (Reference for d
  • (Reference for the importance of BRCA mut
  • Shah, N. P., et al. (2008). Dasatinib in imatinib-resistant or -intolerant chronic myeloid leukemia. Blood, 112(10), 4083-4088.
  • (Reference for kinome profiling services)
  • (Reference discussing
  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central.
  • (Reference on Erk5 kinase inhibitors)
  • (Reference on EGFR/SRC kinase inhibitors)
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • (Reference for Staurosporine's mechanism of action)
  • (Reference for Sunitinib's mechanism of action)
  • (Reference for Das
  • (Reference for general inform
  • (Reference for the role of DNA damage repair in cancer)
  • (Reference for the clinical use of Olaparib)
  • (Reference for the clinical use of Niraparib)
  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem.

Sources

A Guide to the Synthesis and Reproducibility of 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methyl-2H-indazole-7-carboxylic acid, a key building block in medicinal chemistry. We will delve into a plausible synthesis protocol derived from established methods, discuss potential challenges related to reproducibility, and present a comparative analysis with an alternative synthetic route. This document is intended to serve as a practical resource for researchers, offering insights into the experimental nuances and strategic considerations for obtaining this valuable compound.

Introduction: The Significance of this compound

This compound (CAS No. 1234615-75-8) is a heterocyclic compound that has garnered interest in the field of drug discovery. Its rigid bicyclic structure and the presence of both a carboxylic acid and a methylated indazole moiety make it a versatile scaffold for the development of novel therapeutic agents. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Specifically, derivatives of 2-substituted-2H-indazole-7-carboxamides have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and a key target in oncology.[1]

The reliable synthesis of this compound is therefore a critical first step for many research programs. However, as with many heterocyclic syntheses, challenges in regioselectivity and overall yield can present hurdles to consistent production. This guide aims to provide clarity on a viable synthetic pathway and empower researchers to critically evaluate and troubleshoot their own synthetic efforts.

Primary Synthesis Protocol: A Stepwise Approach

The following protocol is a composite method based on established procedures for the synthesis of related indazole derivatives, particularly the N-alkylation of indazole esters and subsequent hydrolysis.

Experimental Workflow: Primary Synthesis

A Start: Indazole-7-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl indazole-7-carboxylate B->C D N-Methylation (e.g., MeI, K2CO3, DMF) C->D E Mixture of N1 and N2 isomers D->E F Chromatographic Separation E->F G 2-Methyl-2H-indazole-7-carboxylate F->G H Hydrolysis (e.g., LiOH, THF/H2O) G->H I This compound H->I

Caption: Primary synthesis workflow for this compound.

Detailed Protocol

Step 1: Esterification of Indazole-7-carboxylic acid

  • Rationale: The initial carboxylic acid is converted to its methyl ester to protect the acidic proton and improve solubility in organic solvents for the subsequent N-alkylation step. Thionyl chloride in methanol is a common and effective method for this transformation.

  • Procedure:

    • Suspend indazole-7-carboxylic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl indazole-7-carboxylate.

Step 2: N-Methylation of Methyl indazole-7-carboxylate

  • Rationale: The key N-methylation step introduces the methyl group onto one of the nitrogen atoms of the indazole ring. The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like DMF favors N-alkylation. It is important to note that this reaction will likely produce a mixture of N1 and N2 methylated isomers.[2] A similar procedure is described in a patent for the methylation of a related indazole ester.[3]

  • Procedure:

    • Dissolve methyl indazole-7-carboxylate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.5 eq).

    • Add methyl iodide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Isomer Separation

  • Rationale: The N1 and N2 isomers will have different polarities and can typically be separated by column chromatography. Careful selection of the eluent system is crucial for achieving good separation.

  • Procedure:

    • Purify the crude product from Step 2 by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Collect and combine the fractions containing the desired N2 isomer (2-Methyl-2H-indazole-7-carboxylate), which is often the less polar of the two.

Step 4: Hydrolysis of the Ester

  • Rationale: The final step is the saponification of the methyl ester to yield the target carboxylic acid. Lithium hydroxide in a mixture of THF and water is a standard and reliable method for this transformation.[2]

  • Procedure:

    • Dissolve the purified 2-Methyl-2H-indazole-7-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Reproducibility and Data Comparison

A significant challenge in the synthesis of N-substituted indazoles is the control of regioselectivity in the alkylation step. The ratio of N1 to N2 isomers can be influenced by several factors, including the base, solvent, temperature, and the nature of the electrophile. This variability can lead to inconsistencies in the yield of the desired product.

ParameterPrimary ProtocolAlternative Protocol
Starting Material Indazole-7-carboxylic acid2-aminobenzonitrile
Key Transformation N-alkylation of indazole esterReductive cyclization
Regioselectivity Control Post-reaction separationInherent to the mechanism
Potential for Side Products N1 and N2 isomersVaries with reaction conditions
Overall Yield (estimated) ModeratePotentially higher for N2 isomer

Alternative Synthesis Route: Reductive Cyclization

An alternative approach to constructing the 2-methyl-2H-indazole core involves a reductive cyclization strategy, which can offer better regioselectivity.

Experimental Workflow: Alternative Synthesis

A Start: 2-Amino-3-methylbenzonitrile B Diazotization (e.g., NaNO2, HCl) A->B C Diazonium salt intermediate B->C D Intramolecular Cyclization C->D E 2H-indazole-7-carbonitrile D->E F N-Methylation (e.g., MeI, K2CO3, DMF) E->F G 2-Methyl-2H-indazole-7-carbonitrile F->G H Hydrolysis (e.g., NaOH, H2O/EtOH) G->H I This compound H->I

Caption: Alternative synthesis workflow via reductive cyclization.

This alternative pathway begins with a substituted aniline and proceeds through a diazotization and cyclization to form the indazole ring system. While potentially requiring more specialized starting materials, this approach can circumvent the issue of isomeric mixtures often encountered in the direct alkylation of indazoles.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical Workflow

A Synthesized Product B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (LC-MS or HRMS) A->D E Purity Assessment (HPLC) A->E F Verified Structure and Purity B->F C->F D->F E->F

Caption: Analytical workflow for product characterization.

  • ¹H NMR: Should show characteristic signals for the aromatic protons of the indazole ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will display the expected number of carbon signals for the aromatic and methyl groups, as well as the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂ should be observed.

  • HPLC: To determine the purity of the final compound.

Conclusion

The synthesis of this compound is achievable through a multi-step sequence involving esterification, N-methylation, and hydrolysis. The primary challenge lies in the control of regioselectivity during the methylation step, which necessitates careful chromatographic purification. Alternative synthetic strategies, such as those involving reductive cyclization, may offer improved regiocontrol and should be considered depending on the availability of starting materials and the desired scale of the synthesis. Thorough characterization of the final product is paramount to ensure its suitability for downstream applications in research and drug development.

References

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Indazole synthesis. Organic Chemistry Portal.
  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • WO2014088983A1 - Regioselective n-2 arylation of indazoles. Google Patents.
  • WO 2009/144554 A1. Google Patents.

Sources

A Comparative Guide to the Physicochemical Properties of Indazole-7-Carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and potent receptor antagonists.[3][4][5] The introduction of a carboxylic acid moiety to this scaffold creates a series of indazole carboxylic acid isomers, each with a distinct profile of physicochemical properties that profoundly influences its pharmacokinetic and pharmacodynamic behavior.

The position of the carboxylic acid group around the indazole core dictates fundamental properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides a detailed comparative analysis of the key physicochemical properties of indazole-7-carboxylic acid and its positional isomers, supported by experimental data and validated protocols for their determination.

Structural Overview of Indazole Carboxylic Acid Isomers

The substitution of the carboxylic acid group can occur at positions 3, 4, 5, 6, or 7 of the indazole ring. The distinct electronic environment at each position, influenced by the proximity to the nitrogen atoms of the pyrazole ring and the fused benzene ring, results in significant variations in molecular properties.

G cluster_3 Indazole-3-carboxylic acid cluster_4 Indazole-4-carboxylic acid cluster_5 Indazole-5-carboxylic acid cluster_6 Indazole-6-carboxylic acid cluster_7 Indazole-7-carboxylic acid node3 node3 node4 node4 node5 node5 node6 node6 node7 node7

Figure 1: Chemical structures of the primary positional isomers of indazole carboxylic acid.

Comparative Analysis of Physicochemical Properties

The strategic placement of the carboxyl group has a profound impact on the molecule's overall properties. The following table summarizes key experimental and computed data for the isomers, highlighting the diversity within this family of compounds.

PropertyIndazole-3-carboxylic acidIndazole-4-carboxylic acidIndazole-5-carboxylic acidIndazole-7-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol 162.15 g/mol
Melting Point (°C) 266-270 (dec.)[6]Data not available318-322[7]218–222 (dec.)[8]
Computed logP (XLogP3) 1.4[9]Data not availableData not available1.1[10]
Appearance Beige powderYellow solid[11]PowderWhite to pale yellow solid[12]
pKa Data not availableData not availableData not availableData not available

Key Observations and Mechanistic Insights:

  • Melting Point: The significant variation in melting points suggests differences in crystal lattice energy and intermolecular forces. Indazole-5-carboxylic acid exhibits the highest melting point (318-322 °C), indicating very strong intermolecular interactions, likely involving hydrogen bonding between the carboxylic acid and the nitrogen atoms in a highly stable crystal packing arrangement.[7] In contrast, indazole-3-carboxylic acid has a lower melting point (266-270 °C) and is known to exist in at least two different polymorphic forms, which can be isolated from different solvent systems.[13] This polymorphism highlights the sensitivity of the solid-state structure to crystallization conditions.

  • Lipophilicity (logP): The computed logP values suggest that all isomers are moderately lipophilic. Indazole-7-carboxylic acid (XLogP3 = 1.1) is predicted to be slightly more hydrophilic than the 3-isomer (XLogP3 = 1.4).[9][10] This can be attributed to the proximity of the carboxylic acid to the N1 nitrogen, potentially allowing for intramolecular hydrogen bonding that reduces the molecule's effective lipophilicity. The logP value is a critical predictor of a drug's ability to cross cell membranes.

  • Acidity (pKa): While experimental pKa values are not readily published, we can infer relative acidities based on electronic effects. The indazole ring is electron-withdrawing, which generally increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). The proximity of the carboxyl group to the electron-rich pyrazole moiety will modulate this effect. For instance, the acidity of the 7-carboxylic acid isomer is likely influenced by the adjacent N1 atom, which could stabilize the carboxylate anion through resonance or inductive effects. Precise pKa determination is essential for predicting the ionization state of these compounds at physiological pH (≈7.4), which governs their solubility and receptor interactions.

Experimental Protocols for Physicochemical Characterization

To ensure data accuracy and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key properties discussed above.

Protocol 1: Determination of pKa by Potentiometric Titration

This method directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the acid dissociation constant.

Causality: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of protonation equilibria. It provides thermodynamic pKa values, which are essential for understanding pH-dependent properties.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the indazole carboxylic acid isomer and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility of both the acidic and basic forms.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Place the solution in a thermostatted vessel at 25 °C and begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, use specialized software to calculate the pKa from the derivative of the titration curve.

G Workflow: pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis node1 Dissolve Isomer in Co-solvent node3 Titrate with Standardized Base node1->node3 Sample Ready node2 Calibrate pH Meter node2->node3 Instrument Calibrated node4 Record pH vs. Volume of Titrant node3->node4 node5 Plot Titration Curve (pH vs. Volume) node4->node5 node6 Determine pKa at Half-Equivalence Point node5->node6

Figure 2: Experimental workflow for pKa determination.

Protocol 2: Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.

Causality: The shake-flask method is chosen for its direct equilibrium measurement, which provides the true thermodynamic partition coefficient. It serves as the benchmark against which other methods, like HPLC, are calibrated.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a phosphate buffer at pH 7.4 to maintain a consistent ionization state) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the indazole isomer in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 5 mL of each).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Conclusion

The positional isomerism of indazole carboxylic acids gives rise to a set of compounds with markedly different physicochemical properties. Variations in melting point, lipophilicity, and acidity, driven by the distinct electronic and steric environments of the carboxyl group, have profound implications for drug development. The high melting point of the 5-isomer suggests exceptional solid-state stability, while the subtle differences in predicted logP between the 3- and 7-isomers could influence membrane permeability and oral absorption. A thorough characterization of these properties, using validated experimental protocols as described, is a critical first step in selecting the optimal isomer for advancement as a drug candidate, enabling researchers to fine-tune the ADME profile for improved therapeutic outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885.
  • Wikipedia. (2023). Indazole.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12639205, 1H-Indazole-7-carboxylic acid.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • Patil, P. O., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1461-1466.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Linsell, P., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(13), 4634-4648.

Sources

Bridging the Gap: A Guide to In Vivo Validation of 2-Methyl-2H-indazole-7-carboxylic acid, a Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a promising in vitro candidate, 2-Methyl-2H-indazole-7-carboxylic acid, into robust in vivo validation studies. We will navigate the critical steps from initial pharmacokinetic profiling to full-fledged efficacy trials, using the clinically approved PARP inhibitor, Niraparib, as a benchmark for comparison.

Introduction: The Rationale for In Vivo Validation

The indazole scaffold is a well-established pharmacophore in oncology, forming the core of potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes are critical components of the DNA single-strand break repair machinery.[2] Their inhibition in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality, causing catastrophic DNA damage and selective tumor cell death.[3][4]

Our focus, this compound (referred to herein as 'Cmpd-X'), has been identified through in vitro screening as a potential PARP inhibitor. While promising in vitro data (potency, cell-based activity) is the first step, it is not predictive of clinical success. The complex biological system of a living organism presents challenges like absorption, distribution, metabolism, and excretion (ADME) that can only be assessed in vivo. This guide outlines the logical, scientifically-grounded progression to validate the therapeutic potential of Cmpd-X.

Assumed In Vitro Profile of Cmpd-X vs. Niraparib

Before embarking on in vivo studies, a clear understanding of the in vitro profile is essential. It sets the baseline for what we aim to replicate and validate in a more complex biological system. For the purpose of this guide, we will assume Cmpd-X has the following potent and selective in vitro characteristics compared to the established drug, Niraparib.

ParameterCmpd-X (Hypothetical)Niraparib (Reference)Rationale
PARP1 Enzyme IC₅₀ 1.5 nM3.8 nM[5]Demonstrates high biochemical potency against the primary target.
PARP2 Enzyme IC₅₀ 1.0 nM2.1 nM[5]Shows potent activity against the secondary isoform.
Cell Proliferation CC₅₀ 25 nM18 nM[4]Confirms cellular activity in a relevant cancer cell line.
(MDA-MB-436, BRCA1-mutant)
Aqueous Solubility 75 µg/mL~10 µg/mLHigher solubility may improve formulation options for oral dosing.
Microsomal Stability (t½) >60 min (Human, Mouse)>60 min (Human, Mouse)Indicates low metabolic clearance, suggesting good stability.

Part 1: The In Vivo Validation Workflow

The path from a promising molecule to a validated preclinical candidate is a multi-step process. Each stage builds upon the last, providing critical data to justify advancing the compound. A failure at any stage necessitates a re-evaluation of the compound's properties.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Efficacy Testing Formulation Formulation Development (Vehicle Screening) PK Pharmacokinetics (PK) (Single Dose, IV & PO) Formulation->PK Ensures bioavailability Tox Acute Tolerability (Dose Escalation) PK->Tox Informs dose selection PD Pharmacodynamics (PD) (Target Modulation Assay) Tox->PD Provides MTD PKPD PK/PD Modeling (Exposure-Response) PD->PKPD Links concentration to effect Efficacy Tumor Xenograft Model (BRCA-mutant) PKPD->Efficacy Predicts efficacious dose Decision Go/No-Go Decision (Advance to IND-enabling studies) Efficacy->Decision Comparative performance G cluster_0 cluster_1 DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes StalledFork Stalled Replication Fork (leads to DSB) PARP->StalledFork unrepaired SSB causes Repair SSB Repair Machinery PAR->Repair recruits Repaired DNA Repaired Repair->Repaired facilitates CmpdX Cmpd-X (PARP Inhibitor) CmpdX->PARP inhibits & traps HR_Deficient Homologous Recombination Deficient (e.g., BRCA-mut) StalledFork->HR_Deficient lethal in Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis results in

Sources

A Head-to-Head Comparison of Indazole and Benzimidazole Scaffolds in PARP Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations. At the heart of these inhibitors are heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate, with indazole and benzimidazole rings being two of the most successful pharmacophores. This guide provides an in-depth, head-to-head comparison of these two scaffolds, delving into their structural nuances, binding interactions with the PARP active site, and structure-activity relationships. We further provide detailed, field-proven experimental protocols and comparative data to empower researchers in their own drug discovery and development efforts.

Introduction: The Critical Role of PARP in DNA Repair and Cancer Therapy

The PARP Superfamily and the Central Role of PARP-1

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with functions in DNA transcription, cell cycle regulation, and, most critically, DNA repair.[1] PARP1 and PARP2, in particular, are activated by DNA damage and are essential for the repair of single-strand breaks (SSBs).[1][2] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

The Principle of Synthetic Lethality: A Targeted Cancer Therapy

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality".[4] This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable.[4] Many cancers, particularly hereditary breast and ovarian cancers, have mutations in the BRCA1 or BRCA2 genes, rendering them deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[5][6]

In a normal cell, if PARP-mediated SSB repair is inhibited, the resulting SSBs can collapse replication forks during DNA replication, leading to the formation of DSBs.[4] These DSBs are then efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs via HR leads to genomic instability and ultimately, cell death.[4] Another key mechanism is "PARP trapping," where the inhibitor not only blocks PARP's catalytic activity but also traps the PARP enzyme on the DNA at the site of the break.[5][7] This trapped PARP-DNA complex is a significant obstacle to DNA replication and is highly cytotoxic, especially in HR-deficient cells.[5][6]

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates Replication Fork Replication Fork DNA Damage (SSB)->Replication Fork if unrepaired SSB Repair SSB Repair PARP->SSB Repair recruits proteins for Cell Survival Cell Survival SSB Repair->Cell Survival DSB Formation DSB Formation Replication Fork->DSB Formation HR Repair HR Repair DSB Formation->HR Repair HR Repair->Cell Survival DNA Damage (SSB)_2 DNA Damage (SSB)_2 PARP_2 PARP_2 DNA Damage (SSB)_2->PARP_2 Replication Fork_2 Replication Fork_2 DNA Damage (SSB)_2->Replication Fork_2 SSB Repair_2 SSB Repair (Blocked) PARP_2->SSB Repair_2 PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP_2 inhibits & traps DSB Formation_2 DSB Formation_2 Replication Fork_2->DSB Formation_2 HR Repair_2 HR Repair (Deficient) DSB Formation_2->HR Repair_2 Cell Death Cell Death DSB Formation_2->Cell Death unrepaired

Figure 1: The principle of synthetic lethality in BRCA-deficient cancer cells treated with a PARP inhibitor.

The Indazole and Benzimidazole Scaffolds: A Tale of Two Pharmacophores

The indazole and benzimidazole ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[8][9] Their ability to engage in key hydrogen bonding and pi-stacking interactions has made them particularly suitable for targeting the nicotinamide-binding pocket of PARP.

Physicochemical Properties and Medicinal Chemistry Profile

Both scaffolds are bicyclic aromatic heterocycles, but with subtle yet important differences.

  • Indazole: A fusion of a benzene ring and a pyrazole ring. It has two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. The 1H-indazole scaffold is a key feature of the FDA-approved PARP inhibitor, Niraparib.[8]

  • Benzimidazole: A fusion of a benzene ring and an imidazole ring. It also contains two nitrogen atoms and is a common motif in medicinal chemistry.[9] Veliparib is a notable PARP inhibitor built around the benzimidazole scaffold.[10]

Structural Comparison

Figure 2: Comparison of the core structures of the Indazole and Benzimidazole scaffolds.

Head-to-Head Comparison: Binding Modes and Structure-Activity Relationships

The potency and selectivity of PARP inhibitors are largely dictated by how their core scaffolds and associated side chains interact with the catalytic domain of the PARP enzyme.

Interaction with the PARP-1 Catalytic Domain

Both indazole and benzimidazole-based inhibitors are designed to occupy the nicotinamide-binding pocket of PARP-1. The primary interactions involve:

  • Hydrogen Bonding: The amide group, a common feature attached to both scaffolds, forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the active site.

  • Pi-Pi Stacking: The aromatic nature of the indazole and benzimidazole rings allows for favorable pi-pi stacking interactions with the side chain of Tyr907.

The orientation of the scaffold within the pocket and the specific substitutions made to it determine the overall binding affinity and inhibitory potency.

Case Study: Niraparib (Indazole) vs. Veliparib (Benzimidazole)
  • Niraparib (Indazole-based): Features a 2-phenyl-2H-indazole-7-carboxamide core.[11] It is a potent inhibitor of both PARP-1 and PARP-2.[11][12]

  • Veliparib (Benzimidazole-based): A 2-substituted-1H-benzimidazole-4-carboxamide. While it is a potent PARP inhibitor, it is considered to have weaker PARP trapping activity compared to other approved inhibitors like Niraparib and Olaparib.

Structure-Activity Relationship (SAR) Insights
  • Indazole Scaffold: SAR studies on indazole-based PARP inhibitors have shown that modifications to the phenyl ring and the piperidine moiety of Niraparib can significantly impact potency and pharmacokinetic properties.[8][11] The indazole core itself is critical for maintaining the necessary interactions within the nicotinamide pocket.[8]

  • Benzimidazole Scaffold: For benzimidazole derivatives, modifications mainly occur on the benzimidazole skeleton (the nicotinamide-interactive site) and the side chain at the 2-position (the ADP-ribose site).[13][14][15] The choice of substituents at these positions is crucial for optimizing potency and minimizing off-target effects.[13][15]

Experimental Evaluation of PARP Inhibitors: Protocols and Data

The following section provides standardized, step-by-step protocols for key assays used to evaluate and compare PARP inhibitors, along with representative data for indazole and benzimidazole-based compounds.

In Vitro PARP Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified PARP.

Protocol: Homogeneous, Chemiluminescent PARP Assay [16]

This protocol is adapted from commercially available kits (e.g., BPS Bioscience, PARP1 Chemiluminescent Assay Kit).[16]

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., Niraparib, Veliparib) and a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and a biotinylated NAD+ substrate mixture in PARP assay buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add streptavidin-HRP and incubate for 30 minutes. Wash the plate to remove unbound reagents.

  • Signal Generation: Add a chemiluminescent substrate (e.g., ELISA ECL) and immediately measure the luminescence using a plate reader.

  • Data Analysis: The chemiluminescent signal is inversely proportional to PARP1 activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data: Enzymatic Inhibition

CompoundScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Niraparib Indazole3.82.1[11]
Veliparib Benzimidazole~5~2[14]
Olaparib Phthalazinone51[17]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Assays for PARP Inhibition

These assays measure the inhibition of PARP activity within intact cells.

Protocol: Immunofluorescence Assay for PARP Activity (PARylation) [18]

  • Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) on coverslips in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitors for a specified time (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage to stimulate PARP activity. This can be done by treating the cells with a DNA-damaging agent like H2O2 or by using a micro-irradiation system.[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody that specifically recognizes PAR. Follow this with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in the PAR signal in inhibitor-treated cells compared to the control indicates PARP inhibition.

Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effect of the PARP inhibitors, particularly in cell lines with and without DNA repair deficiencies.

Protocol: MTT Cell Viability Assay [19][20][21]

  • Cell Seeding: Seed both a BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MCF-7) in 96-well plates.[14][22] Allow the cells to attach overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitors for 72 hours.[20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[21] Live cells with active metabolism will reduce the yellow MTT to a purple formazan product.[19][23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50 or GI50). A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line demonstrates synthetic lethality.

G start Start: Select PARP Inhibitor (Indazole or Benzimidazole-based) enzymatic_assay Step 1: In Vitro Enzymatic Assay (e.g., Chemiluminescent Assay) start->enzymatic_assay cellular_assay Step 2: Cellular PARP Inhibition Assay (e.g., Immunofluorescence for PAR) enzymatic_assay->cellular_assay Confirm on-target activity viability_assay Step 3: Cell Viability Assay (e.g., MTT Assay in BRCA+/BRCA- cells) cellular_assay->viability_assay Assess cellular efficacy data_analysis Step 4: Data Analysis - Calculate PARP IC50 - Quantify cellular PAR inhibition - Determine synthetic lethality (Cell Viability IC50) viability_assay->data_analysis end End: Compare Scaffolds (Potency, Selectivity, Synthetic Lethality) data_analysis->end

Figure 3: Experimental workflow for the evaluation of PARP inhibitors.

Conclusion and Future Perspectives

Both indazole and benzimidazole scaffolds have proven to be highly effective pharmacophores for the development of potent PARP inhibitors. While they share common binding features within the PARP active site, the specific substitutions and overall molecular architecture of the inhibitors dictate their individual profiles of potency, selectivity, and PARP trapping ability. Niraparib, with its indazole core, and Veliparib, with its benzimidazole core, exemplify the clinical success of these scaffolds.

The choice between an indazole or benzimidazole scaffold in a drug discovery program will depend on the specific therapeutic goals, such as desired potency, selectivity against different PARP family members, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel inhibitors based on these and other emerging scaffolds. As our understanding of the nuances of PARP biology and inhibitor action deepens, so too will our ability to rationally design the next generation of targeted cancer therapies.

References

  • Title: The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Source: PMC, NIH. URL:[Link][5][24]
  • Title: Mechanism for Synthetic Lethality in BRCA-Deficient Cancers: No Longer Lagging Behind. Source: Cell. URL:[Link][25]
  • Title: BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Source: JCI. URL:[Link][6]
  • Title: Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations.
  • Title: PARP1 Activity Assay. Source: Tulip Biolabs. URL:[Link][26]
  • Title: Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Source: PubMed. URL:[Link][13]
  • Title: Recent Progress of the research on the benzimidazole PARP-1 inhibitors.
  • Title: Enzolution PARP1 Assay System. Source: BellBrook Labs. URL:[Link][27]
  • Title: An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Source: PubMed. URL:[Link][28]
  • Title: PARP1 Chemiluminescent Assay Kit. Source: BPS Bioscience. URL:[Link][16]
  • Title: MTT Cell Assay Protocol. Source: Texas Children's Hospital. URL:[Link][20]
  • Title: Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib. Source: BMC Cancer. URL:[Link][30]
  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, NIH. URL:[Link][21]
  • Title: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Source: PubMed Central. URL:[Link][2]
  • Title: Structure-activity relationships in vitro.
  • Title: Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Source: PubMed. URL:[Link][22]
  • Title: Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Source: PMC, PubMed Central. URL:[Link][33]
  • Title: Structure activity relationship of benzimidazole derivatives.
  • Title: (A) Detection of PAR by immunofluorescence after different fixation...
  • Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
  • Title: Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Source: NIH. URL:[Link][7]
  • Title: Exploring the Effectiveness of Experimental PARP inhibitor.
  • Title: Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Source: Bentham Science. URL:[Link][15]
  • Title: Fluorescent detection of PARP activity in unfixed tissue. Source: PMC, PubMed Central. URL:[Link][17]
  • Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Source: PubMed Central. URL:[Link][3]
  • Title: PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. Source: PMC. URL:[Link][12]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methyl-2H-indazole-7-carboxylic acid

This guide provides essential safety and handling protocols for this compound (CAS No. 1234615-75-8). As a professional in drug development and scientific research, your safety is paramount. This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety recommendation, grounded in established principles from leading safety organizations. The goal is to empower you with the knowledge to conduct your work safely and effectively.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a heterocyclic compound that, while not having an extensive public toxicological profile, presents hazards that are well-characterized by the Globally Harmonized System (GHS). Understanding these hazards is the first step in mitigating risk.

Based on available data for the compound and its structural analogs, the primary hazards are:

  • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.[1]

  • H315: Causes skin irritation. Direct contact with the solid or solutions can cause redness, itching, and inflammation.[1][2]

  • H319: Causes serious eye irritation. This is a significant risk, as exposure to dust or splashes can result in painful irritation and potential damage to the eyes.[1][2]

  • H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3][4]

These classifications necessitate a careful approach to handling, focusing on preventing exposure through ingestion, skin/eye contact, and inhalation. The American Chemical Society (ACS) advocates for the RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which forms the logical backbone of this guide.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the task at hand. The following table outlines the minimum required PPE for handling this compound in its solid (powder) form and in solution.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against airborne powder and splashes of solutions, which can cause serious eye irritation (H319).[7][8]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice for incidental contact). Consult manufacturer's compatibility charts for extended contact.Prevents skin contact and subsequent irritation (H315). Nitrile gloves offer good splash protection against a range of chemicals.[9][10]
Body Protection A laboratory coat, fully buttoned, with sleeves extending to the wrist.Protects skin and personal clothing from contamination with the chemical powder or solutions.[11]
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved N95 respirator or higher is necessary.Minimizes the risk of inhaling the powder, which can cause respiratory irritation (H335).[12]

Important Considerations for Glove Selection:

  • No single glove material protects against all chemicals. [10][13] For tasks involving solvents, it is crucial to consult a glove compatibility chart to ensure the chosen material (e.g., nitrile, neoprene, butyl rubber) offers adequate protection.

  • Inspect gloves before each use for any signs of degradation, punctures, or tears.[9][11]

  • Practice proper glove removal technique to avoid contaminating your skin.

Engineering Controls: Minimizing Exposure at the Source

While PPE is essential, the most effective way to ensure safety is to minimize exposure at its source using engineering controls.

Chemical Fume Hood

All operations involving the handling of solid this compound, especially weighing and preparing solutions, should be conducted in a properly functioning and certified chemical fume hood.[14][15][16]

Why a Fume Hood is Critical:

  • Containment of Dust: As a powder, this compound can easily become airborne. A fume hood draws these particles away from your breathing zone, directly addressing the H335 respiratory hazard.[12]

  • Vapor Control: When preparing solutions, the fume hood will contain any vapors from the solvent used.

  • Spill Containment: The contained workspace of a fume hood helps to manage any accidental spills.

Best Practices for Fume Hood Use:

  • Verify that the hood has been certified within the last year.[17][18]

  • Work at least 6 inches (15 cm) inside the sash.[19]

  • Keep the sash at the lowest possible height that is practical for your work.

  • Avoid rapid movements and placing large equipment inside that could disrupt airflow.[18]

Safe Handling and Operational Plan

Adhering to a systematic procedure minimizes the risk of accidental exposure.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.

  • Weighing the Powder:

    • Perform all weighing operations on a balance placed inside the chemical fume hood or a powder containment hood.[12]

    • To prevent the powder from becoming airborne, avoid pouring it directly from the bottle. Use a spatula to carefully transfer small amounts.[12]

    • Close the container immediately after use to prevent spills and contamination.[12]

  • Preparing Solutions:

    • Add the weighed solid to your solvent in a flask or beaker within the fume hood.

    • If the dissolution process is exothermic, add the solid slowly to the solvent.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate the work surface using a suitable solvent and absorbent pads.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.[11][19]

Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.